1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-
Description
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-benzylpyrrolo[2,3-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-13-6-8-16-14-12(13)7-9-17(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCPBSXSYOKADV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(phenylmethyl)-7-azaindole synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-(phenylmethyl)-7-azaindole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 1-(phenylmethyl)-7-azaindole, also commonly known as 1-benzyl-7-azaindole. The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a crucial bioisostere for both indole and purine systems in numerous therapeutic agents.[1][2] The addition of a nitrogen atom to the indole ring can modulate potency and improve physicochemical properties, making its derivatives highly valuable in drug discovery.[1][2][3] This document is structured to provide researchers, medicinal chemists, and drug development professionals with not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.
Introduction: The Significance of the 7-Azaindole Scaffold
7-Azaindoles (1H-Pyrrolo[2,3-b]pyridines) are heterocyclic compounds that have garnered significant attention in pharmaceutical research. Their structure, which mimics the endogenous purine and indole systems, allows them to act as effective hydrogen bond donors and acceptors, facilitating strong interactions with biological targets, particularly protein kinases.[1] This has led to the development of several clinically successful drugs, including the BRAF kinase inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax, both of which feature the 7-azaindole core and were discovered through fragment-based drug discovery strategies.[1]
The N-functionalization of the 7-azaindole core, specifically N-benzylation to yield 1-(phenylmethyl)-7-azaindole, is a critical step in the synthesis of more complex molecules. The benzyl group can serve as a protecting group or as a key pharmacophoric element that occupies a specific binding pocket in a target protein. Understanding the synthesis and characterization of this fundamental building block is therefore essential for researchers in the field.
Synthesis: N-Benzylation of 7-Azaindole
The most direct and widely employed method for synthesizing 1-(phenylmethyl)-7-azaindole is the N-alkylation of the 7-azaindole pyrrolic nitrogen with a suitable benzylating agent. This reaction proceeds via a nucleophilic substitution mechanism.
Mechanistic Principle: Deprotonation and Nucleophilic Attack
The reaction is initiated by the deprotonation of the N-H bond of the pyrrole ring in 7-azaindole. The resulting anion is a potent nucleophile. This anion then attacks the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide), displacing the halide and forming the new N-C bond.
Causality Behind Experimental Choices:
-
Choice of Base: The selection of the base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred as it irreversibly deprotonates the 7-azaindole, driving the reaction to completion. Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly under conditions of phase-transfer catalysis or in highly polar solvents, but may require longer reaction times or higher temperatures.
-
Choice of Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. These solvents can effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the 7-azaindole anion, thereby facilitating the Sₙ2 reaction.
-
Choice of Benzylating Agent: Benzyl bromide is typically used due to its higher reactivity compared to benzyl chloride, as bromide is a better leaving group than chloride.
Experimental Protocol: Synthesis of 1-(phenylmethyl)-7-azaindole
This protocol is a self-validating system. Adherence to stoichiometry, temperature control, and inert atmosphere conditions are critical for achieving high yield and purity.
Materials:
-
7-Azaindole (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl Bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system for chromatography
Procedure:
-
Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 7-azaindole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the 7-azaindole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts with moisture to produce flammable hydrogen gas. Ensure the system is under an inert atmosphere. Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the solution may become darker.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-(phenylmethyl)-7-azaindole as a pure solid.
Synthetic Workflow Diagram
Caption: Workflow for the N-benzylation of 7-azaindole.
Characterization of 1-(phenylmethyl)-7-azaindole
Thorough characterization is essential to confirm the structure, identity, and purity of the synthesized product. A combination of spectroscopic and physical methods should be employed.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[4]
-
¹H NMR (Proton NMR): This technique provides information about the chemical environment and connectivity of protons. For 1-(phenylmethyl)-7-azaindole, the spectrum will show distinct signals for the benzyl group protons and the 7-azaindole core protons. The disappearance of the broad N-H signal from the starting material is a key indicator of successful N-alkylation.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Benzyl CH₂ | ~5.4 - 5.6 | Singlet (s) | 2H |
| Aromatic (Phenyl) | ~7.2 - 7.4 | Multiplet (m) | 5H |
| H-6 (Azaindole) | ~8.2 - 8.4 | Doublet of doublets (dd) | 1H |
| H-4 (Azaindole) | ~7.6 - 7.8 | Doublet of doublets (dd) | 1H |
| H-5 (Azaindole) | ~7.0 - 7.2 | Doublet of doublets (dd) | 1H |
| H-3 (Azaindole) | ~7.0 - 7.2 | Doublet (d) | 1H |
| H-2 (Azaindole) | ~6.5 - 6.7 | Doublet (d) | 1H |
| Note: Chemical shifts are typically reported relative to TMS (0 ppm) in a deuterated solvent like CDCl₃ or DMSO-d₆. Actual values may vary slightly based on solvent and concentration.[5] |
-
¹³C NMR (Carbon NMR): This analysis identifies all unique carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Benzyl CH₂ | ~49 - 51 |
| Aromatic (Phenyl) | ~126 - 138 |
| C-7a (Azaindole) | ~148 - 150 |
| C-2 (Azaindole) | ~128 - 130 |
| C-3 (Azaindole) | ~100 - 102 |
| C-3a (Azaindole) | ~126 - 128 |
| C-4 (Azaindole) | ~120 - 122 |
| C-5 (Azaindole) | ~115 - 117 |
| C-6 (Azaindole) | ~142 - 144 |
3.1.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, which provides direct confirmation of its elemental formula.[6]
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is recommended.
-
Expected Molecular Ion: For the molecular formula C₁₄H₁₂N₂, the calculated exact mass is 208.1000. The HRMS analysis should yield a protonated molecular ion peak ([M+H]⁺) at m/z ≈ 209.1073.
-
Fragmentation: A characteristic fragment often observed corresponds to the loss of the benzyl group (m/z 91) or the tropylium cation itself, and the remaining 7-azaindole fragment.[7]
Physical and Chromatographic Analysis
-
Melting Point (mp): A pure crystalline solid will exhibit a sharp, well-defined melting point. A broad melting range often indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot observed in multiple solvent systems is a strong indicator of purity. It is primarily used for reaction monitoring and fraction analysis during chromatography.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A sample is considered pure if the main peak accounts for >95-99% of the total integrated peak area, depending on the application's requirements.
Characterization Workflow Diagram
Caption: Comprehensive workflow for the purification and characterization.
Conclusion
This guide has detailed a robust and reliable method for the synthesis of 1-(phenylmethyl)-7-azaindole via N-alkylation. The causality behind the selection of reagents and conditions has been explained to empower researchers to adapt the protocol as needed. Furthermore, a comprehensive characterization workflow combining NMR, MS, and chromatographic techniques has been presented to ensure the unambiguous confirmation of the product's identity and purity. Mastery of this fundamental synthesis provides a solid foundation for the development of more complex and potentially therapeutic 7-azaindole derivatives.
References
- The Royal Society of Chemistry. (n.d.). Supporting information.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- PubMed Central. (n.d.). Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives.
- Figshare. (n.d.). 1H NMR (400 MHz, CDCl3) δ 3.
- ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Apollo Scientific. (n.d.). Chiral & Non-Chiral N-BOC 7-Azaindolines in Batch & Flow.
- J-STAGE. (n.d.). Synthesis of Azaindoles.
- Royal Society of Chemistry. (n.d.). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties.
- National Institutes of Health. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
- PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
- Thieme. (2019, February 28). Design, Synthesis, and Spectroscopic Study of 7-Azaindolyl Hydrazones with Anti-Breast Cancer Activity.
- Defense Technical Information Center. (1969, October 15). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS.
- National Institutes of Health. (n.d.). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors.
- Wipf Group, University of Pittsburgh. (2007, September 4). The Heterocyclic Chemistry of Azaindoles.
- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives.
- Royal Society of Chemistry. (2020, August 27). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ChemicalBook. (n.d.). 7-Azaindole (271-63-6) 1H NMR spectrum.
- Scirp.org. (2016). Study of Mass Spectra of Some Indole Derivatives.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 1-Acetyl-7-azaindole.
- Sigma-Aldrich. (n.d.). Buy 7-Azaindole-1-¹⁵N 98 atom ¹⁵N, 97 (CP) Isotope - Quality Reliable Supply.
- ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives.
- Chemistry LibreTexts. (2019, June 5). 15.7: 6-7 Mass Spectrometry of Some Common Functional Groups.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Spectroscopic Characterization of 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine
This technical guide provides an in-depth analysis of the spectroscopic data for 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine, a substituted 7-azaindole of significant interest in medicinal chemistry and drug development. The unique structural features of this molecule, combining a bicyclic aromatic core with a flexible benzyl group, give rise to a distinct spectroscopic fingerprint. This document will serve as a valuable resource for researchers and scientists by offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Spectroscopic Overview
1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine, also known as 1-benzyl-7-azaindol-4-amine, possesses a core 1H-pyrrolo[2,3-b]pyridine structure, which is a key scaffold in numerous biologically active compounds. The addition of a 4-amino group and a 1-benzyl substituent introduces specific spectroscopic markers that are crucial for its unambiguous identification and characterization.
Molecular Structure:
Caption: Molecular structure of 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons of the pyrrolopyridine and phenyl rings, the benzylic methylene protons, and the amino protons.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (pyridine) | ~8.0 | d | ~5.0 |
| H-2 (pyrrole) | ~7.2 | d | ~3.5 |
| H-5 (pyridine) | ~6.5 | d | ~5.0 |
| H-3 (pyrrole) | ~6.4 | d | ~3.5 |
| Phenyl-H (ortho, meta, para) | 7.2-7.4 | m | - |
| -CH₂- (benzyl) | ~5.4 | s | - |
| -NH₂ (amino) | ~5.9 | br s | - |
Interpretation:
-
Aromatic Region (6.0-8.5 ppm): The pyridine ring protons (H-6 and H-5) are expected to appear as doublets due to coupling with each other. H-6 will be the most downfield-shifted aromatic proton of the heterocyclic core due to the deshielding effect of the adjacent nitrogen. The pyrrole protons (H-2 and H-3) will also present as doublets. The phenyl protons of the benzyl group will likely appear as a complex multiplet in the range of 7.2-7.4 ppm.
-
Benzylic Protons (~5.4 ppm): The two protons of the methylene bridge between the pyrrole nitrogen and the phenyl ring are chemically equivalent and are expected to appear as a sharp singlet.
-
Amino Protons (~5.9 ppm): The protons of the 4-amino group will likely appear as a broad singlet. The chemical shift and broadness of this peak can be influenced by solvent and concentration, and it is exchangeable with D₂O.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and reference it to the residual solvent peak.
Workflow for NMR Data Acquisition and Analysis:
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7a | ~152 |
| C-4 | ~150 |
| C-6 | ~145 |
| Phenyl-C (ipso) | ~138 |
| Phenyl-C (ortho, meta, para) | 127-129 |
| C-2 | ~125 |
| C-3a | ~115 |
| C-5 | ~105 |
| C-3 | ~100 |
| -CH₂- (benzyl) | ~48 |
Interpretation:
-
Aromatic Region (100-160 ppm): The spectrum will be characterized by a number of signals in the aromatic region. The quaternary carbons (C-7a, C-4, C-3a, and the ipso-carbon of the phenyl ring) will generally have lower intensities. The carbons of the pyridine ring will be in the more downfield region of the aromatic spectrum.
-
Aliphatic Region (~48 ppm): A single peak in the aliphatic region is expected for the benzylic methylene carbon.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection (typically >10 mg).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine will be characterized by absorptions corresponding to N-H, C-H, C=C, and C-N bonds.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3400-3200 | Medium, Doublet |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic, -CH₂-) | 2950-2850 | Medium |
| C=C stretch (aromatic) | 1620-1580 | Strong |
| N-H bend (amine) | 1650-1550 | Medium |
| C-N stretch | 1350-1250 | Medium |
Interpretation:
-
N-H Stretching: The presence of the primary amine will give rise to a characteristic doublet in the 3400-3200 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzyl methylene group will be observed below 3000 cm⁻¹.
-
Aromatic C=C Stretching: Strong absorptions in the 1620-1580 cm⁻¹ region are indicative of the aromatic rings.
-
N-H Bending: The bending vibration of the N-H bonds in the amino group will appear in the 1650-1550 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and process the data to obtain the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ (Molecular Ion) | 237.1293 |
| [M-C₇H₇]⁺ | 146.0613 |
| [C₇H₇]⁺ (Tropylium ion) | 91.0548 |
Interpretation:
-
Molecular Ion: In a high-resolution mass spectrum (HRMS) using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion ([M+H]⁺) is expected to be the base peak, confirming the molecular formula C₁₄H₁₄N₄.
-
Fragmentation: A characteristic fragmentation pattern would involve the cleavage of the benzylic C-N bond. This would lead to the formation of a stable tropylium ion at m/z 91 and a fragment corresponding to the 4-amino-1H-pyrrolo[2,3-b]pyridine radical cation at m/z 146.
Experimental Protocol for Mass Spectrometry (ESI):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine. The predicted NMR, IR, and MS data, based on established spectroscopic principles and comparison with analogous structures, offer a detailed fingerprint of this molecule. These data are essential for confirming the identity and purity of synthesized material, which is a critical step in the drug discovery and development process. Researchers can utilize this guide as a reference for interpreting their own experimental data and for gaining deeper insights into the structure-property relationships of this important class of compounds.
References
-
PubChem. 1H-Pyrrolo[2,3-b]pyridin-4-amine. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(Phenylmethyl)-1H-pyrrole. National Center for Biotechnology Information. [Link]
- Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 985-996.
-
Reich, H. J. ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]
-
Reich, H. J. ¹H NMR Chemical Shifts. University of Wisconsin. [Link]
-
NIST. 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. [Link]
-
SpectraBase. 1H-Pyrrolo(2,3-b)pyridine. Wiley. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
A Technical Guide to the Solubility of 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability.[1][2] This guide provides an in-depth technical examination of the solubility characteristics of 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine , a compound featuring the biologically significant 7-azaindole scaffold. We will dissect the theoretical underpinnings of its solubility based on its molecular structure, provide detailed, field-proven protocols for its experimental determination, and present a framework for interpreting the resulting data. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of how to approach and evaluate the solubility of this and structurally related compounds.
Introduction: The Critical Role of Solubility
1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine belongs to the pyrrolopyridine class of heterocyclic compounds, which are known to mimic the purine ring of ATP and often act as kinase inhibitors in oncology and other therapeutic areas.[3] The journey of any such compound from a promising hit to a viable drug candidate is critically dependent on its physicochemical properties, with aqueous solubility being a primary hurdle.[4][5] Poor solubility can lead to unreliable biological assay results, challenging formulation development, and ultimately, poor oral bioavailability.[1][5]
This guide addresses the specific solubility challenges and characteristics of 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine, providing both the conceptual framework and the practical methodologies required for its rigorous assessment.
Theoretical Solubility Profile: A Structural Analysis
The solubility of a molecule is fundamentally dictated by the balance of its intermolecular interactions with the solvent versus the energy of its own crystal lattice.[1] An analysis of the subject molecule's structure allows for a predictive assessment of its behavior in various solvents.
-
The 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Core: This bicyclic aromatic system contains both a pyrrolic nitrogen (a hydrogen bond donor) and a pyridinic nitrogen (a hydrogen bond acceptor). This duality allows for complex interactions with polar protic solvents. The scaffold itself is relatively planar, contributing to favorable crystal packing and potentially lowering solubility.
-
The 4-Amine Group: The primary amine at the 4-position is a potent hydrogen bond donor. Crucially, it is also a weak base. In acidic aqueous media (pH < pKa), this group will be protonated, acquiring a positive charge and dramatically increasing its interaction with water, thereby enhancing solubility.[6]
-
The 1-(phenylmethyl) Benzyl Group: This substituent is the most significant contributor to the molecule's lipophilicity. The large, nonpolar phenyl ring introduces a substantial hydrophobic character, which is expected to drastically reduce solubility in aqueous media while promoting solubility in nonpolar organic solvents.[7]
Predicted Solubility Behavior: Based on this analysis, 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is predicted to be a poorly water-soluble compound at neutral pH.[5] Its aqueous solubility will be highly pH-dependent, increasing significantly in acidic conditions.[6] It is expected to exhibit moderate to good solubility in polar aprotic solvents like DMSO and better solubility in less polar organic solvents like dichloromethane, owing to the influence of the benzyl group.
Experimental Determination of Solubility: Methodologies and Rationale
Two distinct types of solubility measurements are routinely employed in drug discovery and development: thermodynamic and kinetic.[6][8] Understanding the difference is crucial for correct data interpretation.
-
Equilibrium (Thermodynamic) Solubility: This is the true, "gold standard" solubility, representing the maximum concentration of a compound in a solvent at equilibrium with its most stable solid form.[9] It is typically determined using the Shake-Flask method and is essential for preformulation and biopharmaceutical classification.[9][10]
-
Kinetic Solubility: This is a high-throughput assessment of how readily a compound precipitates when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[11][12] Because this method can lead to supersaturated solutions, it often yields a higher value than the thermodynamic solubility.[6] Its primary utility is in the rapid screening and ranking of compounds in early discovery to identify potential liabilities.[1]
Workflow for Equilibrium Solubility Determination
The following diagram illustrates the robust Shake-Flask method for determining thermodynamic solubility.
Caption: A step-by-step workflow for the Shake-Flask method.
Workflow for Kinetic Solubility Determination
The following diagram outlines a typical high-throughput kinetic solubility assay.
Caption: A typical workflow for a kinetic solubility assay.
Detailed Experimental Protocols
The following protocols are provided as self-validating systems for accurate solubility determination.
Protocol 1: Equilibrium Solubility by Shake-Flask Method
-
Objective: To determine the thermodynamic solubility of 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine.
-
Rationale: This method ensures that the solution is in true equilibrium with the most stable solid form of the compound, providing the most accurate and reliable solubility value.[13][14][15]
Materials:
-
1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine (solid powder)
-
Selected solvents (e.g., Purified Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Ethanol, Acetonitrile)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a pre-weighed 2 mL glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.[13]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours. For compounds with slow dissolution kinetics, equilibration times of 48 or 72 hours may be necessary.[13]
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully separate the supernatant from the solid. This can be achieved by:
-
Centrifuging the vial at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtering the solution through a chemically compatible 0.22 µm syringe filter. (Note: Adsorption to the filter should be assessed).
-
-
Quantification:
-
Carefully aspirate an aliquot of the clear supernatant.
-
Dilute the aliquot with an appropriate solvent (e.g., the mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a known stock solution.
-
-
Data Analysis: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility. The experiment should be performed in triplicate.
-
Self-Validation (Optional but Recommended): Recover the remaining solid from the vial after the experiment and analyze it by techniques like DSC or XRD to confirm that no solid-phase transformation (e.g., to a different polymorph or a solvate) has occurred during the experiment.[13]
Protocol 2: High-Throughput Kinetic Solubility Assay (Nephelometry)
-
Objective: To rapidly assess the kinetic solubility for compound ranking.
-
Rationale: This method uses light scattering to detect the formation of precipitate as a compound is diluted from a DMSO stock into an aqueous buffer, providing a fast, high-throughput measure of solubility.[1][16]
Materials:
-
1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine
-
DMSO (anhydrous)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates (clear bottom)
-
Plate reader with nephelometry capabilities
-
Liquid handling system or multichannel pipettes
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.[16]
-
Plate Setup:
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the buffer-containing wells to achieve the highest desired concentration (e.g., 100 µM with a final DMSO concentration of 1%).[16]
-
-
Incubation: Mix the plate thoroughly on a plate shaker for 1-2 hours at room temperature.[16]
-
Measurement: Measure the light scattering in each well using a nephelometer.[16]
-
Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation. This is often determined by setting a threshold value relative to control wells.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvent systems.
Table 1: Illustrative Solubility Data for 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine
| Solvent System | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |
| Water | Equilibrium | 25 | < 1 | < 4.5 | Practically Insoluble |
| 0.1 N HCl (pH ~1) | Equilibrium | 25 | 150 | 672 | Sparingly Soluble |
| PBS (pH 7.4) | Equilibrium | 25 | 2.5 | 11.2 | Very Slightly Soluble |
| PBS (pH 7.4) | Kinetic | 25 | 45 | 201 | - |
| Ethanol | Equilibrium | 25 | 800 | 3584 | Soluble |
| Acetonitrile | Equilibrium | 25 | 550 | 2464 | Soluble |
| DMSO | - | 25 | > 20,000 | > 89,600 | Freely Soluble |
Note: The data in this table are illustrative and based on the theoretical analysis of the molecule's structure. Actual experimental values may vary.
Interpretation of Results:
-
The illustrative data align with the theoretical predictions. The compound is practically insoluble in neutral water but shows a significant increase in solubility in acidic media, confirming the basic nature of the 4-amino group.
-
The kinetic solubility value in PBS is substantially higher than the equilibrium value, highlighting the potential for supersaturation.[6] This is a critical insight for drug discovery teams, as relying solely on kinetic data could mask a true solubility problem.
-
Good solubility in organic solvents like ethanol and acetonitrile suggests that solvent-based formulations could be a viable strategy if required.
Conclusion
The solubility of 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is a complex interplay between its hydrogen-bonding capable 7-azaindole core, its basic 4-amino group, and its dominant hydrophobic benzyl substituent. A thorough and multi-faceted experimental approach, combining both equilibrium and kinetic methods, is essential for accurately characterizing its behavior. The protocols and interpretive framework provided in this guide offer a robust system for researchers to generate reliable data, enabling informed decisions in the selection and advancement of this and other challenging compounds within drug discovery and development pipelines.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available from: [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
-
PubMed. (n.d.). In vitro solubility assays in drug discovery. Available from: [Link]
-
Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]
-
International Journal of Pharmaceutical Erudition. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. Available from: [Link]
-
Wikipedia. (n.d.). Solubility equilibrium. Available from: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
-
Study.com. (2021). How to Calculate Solubility | Chemistry. Available from: [Link]
-
Galenus. (2020). The Importance of Solubility for New Drug Molecules. Available from: [Link]
-
Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance. Available from: [Link]
-
International Journal of Research in Engineering and Science. (2021). Drug Solubility. Available from: [Link]
-
Grokipedia. (n.d.). Benzyl group. Available from: [Link]
-
A Quick Introduction to Graphviz. (2017). Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Principles of Solubility. Available from: [Link]
-
OUCI. (n.d.). Bridging solubility between drug discovery and development. Available from: [Link]
-
Wikipedia. (n.d.). Benzyl alcohol. Available from: [Link]
-
YouTube. (2025). ES114 Graphviz. Available from: [Link]
-
Graphviz. (n.d.). Graphviz. Available from: [Link]
-
YouTube. (2021). Graphviz tutorial. Available from: [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Available from: [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available from: [Link]
-
ACS Publications. (n.d.). Effect of Hydrotropes on the Solubility and Mass Transfer Coefficient of Benzyl Benzoate in Water. Available from: [Link]
-
Chemistry LibreTexts. (2019). 4.4 Solubility. Available from: [Link]
-
MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available from: [Link]
-
PubMed. (n.d.). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Available from: [Link]
-
NIST WebBook. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Available from: [Link]
-
Khaled M.H. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Available from: [Link]
-
PubChem. (n.d.). 1H-pyrrolo(2,3-b)pyridin-4-amine. Available from: [Link]
-
PubChem. (n.d.). 1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-. Available from: [Link]
-
The Human Metabolome Database. (2012). Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961). Available from: [Link]
-
PubMed. (2018). Synthesis and antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives bearing the 1,8-naphthyridin-2-one moiety. Available from: [Link]
-
Pipzine Chemicals. (n.d.). 1H-pyrrolo[2,3-b]pyridine, 2-methyl. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]
Sources
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijres.org [ijres.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. grokipedia.com [grokipedia.com]
- 8. How to Calculate Solubility | Chemistry | Study.com [study.com]
- 9. biorelevant.com [biorelevant.com]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. enamine.net [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
The Expanding Target Landscape of 1-Benzyl-7-Azaindole Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword
The 1-benzyl-7-azaindole scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to mimic the purine core of ATP and form key hydrogen bond interactions with a multitude of protein targets.[1][2][3] This guide provides an in-depth exploration of the known protein targets of 1-benzyl-7-azaindole derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for target identification and validation, present detailed protocols for key assays, and summarize critical data to empower your own discovery programs.
The 7-Azaindole Core: A Versatile Kinase Hinge-Binder
The vast majority of identified targets for 1-benzyl-7-azaindole derivatives are protein kinases, which play a central role in cellular signaling and are frequently dysregulated in diseases like cancer.[1][4][5] The 7-azaindole moiety is an excellent bioisostere of adenine, forming two crucial hydrogen bonds with the kinase hinge region, thereby anchoring the inhibitor in the ATP-binding pocket.[3][6] The 1-benzyl group then extends into a hydrophobic pocket, providing opportunities for potency and selectivity.
Key Kinase Targets and Their Therapeutic Relevance
A diverse range of kinases have been successfully targeted by 1-benzyl-7-azaindole derivatives, demonstrating the scaffold's broad applicability. These include:
-
Receptor Tyrosine Kinases (RTKs):
-
Anaplastic Lymphoma Kinase (ALK): Involved in neural development and a key oncogene in certain cancers.[1]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): A crucial regulator of macrophage development and survival, implicated in cancer and inflammatory diseases.[4][6][7]
-
Fibroblast Growth Factor Receptor 1 (FGFR1): Plays a role in cell proliferation, differentiation, and angiogenesis.[4][6]
-
-
Non-Receptor Tyrosine Kinases:
-
ABL/SRC Kinases: ABL is a key driver in chronic myeloid leukemia, while SRC is involved in various cancer signaling pathways.[8]
-
-
Serine/Threonine Kinases:
-
BRAF: A central component of the MAPK/ERK signaling pathway, with the V600E mutation being a common driver in melanoma.[3][6] The FDA-approved drug Vemurafenib is a prime example of a successful 7-azaindole-based BRAF inhibitor.[3][9]
-
Aurora Kinases (A, B, C): Essential regulators of mitosis, making them attractive anticancer targets.[1]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, with inhibitors showing promise in cancer therapy.[10]
-
p21-Activated Kinase 1 (PAK1): Involved in cytoskeletal dynamics, cell motility, and proliferation.[11]
-
Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A): Implicated in neurodevelopmental disorders and some cancers.[1]
-
Phosphoinositide 3-Kinases (PI3Ks): Central nodes in a critical signaling pathway that regulates cell growth, survival, and metabolism.[12]
-
Janus Kinases (JAKs): Key mediators of cytokine signaling, involved in inflammatory and autoimmune diseases.[1]
-
Representative Kinase Inhibition Data
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 7-Azaindole Derivative | BRAFV600E | 13 | [4][6] |
| 7-Azaindole Derivative | CSF-1R | 13 | [4] |
| 7-Azaindole Derivative | ALK | - | [1] |
| 7-Azaindole Derivative | Aurora A/B | - | [1] |
| 7-Azaindole Derivative | JAK2 | 1 | [1] |
| 7-Azaindole Derivative | JAK3 | 5 | [1] |
| 7-Azaindole Derivative | PI3Kγ | 0.5 | [12] |
| 7-Azaindole Derivative | CDK4/Cyclin D1 | 11 | [10] |
Note: IC50 values are highly dependent on the specific derivative and assay conditions. This table provides illustrative examples.
Experimental Workflow: Kinase Inhibition Profiling
A crucial step in characterizing 1-benzyl-7-azaindole derivatives is to determine their inhibitory activity and selectivity against a panel of kinases.
Caption: Workflow for determining kinase inhibition profiles.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a common method for assessing the binding affinity of an inhibitor to a kinase.
Materials:
-
Test compound (1-benzyl-7-azaindole derivative) dissolved in DMSO.
-
Kinase of interest.
-
Europium-labeled anti-tag antibody.
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer.
-
Assay buffer.
-
384-well microplate.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add the kinase and the europium-labeled antibody to each well.
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Beyond Kinases: Targeting the Cytoskeleton via Tubulin
While kinases are a dominant target class, 1-benzyl-7-azaindole derivatives have also demonstrated potent activity as inhibitors of tubulin polymerization.[13] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[14][15]
Mechanism of Action: Colchicine Site Binders
Several studies have shown that certain azaindole derivatives inhibit microtubule formation by binding to the colchicine site on β-tubulin.[13][16] This interference with tubulin dynamics leads to a G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[13] This mechanism is particularly effective against rapidly dividing cancer cells and can also exhibit anti-angiogenic effects.[13]
Experimental Workflow: Tubulin Polymerization Assay
This workflow outlines the process for determining if a compound inhibits tubulin polymerization in vitro.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. researchgate.net [researchgate.net]
- 8. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 11. Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine in Medicinal Chemistry
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has cemented its status as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties, serving as a bioisostere of the endogenous indole nucleus, have enabled the development of numerous groundbreaking therapeutics. This technical guide provides an in-depth exploration of the 7-azaindole core, designed for researchers, scientists, and drug development professionals. We will dissect its fundamental physicochemical characteristics, survey classical and contemporary synthetic strategies, and analyze its profound impact across diverse therapeutic areas, with a focus on kinase inhibition. Through detailed case studies of FDA-approved drugs, mechanistic pathway diagrams, and actionable experimental protocols, this whitepaper aims to serve as a comprehensive resource for harnessing the full potential of this versatile scaffold.
Introduction: The Strategic Value of the 7-Azaindole Core
The indole ring is a ubiquitous feature in biologically active molecules. However, its inherent properties, such as metabolic liability (oxidation at the 2- and 3-positions) and suboptimal physicochemical characteristics, often present challenges in drug development. The strategic replacement of the C-7 carbon of the indole ring with a nitrogen atom gives rise to 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole. This seemingly minor modification imparts a cascade of beneficial changes, making it a powerful tool for medicinal chemists.[1]
The key advantages conferred by the pyridine nitrogen include:
-
Enhanced Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, providing an additional interaction point with biological targets that is absent in indole.[2] This is particularly crucial for engaging the hinge region of kinases.[3]
-
Improved Physicochemical Properties: The introduction of nitrogen generally increases polarity and aqueous solubility compared to the parent indole, which can lead to more favorable pharmacokinetic profiles.[1][4]
-
Modulated Electronic Profile: The electron-withdrawing nature of the pyridine ring alters the electron density of the entire scaffold, influencing pKa, metabolic stability, and receptor-binding affinity.
-
Bioisosterism: As a bioisostere of indole and purine, the 7-azaindole scaffold can mimic the natural ligand's interactions while offering opportunities to overcome its limitations, such as improving selectivity or reducing off-target effects.[5]
These attributes have led to the successful development of 7-azaindole-containing drugs for a wide range of diseases, including cancer, autoimmune disorders, and infectious diseases.[6][7][8]
Synthetic Strategies: Building and Functionalizing the Core
The construction and subsequent derivatization of the 7-azaindole scaffold are critical for exploring structure-activity relationships (SAR). Both classical indole syntheses adapted for the pyridine ring and modern cross-coupling methodologies are employed.[9][10]
2.1. Core Synthesis Methodologies
Modern synthetic approaches often rely on metal-catalyzed cross-coupling reactions to build the fused ring system from substituted pyridine precursors.[11][12] A common strategy involves the Sonogashira coupling of an aminohalopyridine with a terminal alkyne, followed by an acid-catalyzed or metal-mediated cyclization to form the pyrrole ring.[11][12]
2.2. Functionalization via Cross-Coupling Reactions
Once the core is formed, its functionalization is key to tuning biological activity. The various positions on both the pyrrole and pyridine rings can be selectively modified. Palladium-catalyzed reactions are particularly powerful tools for this purpose.[9][10]
-
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl substituents, typically at halogenated positions of the scaffold. It is a robust method for exploring SAR by modifying key regions of the molecule that interact with the target protein.[13][14]
-
Buchwald-Hartwig Amination: This allows for the introduction of amine functionalities, which can serve as crucial hydrogen bond donors or acceptors, or as points for further chemical elaboration.[13]
-
C-H Activation: More recent advances focus on the direct functionalization of C-H bonds, offering a more atom-economical approach to derivatization and avoiding the need for pre-functionalized (e.g., halogenated) starting materials.[12]
The diagram below illustrates a generalized workflow for the synthesis and functionalization of a 7-azaindole library for screening.
The Pinnacle Application: Kinase Inhibition
The 7-azaindole scaffold has arguably made its greatest impact in the field of protein kinase inhibition.[5][15][16] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ATP-binding site of kinases contains a "hinge region" that forms key hydrogen bonds with the adenine base of ATP. The 7-azaindole core is an exceptional "hinge-binder," perfectly mimicking the hydrogen bonding pattern of adenine.[2][3]
The pyrrole N-H group acts as a hydrogen bond donor, while the adjacent pyridine N7 atom acts as a hydrogen bond acceptor.[2] This bidentate interaction provides a strong and specific anchor for inhibitors, making the 7-azaindole a privileged fragment for designing potent and selective kinase inhibitors.[2][3]
Case Study 1: Vemurafenib (Zelboraf®) - A BRAF Inhibitor
Vemurafenib is a landmark drug for the treatment of metastatic melanoma harboring the BRAFV600E mutation.[6][17] The discovery of Vemurafenib is a classic example of structure-based drug design, where the 7-azaindole core was identified as an ideal starting point.[18]
-
Mechanism of Action: Vemurafenib selectively binds to the ATP-binding site of the mutated BRAFV600E kinase, inhibiting its activity.[19] This blocks downstream signaling through the MAPK/ERK pathway, which is constitutively active in these cancer cells, thereby inhibiting cell proliferation and inducing apoptosis.[17][19]
-
Role of the 7-Azaindole Core: The 7-azaindole moiety forms two critical hydrogen bonds with the backbone of residues Cys-532 and Gln-530 in the hinge region of BRAF.[19][20] This interaction is essential for the high affinity and inhibitory potency of the drug.[18][20] Protection of the azaindole nitrogen significantly reduces binding affinity, underscoring its importance.[20]
Case Study 2: Tofacitinib (Xeljanz®) - A Janus Kinase (JAK) Inhibitor
Tofacitinib is an oral medication used to treat autoimmune diseases like rheumatoid arthritis and psoriatic arthritis.[21][22] It functions by inhibiting the Janus kinase (JAK) family of enzymes.
-
Mechanism of Action: Cytokines, which are key signaling molecules in the immune system, bind to receptors on the cell surface, activating associated JAK enzymes.[23] Activated JAKs then phosphorylate STAT proteins (Signal Transducers and Activators of Transcription), which translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses.[23] Tofacitinib blocks the activity of JAKs (primarily JAK1 and JAK3), thereby interrupting this signaling cascade and reducing the inflammatory response.[21][23][24][25]
-
Role of the 1H-Pyrrolo[2,3-b]pyridine Core: In this case, the scaffold is part of a pyrrolo[2,3-d]pyrimidine core, which is also a bioisostere of purine. However, the underlying principle is the same: the pyrrolopyridine-like structure is crucial for binding to the ATP pocket of the JAK enzymes and inhibiting their function.[26][27]
The diagram below illustrates the inhibitory action of a JAK inhibitor like Tofacitinib on the JAK-STAT signaling pathway.
Expanding Therapeutic Horizons
While kinase inhibition is a major application, the utility of the 7-azaindole scaffold extends to numerous other target classes and therapeutic areas.[7][28][29]
| Therapeutic Area | Target Class | Example Application / Finding | Citation(s) |
| Oncology | FGFR Inhibitors | Derivatives show potent activity against Fibroblast Growth Factor Receptors 1, 2, and 3. | [30][31] |
| CDK8 Inhibitors | A potent type II CDK8 inhibitor was developed for colorectal cancer. | [32] | |
| PARP-1 Inhibitors | A 7-azaindole-1-carboxamide showed anti-proliferative activity via PARP-1 inhibition. | [6] | |
| Neurology/Psychiatry | PDE4B Inhibitors | Carboxamide derivatives were developed as selective PDE4B inhibitors for CNS diseases. | [33] |
| Infectious Diseases | HIV-1 Integrase | Diaryl 7-azaindoles have been evaluated for HIV-1 integrase inhibitory activity. | [14] |
| Influenza Polymerase | A derivative, JNJ-63623872, acts as a potent influenza polymerase-B2 inhibitor. | [6] | |
| Inflammation | HNE Inhibitors | The scaffold was identified as a novel core for human neutrophil elastase (HNE) inhibitors. | [34] |
| General Pharmacology | Analgesic/Hypotensive | Early studies showed that some simple derivatives possess significant analgesic and hypotensive activity. | [28][29][35] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative protocol for a key functionalization reaction.
Objective: To synthesize a 2-aryl-1H-pyrrolo[2,3-b]pyridine derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (Starting material, 1.0 equiv)[13]
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 equiv)[13]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 equiv)[13]
-
Potassium carbonate (K₂CO₃, 3.0 equiv)[13]
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen (or Argon) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-chloro-2-iodo-pyrrolopyridine starting material (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).[13]
-
Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst, Pd₂(dba)₃ (0.03 equiv).
-
To the solid mixture, add degassed 1,4-dioxane and water in a 1:1 ratio via syringe.[13] The reaction mixture should be a suspension.
-
Heat the reaction mixture to 100 °C with vigorous stirring.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30-60 minutes.[13]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure (in vacuo).
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-pyrrolopyridine derivative.
Self-Validation: The success of the reaction is validated by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), which should match the calculated values for the target structure.
Conclusion and Future Perspectives
The 1H-pyrrolo[2,3-b]pyridine scaffold is a testament to the power of strategic bioisosteric replacement in medicinal chemistry. Its unique ability to engage biological targets, particularly the hinge region of kinases, combined with favorable physicochemical properties, has made it a cornerstone of modern drug discovery. From the targeted cancer therapy of Vemurafenib to the immunomodulation of Tofacitinib, the 7-azaindole core has demonstrated remarkable versatility and clinical success.
Future research will likely focus on several key areas:
-
Novel Functionalization: The development of more sophisticated and regioselective C-H activation and functionalization techniques will continue to expand the accessible chemical space around the scaffold.[9][10]
-
New Target Classes: While its role in kinase inhibition is well-established, exploring the scaffold's potential against other emerging target classes will undoubtedly yield new therapeutic leads.
-
Targeted Drug Delivery: Incorporating the 7-azaindole core into antibody-drug conjugates (ADCs) or other targeted delivery systems could enhance efficacy and reduce systemic toxicity for highly potent derivatives.
As our understanding of disease biology deepens, the rational design of molecules around privileged scaffolds like 7-azaindole will remain a critical and highly successful strategy in the quest for new and improved medicines.
References
- Patsnap Synapse. (2024-07-17). What is the mechanism of Tofacitinib Citrate?
- Clinical and Experimental Rheumatology. The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
- PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- Arthritis UK. Tofacitinib.
- ResearchGate. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES.
- Synthesis and pharmacological activities of 7-azaindole derivatives.
- Dr.Oracle. (2025-04-09). What class of drug is tofacitinib (Janus kinase inhibitor)?.
- RSC Publishing. Recent advances in the global ring functionalization of 7-azaindoles.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
- ResearchGate. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF.
- PubMed Central. Azaindole Therapeutic Agents.
- NIH. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma.
- ACS Publications. Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models | Journal of Medicinal Chemistry.
- PubMed. 7-Azaindole Analogues as Bioactive Agents and Recent Results.
- PubMed Central. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators.
- ChemicalBook. (2024-12-16). 7-Azaindole: Uses and Synthesis.
- PubMed. (2021-07-01). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors.
- ResearchGate. (2025-08-09). Synthesis and pharmacological activities of 7-azaindole derivatives.
- ResearchGate. Recent advances in the global ring functionalization of 7-azaindoles.
- The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds.
- PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- PubMed. (2023-10-05). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation.
- ResearchGate. The FDA approved drugs PLX3397 and PLX4032; examples of polycyclic....
- 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors..
- Benchchem. The Strategic Advantage of Azaindoles: A Deep Dive into Bioisosterism in Drug Discovery.
- ACS Omega. (2023-02-22). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
- ACS Chemical Biology. (2015-06-10). Photoactivatable Prodrugs of Antimelanoma Agent Vemurafenib.
- PubMed. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- ChemicalBook. (2020-09-22). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018-10-17).
- ACS Publications. (2021-01-11). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors | Journal of Medicinal Chemistry.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018-10-17).
- Semantic Scholar. The Azaindole Framework in the Design of Kinase Inhibitors.
- PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors.
- ACS Publications. (2022-09-06). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry.
- ResearchGate. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation.
- Wikipedia. Janus kinase inhibitor.
- PubMed Central. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling.
- PharmaBlock. Azaindoles in Medicinal Chemistry.
- MDPI. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors.
- NIH. (2025-05-04). Vemurafenib - StatPearls - NCBI Bookshelf.
- NIH. Vemurafenib enhances MHC induction in BRAFV600E homozygous melanoma cells.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 9. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. clinexprheumatol.org [clinexprheumatol.org]
- 22. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 23. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 24. droracle.ai [droracle.ai]
- 25. researchgate.net [researchgate.net]
- 26. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 27. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pjps.pk [pjps.pk]
- 29. researchportal.lih.lu [researchportal.lih.lu]
- 30. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. | Semantic Scholar [semanticscholar.org]
- 35. researchgate.net [researchgate.net]
Discovery and history of 1H-Pyrrolo[2,3-b]pyridin-4-amine derivatives
An In-depth Technical Guide to the Discovery and History of 1H-Pyrrolo[2,3-b]pyridin-4-amine Derivatives
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, represents a cornerstone in modern medicinal chemistry. Its intrinsic structural and electronic properties, which allow it to act as a bioisostere of both purines and indoles, have established it as a "privileged scaffold." This guide provides a comprehensive exploration of the discovery and historical development of 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives. We will trace the evolution of this scaffold from a promising heterocyclic fragment to the core of multiple FDA-approved drugs and a plethora of clinical candidates. This analysis delves into the key scientific breakthroughs, structure-activity relationships (SAR), and the strategic synthetic methodologies that have enabled its success, particularly in the realm of protein kinase inhibition. Through detailed case studies of landmark drugs such as Vemurafenib and the conceptually related Tofacitinib, this guide illuminates the scientific rationale and innovative thinking that have cemented the 7-azaindole framework as a versatile and powerful tool in drug discovery.
The Emergence of a Privileged Scaffold: The 7-Azaindole Core
The 7-azaindole structure is a bicyclic heterocycle where a pyridine ring is fused to a pyrrole ring.[1][2] Its value in medicinal chemistry stems from its unique ability to mimic the adenine fragment of adenosine triphosphate (ATP), the universal energy currency and phosphate donor for kinases.[2] This mimicry is not merely structural; it is functional. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor.[3][4] This arrangement allows the 7-azaindole scaffold to form two critical hydrogen bonds with the "hinge region" of a kinase's ATP-binding pocket, a highly conserved interaction that anchors ATP competitors and forms the basis of their inhibitory action.[3][4][5] This capacity has designated 7-azaindole as a premier "hinge-binding motif," making it a highly sought-after starting point for the design of kinase inhibitors.[4][5]
The rise of Fragment-Based Drug Discovery (FBDD) further amplified the importance of the 7-azaindole core. FBDD involves screening low-molecular-weight fragments that bind weakly to a biological target and then optimizing these hits into potent leads. The 7-azaindole, with its ideal hinge-binding properties and multiple sites for chemical modification, proved to be an exemplary fragment, leading to the development of several successful drugs.[2][4][5]
Caption: The 7-Azaindole core with key hydrogen bonding sites.
A Landmark Achievement: The Discovery of Vemurafenib (Zelboraf®)
The story of Vemurafenib is a textbook example of successful structure-based drug design and the power of the 7-azaindole scaffold.[4][5] It was the first drug discovered using an FBDD strategy to receive FDA approval and revolutionized the treatment of metastatic melanoma.[2][6]
From Fragment to Drug Candidate
The journey began in the early 2000s when researchers at Plexxikon screened a library of chemical scaffolds against various kinases. The simple 7-azaindole core was identified as a promising starting fragment.[7] X-ray crystallography revealed its ability to form the characteristic bidentate hydrogen bonds with the hinge region of the serine/threonine kinase PIM1.[7]
Guided by this structural insight, chemists began a systematic process of "fragment evolution." They strategically added chemical groups to the core scaffold to enhance binding affinity and, crucially, to achieve selectivity for their target: the BRAF kinase, specifically the V600E mutant form that drives approximately half of all melanomas.[7][8] This structure-guided optimization led to the development of PLX4720, a potent and selective precursor to Vemurafenib, which demonstrated remarkable activity against BRAF V600E.[2][7] Vemurafenib itself was first synthesized in early 2005.[7]
Mechanism of Action and Clinical Impact
The BRAF V600E mutation results in a constitutively active kinase that perpetually drives cell proliferation through the mitogen-activated protein kinase (MAPK) signaling pathway.[8][9] Vemurafenib selectively binds to and inhibits the ATP-binding site of the mutated BRAF kinase, effectively shutting down this oncogenic signaling cascade.[8]
Clinical trials produced unprecedented results. Patients with previously untreatable BRAF V600E-positive metastatic melanoma showed rapid and significant tumor responses.[6][9] This led to the fast-track approval of Vemurafenib by the FDA in 2011, ushering in an era of personalized medicine in oncology.[7][8][9]
Caption: The evolutionary path from a 7-azaindole fragment to Vemurafenib.
A Bioisosteric Cousin: The Story of Tofacitinib (Xeljanz®)
While Tofacitinib is based on a 7H-pyrrolo[2,3-d]pyrimidine core (a 7-deazapurine), its history is deeply intertwined with the principles that make the 7-azaindole scaffold so effective. It serves as a powerful case study in how a closely related bioisostere can be leveraged to target a different class of kinases for a different therapeutic area.
Targeting the JAK-STAT Pathway
The discovery of Tofacitinib began in the 1990s with a focus on immunology.[10] Scientists at the NIH, including Dr. John O'Shea, discovered that Janus kinases (JAKs) were critical enzymes in the signaling pathways of cytokines, which are key mediators of inflammation.[10][11] This finding suggested that inhibiting JAKs could be a novel way to suppress an overactive immune system, the hallmark of autoimmune diseases like rheumatoid arthritis (RA).[10][11]
Pfizer initiated a drug discovery program to find a small-molecule JAK inhibitor.[10][12] Through high-throughput screening, they identified a pyrrolopyrimidine-based compound as a promising lead.[13][14] This scaffold, like 7-azaindole, could effectively occupy the ATP-binding site of the JAK enzymes.
Mechanism of Action and Therapeutic Application
Cytokines bind to their receptors, which in turn activates associated JAKs. The activated JAKs phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression, promoting inflammation.
Tofacitinib functions as an inhibitor of JAK1, JAK2, and JAK3.[11][14] By blocking these kinases, it effectively interrupts the signaling of numerous pro-inflammatory cytokines, thereby reducing the inflammation and joint damage characteristic of RA.[13] Following extensive clinical trials that demonstrated its efficacy, Tofacitinib was approved by the FDA in 2012 for the treatment of RA, becoming the first-in-class oral JAK inhibitor.[12][13]
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Broadening the Horizon: The Versatility of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The success of Vemurafenib catalyzed an explosion of research into 7-azaindole derivatives, confirming the scaffold's versatility against a wide array of kinase targets implicated in various diseases.
-
FGFR Inhibitors: Abnormal signaling by Fibroblast Growth Factor Receptors (FGFRs) is a known driver of various cancers. Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent inhibitors of FGFR1, 2, and 3, showing promise in preclinical cancer models.[15][16]
-
ATM Inhibitors: Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response. Selective 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as ATM inhibitors, which can act as chemosensitizers to enhance the efficacy of traditional DNA-damaging cancer therapies.[17][18]
-
CDK8 Inhibitors: Cyclin-dependent kinase 8 (CDK8) is an oncogene associated with colorectal cancer. Potent and selective type II inhibitors based on the 7-azaindole scaffold have been discovered that can suppress tumor growth by downregulating the WNT/β-catenin signaling pathway.[19]
-
Other Targets: The scaffold has also been successfully employed to develop inhibitors for other important targets, including phosphodiesterase 4B (PDE4B) for central nervous system disorders and colony-stimulating factor 1 receptor (CSF1R).[20][21]
Table 1: Representative 1H-Pyrrolo[2,3-b]pyridine Derivatives and Their Targets
| Compound Class | Target Kinase | Representative IC₅₀ Values | Therapeutic Area |
| Vemurafenib Analogues | BRAF V600E | 13 nM (for PLX4720)[2] | Oncology (Melanoma) |
| FGFR Inhibitors | FGFR1/2/3 | 7 nM (FGFR1), 9 nM (FGFR2)[15][16] | Oncology |
| CDK8 Inhibitors | CDK8 | 48.6 nM[19] | Oncology (Colorectal) |
| PDE4B Inhibitors | PDE4B | 0.11 - 1.1 µM[21] | CNS Disorders |
| ATM Inhibitors | ATM | >700-fold selectivity over other PIKKs[17] | Oncology (Combination Therapy) |
Key Synthetic Methodologies
The widespread exploration of 7-azaindole derivatives has been enabled by robust and versatile synthetic chemistry. Modern cross-coupling reactions are central to the construction and functionalization of this scaffold.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is frequently used to install aryl or heteroaryl substituents at various positions of the 7-azaindole ring, typically from a halogenated precursor (e.g., iodo- or bromo-azaindole) and a boronic acid derivative. This is a key step in building the complex structures of many kinase inhibitors.[20]
-
Buchwald-Hartwig Amination: This is another essential palladium-catalyzed reaction used to form carbon-nitrogen bonds. It is the method of choice for introducing the critical 4-amino group onto the 1H-pyrrolo[2,3-b]pyridine core, a defining feature of the compound class specified in the topic.[20]
Exemplar Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative example for the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridine derivative, a common step in the development of these compounds.[20]
Objective: To synthesize (4-(4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol.
Materials:
-
4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (Starting material)
-
(4-(Hydroxymethyl)phenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Aqueous sodium carbonate (Na₂CO₃) solution (Base)
-
1,4-Dioxane (Solvent)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 2-iodo-7-azaindole starting material (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Solvent and Base Addition: Add 1,4-dioxane as the solvent, followed by the aqueous Na₂CO₃ solution (2 M, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-aryl derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Future Perspectives
The discovery and development of 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives and their close relatives represent a triumph of modern medicinal chemistry. From its identification as a privileged hinge-binding fragment, the 7-azaindole scaffold has given rise to life-saving therapies and a rich pipeline of clinical candidates. The journey from Vemurafenib to the diverse array of inhibitors targeting FGFR, ATM, and CDK8 showcases the scaffold's remarkable versatility and adaptability.
The future for this compound class remains bright. Ongoing research focuses on developing derivatives with even greater selectivity to minimize off-target effects and improve safety profiles. Furthermore, as our understanding of cancer biology deepens, these inhibitors are being explored in novel combination therapies, aiming to overcome drug resistance and provide more durable clinical responses. The history of the 7-azaindole scaffold is a compelling narrative of how fundamental chemical insights, when coupled with structural biology and innovative synthetic strategies, can lead to profound advances in human health.
References
-
Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. Available from: [Link]
-
Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. ResearchGate. Available from: [Link]
-
Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. Available from: [Link]
-
Li, J., et al. (2008). Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(24), 6468-70. Available from: [Link]
-
Various Authors. (2024). The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. ResearchGate. Available from: [Link]
-
Tsai, J., et al. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature Reviews Drug Discovery, 11, 873–886. Available from: [Link]
-
Preuss, C. V., & Kalava, A. (2023). Pimavanserin. StatPearls. Available from: [Link]
-
Tornøe, C. W., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5769. Available from: [Link]
-
Karet, G. (2012). A Brief History of Tofacitinib. Forbes. Available from: [Link]
-
Wikipedia. (2024). Tofacitinib. Available from: [Link]
-
Al-Bujuq, N. R. (2019). Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). Arkivoc, 2019(i), 340-352. Available from: [Link]
-
Flanagan, M. E., et al. (2014). Tofacitinib (Xeljanz): The First-in-Class JAK Inhibitor for the Treatment of Rheumatoid Arthritis. ResearchGate. Available from: [Link]
-
Guo, T., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available from: [Link]
-
Flanagan, M. E., et al. (2014). Case History: Xeljanz™ (Tofacitinib Citrate), a first-in-class janus kinase inhibitor for the treatment of rheumatoid arthritis. ResearchGate. Available from: [Link]
-
Ibrahim, P., et al. (2013). Discovery and Development of Vemurafenib: First-in-Class Inhibitor of Mutant BRAF for the Treatment of Cancer. ResearchGate. Available from: [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. Available from: [Link]
-
Habel, M., et al. (2017). On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson's Psychosis. Current Topics in Medicinal Chemistry, 17(28), 3173-3191. Available from: [Link]
-
Holderfield, M., et al. (2017). The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. Expert Opinion on Drug Discovery, 12(1), 103-112. Available from: [Link]
-
Schwartz, D. M., et al. (2022). After 25 years of drug development, do we know JAK? RMD Open, 8(2), e002482. Available from: [Link]
-
Al-Bujuq, N. R. (2019). Methods of synthesis of Pimavanserin: The first drug approved for the treatment of Parkinson's disease psychosis (PDP). ResearchGate. Available from: [Link]
-
Silva, D. G., & Emery, F. S. (2018). Evolutive process of vemurafenib discovery from a fragment starting point. ResearchGate. Available from: [Link]
-
Vennapu, A. K., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1439-1444. Available from: [Link]
-
Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ResearchGate. Available from: [Link]
-
New Drug Approvals. (2016). Pimavanserin. Available from: [Link]
-
Khaled, M. H., et al. (2022). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry. Available from: [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 21353-21364. Available from: [Link]
-
Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12214–12232. Available from: [Link]
-
Besson, T., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(11), 1993. Available from: [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 21353-21364. Available from: [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available from: [Link]
-
Al-Hujaily, E. M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(11), 1583. Available from: [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. scispace.com [scispace.com]
- 9. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Brief History of Tofacitinib [forbes.com]
- 11. After 25 years of drug development, do we know JAK? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tofacitinib - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and bioavailability.[1] This framework is a core component in a variety of clinically significant molecules, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[2][3][4][5][6] The targeted synthesis of specific derivatives, such as the N-benzylated 1H-Pyrrolo[2,3-b]pyridin-4-amine, is crucial for the development of novel therapeutics. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound.
Reaction Scheme
Caption: Synthesis of 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine.
Experimental Protocol: N-Benzylation of 1H-Pyrrolo[2,3-b]pyridin-4-amine
This protocol details the direct N-benzylation of 1H-Pyrrolo[2,3-b]pyridin-4-amine using sodium hydride as the base and benzyl bromide as the alkylating agent. The choice of a strong, non-nucleophilic base like sodium hydride is critical to deprotonate the pyrrole nitrogen, facilitating the subsequent alkylation. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the resulting anion and promotes the SN2 reaction. This method is analogous to established procedures for the N-alkylation of indoles and related heterocycles.[7]
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1H-Pyrrolo[2,3-b]pyridin-4-amine | C₇H₇N₃ | 133.15 | 1.0 | 133 mg |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 1.2 | 48 mg |
| Benzyl Bromide | C₇H₇Br | 171.04 | 1.1 | 0.13 mL |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 5 mL |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | As needed |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed |
| Brine | NaCl (aq) | - | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-Pyrrolo[2,3-b]pyridin-4-amine (133 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask and stir the mixture until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in oil, 48 mg, 1.2 mmol) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care. Stir the mixture at 0 °C for 30 minutes. The formation of a dark-colored solution indicates the deprotonation of the pyrrole nitrogen.
-
Alkylation: While maintaining the temperature at 0 °C, add benzyl bromide (0.13 mL, 1.1 mmol) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
Purification Workflow
Caption: General purification workflow for the target compound.
The crude product is purified by flash column chromatography on silica gel. A gradient elution system, starting with a low polarity mobile phase (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is recommended to effectively separate the product from any unreacted starting materials and byproducts.
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the presence of the benzyl group and the overall structure. Expected signals would include aromatic protons from both the 7-azaindole and benzyl moieties, a characteristic singlet for the benzylic methylene protons, and signals for the pyrrole and pyridine rings.
-
¹³C NMR Spectroscopy: To verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Discussion of Synthetic Strategy and Potential Challenges
The direct N-alkylation of 4-amino-7-azaindole presents a potential challenge of regioselectivity, as alkylation could theoretically occur at the exocyclic amino group or the pyridine nitrogen. However, the significantly higher acidity of the pyrrole N-H proton makes it the primary site of deprotonation and subsequent alkylation under these reaction conditions.
In some cases, protection of the exocyclic amino group may be necessary if competing N-alkylation is observed. However, for a simple benzylation, the described protocol is expected to provide the desired N1-alkylated product with good selectivity. Alternative synthetic strategies could involve palladium-catalyzed cross-coupling reactions, though these are typically more complex and may require multi-step sequences.[8]
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-. By following the outlined procedures, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and development programs.
References
-
Hovd, A. K., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2631. [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(45), 28205-28213. [Link]
-
Tang, C., et al. (2024). N-Heterocyclic Carbene-Catalyzed Regio- and Enantioselective C7-Alkylation of 4-Aminoindoles with α-Bromoenals. Organic Letters, 26(8), 1636–1641. [Link]
-
El-Sayed, N. N. E. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
- Askew, B., et al. (2006). 1H-pyrrolo[2,3-b]pyridines.
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
El-Faham, A., et al. (2020). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Journal of Heterocyclic Chemistry, 57(5), 2136-2146. [Link]
-
Heaney, H., & Ley, S. V. (1974). 1-Benzylindole. Organic Syntheses, 54, 58. [Link]
-
Kumar, S., et al. (2024). CuI/DMAP-Catalyzed Oxidative Alkynylation of 7-Azaindoles: Synthetic Scope and Mechanistic Studies. Chemistry – An Asian Journal, 19(6), e202300987. [Link]
-
Henderson, T., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(16), 4994. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]
-
Chen, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-picoline with Aldehydes. Organic Letters, 24(10), 1956–1961. [Link]
-
Kbis, R. A., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 72(13), 4749–4757. [Link]
-
Progress in Chemistry. (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982. [Link]
-
Kannaboina, P., et al. (2019). Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters, 21(16), 6439–6443. [Link]
-
Besson, T., & Thiery, V. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 17(10), 11534–11565. [Link]
-
Fulp, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1547–1553. [Link]
-
Hennequin, L. F., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2000–2014. [Link]
-
Sereda, P. Y., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(14), 5364. [Link]
-
Al-Obaidi, A. M. J., et al. (2024). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research and Engineering Development, 7(6), 1207-1214. [Link]
- Wang, Z. (2005). Method for preparing 4-piperidyl piperidine.
-
Wen, Y.-C., et al. (2022). NH4OAc/DMSO-Promoted Benzylation of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 87(22), 15215–15224. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]
- 6. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Buchwald-Hartwig Amination for 7-Azaindole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. Its synthesis, particularly the introduction of amine functionalities, is a critical step in the development of novel therapeutics. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds, offering a significant improvement over classical methods.[1][2] This guide provides an in-depth exploration of the Buchwald-Hartwig amination for the synthesis of 7-azaindoles, detailing the underlying mechanistic principles, offering practical experimental protocols, and discussing key considerations for successful reaction optimization.
Introduction: The Significance of 7-Azaindoles and the Power of Buchwald-Hartwig Amination
7-Azaindoles, also known as 1H-pyrrolo[2,3-b]pyridines, are heterocyclic compounds that are isosteric to indoles. This structural similarity allows them to interact with biological targets that recognize the indole nucleus, while the presence of the pyridine nitrogen introduces unique electronic properties and a hydrogen bond acceptor site.[3] These features have led to the discovery of numerous 7-azaindole derivatives with potent biological activities, including kinase inhibitors for cancer therapy and antiviral agents.[4][5]
The formation of a C-N bond at various positions of the 7-azaindole core is often a key step in the synthesis of these valuable compounds. Traditional methods for aryl amine synthesis, such as nucleophilic aromatic substitution (SNAr), often require harsh reaction conditions and are limited by substrate scope.[1][3] The advent of the palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a mild, efficient, and broadly applicable methodology.[1][6][7] This reaction facilitates the coupling of a wide range of amines with aryl halides and pseudohalides, making it an indispensable tool for medicinal chemists.[1][8]
The Catalytic Cycle: Understanding the "How" and "Why"
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a series of well-defined steps centered around a palladium catalyst.[1][2][9][10]
The key steps are:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (e.g., a halo-7-azaindole) to a low-valent Pd(0) species. This step forms a Pd(II) complex, breaking the carbon-halogen bond.[1][2][9][10][11] The reactivity of the aryl halide generally follows the trend: I > Br > Cl.[12] However, aryl iodides can sometimes inhibit the catalyst.[12]
-
Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.[1][2][11] The choice of base is critical and depends on the pKa of the amine and the solvent used.[13][14] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[4][12]
-
Reductive Elimination: This is the final and product-forming step. The C-N bond is formed as the aryl and amido ligands are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][2][9][10][11]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic C-C Bond Formation on the 1H-Pyrrolo[2,3-b]pyridine Core via Suzuki-Miyaura Coupling
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous kinase inhibitors and other biologically active compounds.[1][2][3][4] The functionalization of this nucleus is critical for the modulation of pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of strategic carbon-carbon bonds, enabling the efficient synthesis of arylated and heteroarylated 7-azaindole derivatives.[1][5] This guide provides an in-depth analysis of the reaction, detailed experimental protocols, and troubleshooting advice for researchers, scientists, and drug development professionals aiming to leverage this chemistry for the synthesis of diverse compound libraries.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole motif is a bioisostere of indole, where the C-7 carbon is replaced by a nitrogen atom. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, dipole moment, and metabolic stability, making it a highly valuable scaffold in drug design.[6] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed as inhibitors for a range of kinases, including FGFR, ATM, and CDK8, playing a crucial role in oncology and inflammation research.[2][3][4] The ability to precisely install diverse aryl and heteroaryl substituents at various positions of the 7-azaindole core is paramount for extensive structure-activity relationship (SAR) studies.[7] The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most important method for achieving this transformation due to its broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[8][9]
Mechanism and Key Experimental Parameters
The efficacy of the Suzuki-Miyaura coupling on the 7-azaindole core is governed by a nuanced interplay between the catalyst, ligand, base, and solvent. Understanding the catalytic cycle provides the rationale for experimental design and optimization.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1: Standard Suzuki Coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
This protocol is a robust starting point for coupling various aryl- and heteroarylboronic acids at the C5-position.
Reagents & Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vial with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a reaction vial, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (e.g., 100 mg, 0.51 mmol, 1.0 equiv), the arylboronic acid (0.76 mmol, 1.5 equiv), and K₃PO₄ (215 mg, 1.02 mmol, 2.0 equiv).
-
Seal the vial with a septum cap and purge with nitrogen or argon for 10 minutes.
-
Under the inert atmosphere, add the XPhos Pd G3 catalyst (8.6 mg, 0.01 mmol, 2 mol%).
-
Add degassed 1,4-dioxane and water (e.g., 4 mL and 1 mL, respectively, for a 4:1 ratio) via syringe. [8]5. Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Microwave-Assisted Coupling of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
Microwave irradiation can significantly accelerate the coupling of less reactive chloro-substrates.
Reagents & Materials:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic Acid (2.0 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
SPhos (15 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene/Water (5:1, degassed)
-
Microwave reaction vial with stir bar
Procedure:
-
To a microwave vial, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (e.g., 76 mg, 0.50 mmol, 1.0 equiv), the arylboronic acid (1.0 mmol, 2.0 equiv), and Cs₂CO₃ (489 mg, 1.5 mmol, 3.0 equiv).
-
Add Pd₂(dba)₃ (23 mg, 0.025 mmol, 5 mol%) and SPhos (62 mg, 0.15 mmol, 15 mol%). [10]3. Add 5 mL of degassed toluene/water (5:1 mixture).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-140 °C for 30-60 minutes.
-
After cooling, work up and purify the product as described in Protocol 1.
Data Presentation & Comparison
The choice of catalyst and conditions can significantly impact yield. The following table summarizes typical results for the coupling of a halogenated 7-azaindole with phenylboronic acid.
| Halide Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| 5-Bromo -7-azaindole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 85-95 | [8] |
| 4-Chloro -7-azaindole | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-85 | [6] |
| 2-Iodo -7-azaindole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | >90 | [5] |
| 6-Chloro -7-azaindole | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 110 | 16 | 76 | [5] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Impure reagents. | 1. Use a fresh batch of catalyst or a more robust pre-catalyst. 2. Ensure proper degassing of solvents and maintain a positive pressure of inert gas. 3. Verify the purity of starting materials. |
| Protodeboronation | 1. Boronic acid instability. 2. Reaction conditions too harsh (high temp, strong base). | 1. Use the corresponding boronate ester (e.g., pinacol ester). 2. Lower the reaction temperature; switch to a milder base (e.g., K₂CO₃ or KF). [11] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere. [11] |
| Recovery of Starting Halide | 1. Insufficient catalyst loading. 2. Low reaction temperature or time. 3. Poor choice of ligand for the halide. | 1. Increase catalyst loading (e.g., from 2 mol% to 5 mol%). 2. Increase temperature and/or reaction time. 3. For chloro-substrates, ensure a sufficiently electron-rich and bulky ligand (e.g., SPhos, XPhos) is used. |
| Dehalogenation of Starting Material | Undesired side reaction, sometimes promoted by certain bases or impurities. | Screen different bases (e.g., switch from K₃PO₄ to Cs₂CO₃). Ensure high purity of reagents and solvents. [12] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 1H-pyrrolo[2,3-b]pyridine core. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently synthesize a vast array of derivatives. Modern catalyst systems have overcome many of the initial challenges associated with nitrogen-containing heterocycles, allowing for the coupling of even unactivated chloro-substrates and unprotected NH-azaindoles. The protocols and guidelines presented here serve as a robust starting point for developing novel, biologically active molecules for drug discovery and beyond.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Using 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)- in kinase inhibitor screening
Application Note & Protocols
Topic: Strategic Application of 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine in Kinase Inhibitor Screening Cascades
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of a Privileged Scaffold
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy. A significant portion of these inhibitors are ATP-competitive, designed to occupy the ATP-binding site and prevent the phosphotransfer reaction.[1][2]
At the heart of many successful kinase inhibitors lies the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. This heterocyclic nucleus is considered a "privileged scaffold" because it mimics the purine ring of adenine, enabling it to form two crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[3][4][5][6] The FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor, is a prominent example of a therapeutic agent built from this versatile core.[2][3][4]
This application note provides a detailed guide for utilizing 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine , a representative 7-azaindole derivative, as a foundational tool in kinase inhibitor screening. We will explore its mechanistic basis, provide step-by-step protocols for its evaluation in both biochemical and cell-based assays, and offer a framework for data interpretation.
Mechanistic Rationale: Why 7-Azaindole?
The efficacy of the 7-azaindole scaffold stems from its structural and electronic properties, which make it an excellent "hinge-binder".[4][5] The ATP binding site of a kinase is divided into several regions, with the hinge region forming the backbone that connects the N- and C-terminal lobes of the kinase domain. An inhibitor's ability to anchor to this hinge is a primary determinant of its potency.
The 7-azaindole core, through its pyrrole nitrogen (N1) and the pyridine nitrogen (N7), can act as both a hydrogen bond donor and acceptor, forming a bidentate hydrogen bond with the backbone amides of the hinge residues.[2][5] This interaction effectively mimics the binding of ATP's adenine ring, providing a stable anchor for the inhibitor. The selectivity of a compound is then primarily dictated by the various substituents attached to this core, which interact with other regions of the ATP pocket.[6] In our subject compound, the 1-benzyl group and 4-amino group serve as vectors for exploring these additional interactions.
A Phased Approach: The Kinase Inhibitor Screening Workflow
A successful screening campaign follows a logical progression, moving from high-throughput biochemical assays to more complex, physiologically relevant cellular models. This cascade efficiently filters compounds, prioritizing those with the highest potential for therapeutic development.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The principle relies on quantifying the amount of ADP produced during the kinase reaction; lower ADP levels indicate greater inhibition.[7]
A. Principle & Rationale The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity. The reaction proceeds in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to produce a light signal directly proportional to the initial kinase activity. This method is highly sensitive and amenable to high-throughput screening.[8]
B. Materials
-
Kinase: Purified, active kinase of interest (e.g., ABL1, SRC, BRAF).
-
Substrate: Appropriate peptide or protein substrate for the chosen kinase.
-
Test Compound: 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine, dissolved in 100% DMSO to a 10 mM stock.
-
Positive Control: A known broad-spectrum kinase inhibitor (e.g., Staurosporine).
-
ATP: High-purity ATP solution.
-
Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Plates: White, opaque, low-volume 384-well assay plates.
-
Equipment: Multichannel pipettes, plate reader with luminescence detection capability.
C. Step-by-Step Protocol
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution of the 10 mM test compound stock in 100% DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer 25 nL of each dilution, DMSO (negative control), and Staurosporine (positive control) to the 384-well plate. This results in a top compound concentration of 100 µM in the final assay volume.
-
-
Kinase/Buffer Addition:
-
Prepare a solution of the kinase in assay buffer at 2X the final desired concentration.
-
Add 2.5 µL of the kinase solution to each well containing the compounds and controls.
-
Incubate the plate at room temperature for 15 minutes. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Reaction Initiation:
-
Prepare a solution of the substrate and ATP in assay buffer at 2X the final desired concentration. The optimal ATP concentration should be at or near its Km for the specific kinase to ensure competitive binding can be accurately measured.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP solution to all wells. The final reaction volume is 5 µL.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides the luciferase/luciferin mix for signal generation.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal of each well using a compatible plate reader.
-
D. Data Analysis
-
Normalize the data using the negative (0% inhibition, DMSO only) and positive (100% inhibition, high-concentration Staurosporine) controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Plot the % Inhibition versus the log[Compound Concentration].
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Data Presentation and Interpretation
For comprehensive profiling, the compound should be tested against a panel of kinases. The resulting IC50 values provide insights into both the potency and selectivity of the compound.
| Kinase Target | 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Kinase A | 25 | 8 |
| Kinase B | 150 | 12 |
| Kinase C | >10,000 | 25 |
| Kinase D | 8,500 | 5 |
| Kinase E | 450 | 18 |
| Table 1: Example IC50 data for the test compound against a kinase panel. |
Interpretation: In this example, the compound shows high potency against "Kinase A" and moderate potency against "Kinase B" and "Kinase E". It is largely inactive against "Kinase C" and "Kinase D", suggesting a degree of selectivity. This profile helps identify which kinase families are most sensitive to this particular 7-azaindole scaffold and guides further optimization efforts.
Protocol 2: Cell-Based Target Engagement Assay
A positive result in a biochemical assay is essential, but it does not guarantee activity in a cellular environment. Cell-based assays are critical to confirm that the compound can cross the cell membrane, engage its target in a complex physiological milieu, and exert a biological effect.[9][10][11]
A. Principle & Rationale This protocol describes an assay to measure the inhibition of phosphorylation of a kinase's direct downstream substrate in a cellular context. Cells are treated with the inhibitor, then lysed, and the level of substrate phosphorylation is quantified using a sensitive immunoassay method like ELISA or Meso Scale Discovery (MSD). A reduction in the phospho-substrate signal indicates successful target engagement and inhibition by the compound.[10]
B. Materials
-
Cell Line: A human cell line known to have an active signaling pathway involving the kinase of interest (e.g., a cancer cell line with an activating mutation).
-
Cell Culture Medium: Appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Test Compound: 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine, prepared as a 10-point serial dilution in culture medium from a DMSO stock.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Detection Antibodies: A pair of antibodies for the substrate of interest: a capture antibody for the total protein and a detection antibody specific to the phosphorylated form.
-
Detection Platform: ELISA or MSD plates and reagents.
-
Equipment: Cell culture incubator, microplate reader.
C. Step-by-Step Protocol
-
Cell Plating:
-
Seed the cells in a 96-well tissue culture plate at a density that will result in 80-90% confluency at the end of the experiment.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
The next day, remove the old medium and replace it with fresh medium containing the serially diluted test compound or DMSO control.
-
Incubate for a predetermined time (e.g., 2-4 hours) to allow for target inhibition. This duration should be optimized based on the pathway's signaling kinetics.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Add 50 µL of ice-cold Lysis Buffer to each well.
-
Incubate on ice for 20 minutes with gentle shaking.
-
-
Phosphorylation Detection (MSD Example):
-
Load 25 µL of the cell lysate into the wells of an MSD plate pre-coated with the capture antibody for the total substrate protein.
-
Incubate for 2 hours at room temperature with shaking.
-
Wash the plate 3 times with wash buffer.
-
Add the SULFO-TAG labeled anti-phospho-substrate detection antibody.
-
Incubate for 1 hour at room temperature with shaking.
-
Wash the plate 3 times.
-
Add 150 µL of MSD Read Buffer to each well.
-
-
Data Acquisition:
-
Immediately read the plate on an MSD instrument, which measures the electrochemiluminescence signal.
-
D. Data Analysis
-
Normalize the data to the DMSO control (0% inhibition).
-
Plot the signal versus the log[Compound Concentration].
-
Fit the data to a 4PL curve to determine the EC50 value, representing the concentration at which the compound inhibits the downstream phosphorylation by 50% in a cellular context.
Visualizing a Target Pathway: The MAPK Signaling Cascade
The 7-azaindole scaffold is famously used in inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as BRAF inhibitors. The diagram below illustrates this pathway and the point of intervention for a hypothetical inhibitor targeting BRAF.
Conclusion
The 7-azaindole scaffold, represented here by 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine, is a powerful and validated starting point for kinase inhibitor discovery. Its inherent ability to bind the conserved kinase hinge region makes it an ideal foundation for building potent and selective inhibitors. By following a systematic screening cascade—from precise biochemical assays to relevant cell-based models—researchers can effectively characterize derivatives of this scaffold, identify promising lead compounds, and accelerate the journey toward novel therapeutics. The protocols and frameworks provided in this note offer a comprehensive guide to leveraging this privileged structure in modern drug discovery programs.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Gründerservice GmbH. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
ResearchGate. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]
-
El-Damasy, D. A., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. [Link]
-
National Institutes of Health. Kinase Screening and Profiling: Methods and Protocols. National Institutes of Health. [Link]
-
Singh, H., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
-
Kumar, D., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. inits.at [inits.at]
- 10. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Cell-based assay protocol for 1-benzyl-7-azaindole compounds
Application Notes & Protocols
Topic: A Comprehensive Suite of Cell-Based Assays for Characterizing Novel 1-Benzyl-7-Azaindole Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1-benzyl-7-azaindole scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the design of potent kinase inhibitors due to its structural resemblance to the adenine fragment of ATP.[1][2] This framework enables bidentate hydrogen bonding with the kinase hinge region, a critical interaction for high-affinity binding.[1] As a result, numerous compounds incorporating this moiety have been investigated as targeted therapeutics, particularly in oncology.[3][4] This guide provides a comprehensive, field-proven suite of cell-based assay protocols designed to characterize the biological activity of novel 1-benzyl-7-azaindole derivatives. We present a logical workflow, from initial cytotoxicity screening to detailed mechanistic studies, including target engagement, downstream signaling modulation, and assessment of potential off-target liabilities such as nuclear receptor activation.
Introduction: The Scientific Rationale
The discovery of a new chemical entity (NCE) with a promising scaffold like 1-benzyl-7-azaindole is the first step in a long journey. To advance such a compound through the drug discovery pipeline, a thorough understanding of its cellular activity is paramount. This requires a multi-faceted approach that moves beyond simple affinity measurements to answer critical questions:
-
Cellular Potency: Does the compound effectively kill or inhibit the proliferation of target cells, and at what concentration?
-
Target Engagement: Does the compound inhibit the intended target (e.g., a specific protein kinase) within the complex cellular environment?[5][6]
-
Mechanism of Action: How does the compound exert its effect? Does it block a specific signaling pathway? Does it induce programmed cell death (apoptosis)?
-
Potential Liabilities: Does the compound interact with unintended targets that could lead to adverse effects or drug-drug interactions? A key concern for xenobiotics is the activation of nuclear receptors like the Aryl Hydrocarbon Receptor (AhR) and the Constitutive Androstane Receptor (CAR), which regulate the metabolism of foreign compounds.[7][8][9]
This document outlines four key assays, structured as a cohesive workflow, to address these questions. The protocols provided are designed to be self-validating through the rigorous use of controls, ensuring the generation of trustworthy and reproducible data.
Recommended Experimental Workflow
A logical progression of experiments is crucial for efficient characterization. The following workflow ensures that foundational data on cytotoxicity informs the design of more complex mechanistic studies.
Figure 1: Experimental Workflow. A logical flow from primary screening to mechanistic and safety assessment.
Assay Protocol 1: Cell Viability and Proliferation (MTT Assay)
Principle
This assay provides a quantitative measure of cell viability and proliferation. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of the compound's half-maximal inhibitory concentration (IC50).[11]
Detailed Protocol
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of the 1-benzyl-7-azaindole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blank wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 4 hours.[12] During this time, visible purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., acid-isopropanol or DMSO) to each well.[12] Mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background.[10][12]
Data Analysis and Presentation
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability versus the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |
| BZ-AZA-001 | A549 | 48 | 1.25 |
| BZ-AZA-001 | HeLa | 48 | 2.50 |
| Staurosporine (Control) | A549 | 48 | 0.01 |
Table 1: Example IC50 data from the MTT assay.
Assay Protocol 2: Target Engagement and Signaling Pathway Analysis
Principle and Proposed Pathway
The 7-azaindole scaffold is a well-established hinge-binder for protein kinases.[1][2] A common mechanism of action is the inhibition of a receptor tyrosine kinase (RTK), which blocks downstream signaling pathways like the PI3K/AKT pathway, a critical regulator of cell survival and proliferation.[3] Western blotting allows for the detection of specific proteins and their phosphorylation status, providing direct evidence of target engagement and downstream pathway modulation.[13][14]
Figure 2: Hypothetical Kinase Signaling Pathway. Inhibition of an RTK by the compound prevents AKT phosphorylation.
Detailed Protocol (Western Blot)
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the 1-benzyl-7-azaindole compound at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 6-24 hours). Include a vehicle control.
-
Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and lyse them by adding 100-200 µL of 1X SDS sample buffer containing protease and phosphatase inhibitors.[15] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sample Preparation: Sonicate the lysate briefly to shear DNA and reduce viscosity. Heat the samples at 95-100°C for 5 minutes.[15]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST).[15] Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-β-actin) overnight at 4°C with gentle shaking.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imager. Quantify band intensities using densitometry software.
Data Analysis
-
Normalize the intensity of the phosphoprotein band (p-AKT) to the total protein band (Total AKT) for each lane.
-
Further normalize to a loading control (β-actin) to correct for loading differences.
-
Compare the normalized phosphoprotein levels in treated samples to the vehicle control to determine the extent of pathway inhibition.
Assay Protocol 3: Mechanism of Cell Death (Apoptosis Assay)
Principle
To determine if the observed cytotoxicity is due to programmed cell death, an Annexin V/Propidium Iodide (PI) assay is used. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[16] Flow cytometry is used to quantify the different cell populations.
Detailed Protocol
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at 1x and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize briefly. Combine all cells and centrifuge at ~500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.[16]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
Data Analysis and Presentation
-
Use control samples (unstained, Annexin V only, PI only) to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris.
-
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle (0.1% DMSO) | - | 95.1 | 2.5 | 2.4 |
| BZ-AZA-001 | 1.25 | 60.3 | 25.4 | 14.3 |
| BZ-AZA-001 | 2.50 | 25.7 | 48.1 | 26.2 |
| Staurosporine | 1.0 | 15.2 | 55.9 | 28.9 |
Table 2: Example data from an Annexin V/PI flow cytometry experiment.
Assay Protocol 4: Off-Target Liability (Nuclear Receptor Activation)
Principle
Activation of xenobiotic-sensing nuclear receptors like AhR and CAR by a drug candidate can lead to the induction of drug-metabolizing enzymes (e.g., CYP1A1, CYP3A4), potentially causing undesirable drug-drug interactions or toxicity.[7][8] A reporter gene assay is a highly sensitive method to screen for this activity.[18] It utilizes a host cell line (e.g., HepG2) engineered to express a luciferase reporter gene under the control of a promoter containing response elements for the nuclear receptor of interest.[19][20] Activation of the receptor by the test compound leads to the expression of luciferase, which is quantified via a luminescent reaction.
Figure 3: Nuclear Receptor Reporter Assay Principle. Compound binding leads to receptor translocation and luciferase expression.
Detailed Protocol (Luciferase Reporter Assay)
-
Cell Seeding: Use a commercially available reporter cell line (e.g., INDIGO Biosciences AhR or CAR kits) or a stably transfected hepatoma cell line (e.g., HepG2). Seed cells in a 96-well white, clear-bottom plate and incubate overnight.[19][20]
-
Compound Treatment: Treat cells with a serial dilution of the 1-benzyl-7-azaindole compound. Include a vehicle control and a known potent agonist for each receptor as a positive control (e.g., TCDD for AhR, CITCO for human CAR).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.[19]
-
Lysis and Reagent Addition: Remove the medium. Lyse the cells and add the luciferase detection reagent according to the manufacturer's instructions (e.g., Promega ONE-Glo™). This reagent contains the substrate (luciferin) and components to sustain the light-emitting reaction.
-
Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the relative light units (RLU) using a plate-reading luminometer.
Data Analysis
-
Calculate the "Fold Induction" for each concentration by dividing the RLU of the treated well by the average RLU of the vehicle control wells.
-
Plot the Fold Induction versus the log of the compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
| Compound ID | Receptor Assay | Positive Control | EC50 (µM) | Max Fold Induction |
| BZ-AZA-001 | AhR | TCDD | > 30 | 1.2 |
| BZ-AZA-001 | hCAR | CITCO | > 30 | 1.5 |
Table 3: Example data from nuclear receptor activation assays. Values showing low fold induction and high EC50 suggest minimal off-target activity.
References
-
Nag, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In: Singh, S. (eds) Advanced Practical Approaches to Pharmacological Research. Springer, Singapore. [Link]
-
Puracyp. human constitutive androstane receptor, splice variant 1 (car1, nr1i3) activation assay system. Puracyp Website. [Link]
-
Profacgen. Cell-based Kinase Assays. Profacgen Website. [Link]
-
Laflin, P., et al. (2008). Quantitative analysis of aryl hydrocarbon receptor activation using fluorescence-based cell imaging--a high-throughput mechanism-based assay for drug discovery. Xenobiotica, 38(1), 1-20. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs Website. [Link]
-
Protocol Online. (2009). Cell Proliferation Assay. Protocol Online. [Link]
-
Creative Diagnostics. Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics Website. [Link]
-
Indigo Biosciences. Aryl Hydrocarbon Receptor (AhR) Bioassay. Indigo Biosciences Website. [Link]
-
Creative Biolabs. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. Creative Biolabs Website. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. [Link]
-
Liddle, C. & Goodwin, B. (2016). Identifying CAR Modulators Utilizing a Reporter Gene Assay. In: Li, AP. (eds) In Vitro ADMETox Methods. Methods in Molecular Biology, vol 1425. Humana Press, New York, NY. [Link]
-
Mand, A. et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE 11(5): e0155159. [Link]
-
Denison, M.S. & Nagy, S.R. (2009). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. Current Protocols in Toxicology. 41:17.4.1-17.4.24. [Link]
-
Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne Website. [Link]
-
Partridge, N.C. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. In: Zayzafoon, M. (eds) Bone Research Protocols. Methods in Molecular Biology, vol 1914. Humana, New York, NY. [Link]
-
Hilscherova, K. & Babica, P. (2012). Metabolism-Disrupting Chemicals and the Constitutive Androstane Receptor CAR. Environmental Science & Technology, 46(2), 726-735. [Link]
-
Besson, T. et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1459. [Link]
-
Wang, L. et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(9), 963–968. [Link]
-
Sharma, N. & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. Quantitative analysis of aryl hydrocarbon receptor activation using fluorescence-based cell imaging--a high-throughput mechanism-based assay for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism-Disrupting Chemicals and the Constitutive Androstane Receptor CAR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 13. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. escholarship.org [escholarship.org]
- 19. puracyp.com [puracyp.com]
- 20. indigobiosciences.com [indigobiosciences.com]
Application Notes & Protocols: In Vivo Experimental Design with ¹H-Pyrrolo[2,3-b]pyridin-4-amine Derivatives
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Role of the ¹H-Pyrrolo[2,3-b]pyridin-4-amine Scaffold
The ¹H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in modern medicinal chemistry. Its unique arrangement, as a bioisostere of purines and indoles, allows it to form critical hydrogen bond interactions with the hinge region of various protein kinases.[1][2] This has led to its successful incorporation into numerous kinase inhibitors, including the FDA-approved BRAF inhibitor Vemurafenib.[2] Specifically, derivatives of the ¹H-pyrrolo[2,3-b]pyridin-4-amine core are frequently investigated as potent inhibitors of the Janus kinase (JAK) family, which are central players in autoimmune diseases and cancer.[3][4][5]
The journey from a potent in vitro compound to a clinically viable drug is complex and fraught with challenges.[6][7] Rigorous, well-designed in vivo experiments are the critical bridge between promising lab data and successful clinical translation. These studies are essential to understand a compound's behavior in a complex biological system, evaluating its safety, how it moves through the body (pharmacokinetics, PK), and its effect on the disease target (pharmacodynamics, PD).[7][8][9]
This guide provides a comprehensive framework for designing and executing pivotal in vivo studies for novel ¹H-pyrrolo[2,3-b]pyridin-4-amine derivatives, using the context of a JAK inhibitor for autoimmune inflammatory disease as a primary example.
Section 1: Preclinical Rationale & Mechanistic Grounding
The JAK-STAT Signaling Pathway: A Prime Target
The JAK-STAT pathway is a principal signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[10][11] Dysregulation of this pathway is a hallmark of many autoimmune diseases, such as rheumatoid arthritis (RA).[5][12] ¹H-Pyrrolo[2,3-b]pyridin-4-amine derivatives, exemplified by the approved drug Tofacitinib, function as ATP-competitive inhibitors, blocking the phosphorylation and activation of STAT proteins, thereby interrupting the inflammatory cascade.[3][4][13]
Understanding this mechanism is the bedrock of rational in vivo study design. The primary goal is to demonstrate that the test compound can engage the JAK target in a living system and produce a measurable, beneficial downstream effect on the disease pathology.
Figure 1: Mechanism of JAK Inhibition by ¹H-Pyrrolo[2,3-b]pyridin-4-amine Derivatives.
Model Selection: Mimicking Human Disease
The choice of animal model is the most critical decision in preclinical efficacy testing. The model must recapitulate key aspects of the human disease pathology. For autoimmune diseases like rheumatoid arthritis, the Collagen-Induced Arthritis (CIA) model in mice is the industry standard.[14][15]
Why the CIA Model?
-
Pathological Similarity: The CIA model shares significant pathological features with human RA, including synovial inflammation, cartilage destruction, and bone erosion.[15][16]
-
Immunological Relevance: It involves key immune components targeted by JAK inhibitors, such as T-cell and B-cell responses and pro-inflammatory cytokine production.[17]
-
Predictive Validity: The model has been successfully used in the preclinical evaluation of numerous approved RA drugs, including Tofacitinib.[3][4]
Key Considerations for CIA Model Selection:
-
Mouse Strain: DBA/1 and B10.RIII mice are highly susceptible to CIA induction.[16][18] C57BL/6 mice can also be used but often require different protocols and may develop a milder disease.[17]
-
Animal Health & Housing: Animals must be housed in specific pathogen-free (SPF) conditions, as certain viral infections can prevent the development of CIA.[16][18]
-
Collagen Source: Bovine or chicken type II collagen is typically used for immunization, and the choice can impact disease severity depending on the mouse strain.[16][17]
Section 2: Core In Vivo Protocols & Methodologies
A logical, stepwise approach to in vivo testing is crucial for generating reliable and interpretable data.[8] The workflow should progress from initial safety and exposure studies to definitive efficacy trials.
Figure 2: Standard Workflow for In Vivo Evaluation of a Lead Compound.
Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the derivative that can be administered without causing unacceptable toxicity.[19][20] This is a critical first step for selecting doses for subsequent PK and efficacy studies.[7][21][22]
Methodology:
-
Animal Selection: Use a small cohort of healthy mice (e.g., C57BL/6 or Swiss Webster), n=3-5 per group.
-
Dose Escalation:
-
Start with a low dose (e.g., 1-3 mg/kg) administered via the intended clinical route (e.g., oral gavage).
-
Administer single, escalating doses to subsequent groups (e.g., 10, 30, 100, 300 mg/kg).
-
Allow a 1-3 day observation period between dose escalations to monitor for delayed toxicity.[22]
-
-
Monitoring: Observe animals daily for clinical signs of toxicity, including:
-
Changes in body weight (a loss >15-20% is a common endpoint).[19]
-
Changes in behavior (lethargy, ruffled fur, abnormal posture).
-
Signs of gastrointestinal distress.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce overt toxicity or significant weight loss.[19] If no toxicity is observed, a limit dose (e.g., 1000 mg/kg) may be established.[21]
Protocol: Single-Dose Pharmacokinetic (PK) Study
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[6][7] This data is essential for designing an effective dosing regimen for efficacy studies.[23]
Methodology:
-
Animal Selection: Use healthy mice (strain matched to the planned efficacy model, e.g., DBA/1), n=3 per time point.
-
Dosing: Administer a single dose of the compound (e.g., 10 mg/kg, a dose well below the MTD) via the intended route.
-
Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Bioanalysis: Process blood to plasma and analyze the concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters.
| Parameter | Description | Hypothetical Value |
| Cmax | Maximum observed plasma concentration | 850 ng/mL |
| Tmax | Time to reach Cmax | 1.0 hr |
| AUC(0-t) | Area under the concentration-time curve | 4200 hr*ng/mL |
| t1/2 | Elimination half-life | 3.5 hr |
| F% | Oral Bioavailability (if IV data available) | 45% |
Table 1: Example Pharmacokinetic Parameters for a Hypothetical Derivative.
Protocol: Efficacy Study in Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of the derivative in a relevant disease model.
| Group | Treatment | Dose (mg/kg) | Route | Schedule | N |
| 1 | Vehicle (0.5% CMC) | - | p.o. | BID | 10 |
| 2 | Test Compound | 3 | p.o. | BID | 10 |
| 3 | Test Compound | 10 | p.o. | BID | 10 |
| 4 | Test Compound | 30 | p.o. | BID | 10 |
| 5 | Positive Control (e.g., Tofacitinib) | 10 | p.o. | BID | 10 |
Table 2: Example Efficacy Study Design for the CIA Model.
Methodology:
-
Disease Induction:
-
Monitoring & Dosing Initiation:
-
Begin monitoring for signs of arthritis around day 21. Score each paw on a scale of 0-4 (0=normal, 4=severe swelling and ankylosis), for a maximum score of 16 per animal.[18]
-
Randomize animals into treatment groups when the average arthritis score reaches a predetermined level (e.g., 4-6).
-
Begin dosing according to the study design (Table 2). The dosing frequency (e.g., BID - twice daily) should be informed by the PK data (t1/2).
-
-
Efficacy Endpoints:
-
Primary: Clinical arthritis score and paw thickness (measured with calipers) recorded 3 times per week.
-
Secondary (at study termination):
-
Histopathology: Collect hind paws for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Biomarkers: Collect plasma to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.
-
-
Pharmacodynamic (PD) & Biomarker Analysis
Objective: To demonstrate that the compound is engaging its target (JAK) at the efficacious doses and modulating downstream signaling. This links the PK (drug exposure) to the therapeutic effect.[6][23]
Methodology:
-
Sample Collection: In a satellite group of CIA mice treated with the compound, collect relevant tissues (e.g., spleen, paw tissue) at a time point corresponding to high drug exposure (e.g., Tmax).
-
Target Engagement Assay:
-
Prepare tissue lysates and perform Western blotting to measure the levels of phosphorylated STAT3 (p-STAT3), a direct downstream substrate of JAK.
-
A dose-dependent reduction in the p-STAT3/total-STAT3 ratio provides direct evidence of target engagement in vivo.
-
Figure 3: Decision Tree for Efficacy Dose Selection Based on PK and Potency.
Conclusion
The successful in vivo development of ¹H-pyrrolo[2,3-b]pyridin-4-amine derivatives requires a methodical, data-driven approach. By integrating a sound mechanistic understanding with robust, validated animal models and a logical progression of studies from safety to efficacy, researchers can generate the high-quality data necessary for confident decision-making. The crucial link between pharmacokinetics and pharmacodynamics is the key to translating a promising molecule into a potential therapeutic, ultimately bridging the gap from the laboratory bench to the patient's bedside.
References
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
The Crucial Role of Pharmacodynamic and Pharmacokinetic Studies in Drug Development. (n.d.). Lambda Therapeutic Research. Retrieved from [Link]
-
ALS Therapy Development Institute. (2022, November 30). What are Pharmacokinetic and Pharmacodynamic Studies? Retrieved from [Link]
-
Dowty, M. E., Jesson, M. I., Ghosh, S., et al. (2014). Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis. Journal of Pharmacology and Experimental Therapeutics, 348(1), 165-175. Retrieved from [Link]
-
AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature Protocols, 2(5), 1269-1275. Retrieved from [Link]
-
JAX. (n.d.). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. Retrieved from [Link]
-
Derendorf, H., & Meibohm, B. (2002). Pharmacokinetic/pharmacodynamic studies in drug product development. Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 18-31. Retrieved from [Link]
-
Kumar, A., Kumar, R., & Kumar, S. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Bioactive Compounds, 14(4), 304-315. Retrieved from [Link]
-
de Lange, E. C. (2013). Pharmacokinetic/pharmacodynamic-driven drug development. Journal of Pharmacy and Pharmaceutical Sciences, 16(5), 785-796. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Collagen-Induced Arthritis Models. Retrieved from [Link]
-
The Role of 7-Azaindole Intermediates in Modern Drug Discovery. (2026, January 6). Pharmaffiliates. Retrieved from [Link]
-
Arbouzova, N. I., & Zeidler, M. P. (2006). The Jak/STAT pathway in model organisms: emerging roles in cell movement. Current Opinion in Genetics & Development, 16(5), 484-489. Retrieved from [Link]
-
IMID Forum. (n.d.). Preclinical to Clinical Translation of Tofacitinib, a Janus Kinase Inhibitor, in Rheumatoid Arthritis. Retrieved from [Link]
-
Gieschke, R., & Serafin, M. (2000). Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision. Journal of the National Cancer Institute, 92(15), 1248-1254. Retrieved from [Link]
-
Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. Retrieved from [Link]
-
Wang, Y., et al. (2019). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 10(11), 1541-1546. Retrieved from [Link]
-
EUPATI. (2026). Maximum Tolerated Dose [MTD]. EUPATI Toolbox. Retrieved from [Link]
-
Dowty, M. E., et al. (2014). Preclinical to Clinical Translation of Tofacitinib, a Janus Kinase Inhibitor, in Rheumatoid Arthritis. ResearchGate. Retrieved from [Link]
-
Inotiv. (2023, May 1). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Retrieved from [Link]
-
Liu, Y., et al. (2021). Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis. Frontiers in Immunology, 12, 674589. Retrieved from [Link]
-
Shaffer, C. J., et al. (2014). Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. ACS Chemical Biology, 9(11), 2537-2545. Retrieved from [Link]
-
Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Mediators of Inflammation, 2021, 9913264. Retrieved from [Link]
-
Owen, K. L., & Brockwell, N. K. (2018). Mechanisms and consequences of Jak-STAT signaling in the immune system. Current Opinion in Immunology, 52, 27-33. Retrieved from [Link]
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
-
Yi, B., et al. (2023). SMYD2-mediated methylation of STAT1 protects against hepatic ischaemia/reperfusion injury by blocking JAK-STAT1 signalling pathways. Gut. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Rasmussen, M. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5001. Retrieved from [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20958-20970. Retrieved from [Link]
-
Murdoch, B. (2022, April 5). New Drug Research: Tofacitinib & ALS. University of Michigan. Retrieved from [Link]
-
Wang, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules, 28(15), 5824. Retrieved from [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]
-
Zidar, N., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 674. Retrieved from [Link]
-
Knafo, N., et al. (2021). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences, 22(19), 10747. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue: Design and Synthesis of Small Molecule Kinase Inhibitors. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical to Clinical Translation of Tofacitinib, a Janus Kinase Inhibitor, in Rheumatoid Arthritis - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 5. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arelabs.com [arelabs.com]
- 7. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 8. Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 10. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. gut.bmj.com [gut.bmj.com]
- 13. researchgate.net [researchgate.net]
- 14. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 16. chondrex.com [chondrex.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. pacificbiolabs.com [pacificbiolabs.com]
- 20. toolbox.eupati.eu [toolbox.eupati.eu]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. pharmoutsourcing.com [pharmoutsourcing.com]
- 23. Pharmacokinetic/pharmacodynamic studies in drug product development - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for purity assessment of 1-(phenylmethyl)-7-azaindole
An Application Guide to the Comprehensive Purity Assessment of 1-(phenylmethyl)-7-azaindole
Abstract
This comprehensive application note provides a detailed framework for the analytical purity assessment of 1-(phenylmethyl)-7-azaindole, a key heterocyclic building block in modern medicinal chemistry.[1] The guide is designed for researchers, analytical scientists, and drug development professionals, offering a multi-technique approach grounded in scientific principles and regulatory expectations. We delve into the causality behind experimental choices for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, field-proven protocols are provided for each key technique, alongside a thorough discussion on method validation in accordance with International Council for Harmonisation (ICH) guidelines.[2][3] The objective is to equip the reader with the necessary expertise to develop and execute a robust, self-validating system for ensuring the quality and purity of 1-(phenylmethyl)-7-azaindole.
Introduction: The Imperative of Purity
1-(phenylmethyl)-7-azaindole, also known as 1-benzyl-7-azaindole, is a privileged scaffold found in a multitude of biologically active molecules, including potent inhibitors targeting various enzymes and receptors.[4][5] As with any active pharmaceutical ingredient (API) or intermediate, its purity is not merely a quality metric but a critical parameter that directly influences the safety, efficacy, and reproducibility of downstream applications and the final drug product.[6] The presence of even minute quantities of impurities—arising from starting materials, synthetic byproducts, or degradation—can lead to altered pharmacological activity, increased toxicity, or adverse patient outcomes.
Therefore, a rigorous and well-defined analytical strategy is paramount. This guide outlines a holistic approach, leveraging the high-resolution separation of chromatography and the definitive structural insight of spectroscopy to build a complete purity profile. The methodologies described are grounded in the principles outlined by the ICH, ensuring that the data generated is reliable, reproducible, and fit for regulatory scrutiny.[7]
Chapter 1: High-Performance Liquid Chromatography (HPLC) — The Cornerstone of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for the purity assessment of non-volatile organic molecules due to its high resolving power, sensitivity, and robustness.[6][8] For 1-(phenylmethyl)-7-azaindole, a reversed-phase HPLC (RP-HPLC) method is the logical choice, as it effectively separates moderately polar to non-polar compounds based on their hydrophobic interactions with the stationary phase.
Causality in Method Development
The development of an effective HPLC method is a systematic process where each parameter is chosen to achieve optimal separation.[9]
-
Column Chemistry: A C18 (octadecylsilane) column is the primary choice. The benzyl and azaindole moieties of the target molecule possess significant hydrophobic character, leading to strong retention and interaction with the C18 stationary phase, which is essential for achieving separation from potentially more polar or less retained impurities.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous phase (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is recommended.[10] A gradient is superior to an isocratic elution for purity analysis as it can effectively separate impurities with a wide range of polarities within a reasonable timeframe.[11] The addition of a modifier, such as 0.1% formic acid, to the aqueous phase serves a crucial purpose: it protonates residual silanols on the column packing, reducing peak tailing, and ensures that the analyte and any ionizable impurities are in a consistent protonation state, leading to sharp, reproducible peaks.
-
Detection: The 7-azaindole core is an excellent chromophore. A UV-Vis detector is ideal, with the detection wavelength set at an absorbance maximum (e.g., ~220 nm or ~280 nm) to ensure high sensitivity for both the main compound and potential aromatic impurities.
Experimental Protocol: RP-HPLC Purity Determination
This protocol outlines a validated method for determining the purity of 1-(phenylmethyl)-7-azaindole by area percent.
Instrumentation and Reagents
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (ACS grade or higher).
-
1-(phenylmethyl)-7-azaindole sample.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 40% B to 95% B over 20 min, hold for 5 min, return to 40% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 5 µL |
Sample Preparation
-
Accurately weigh approximately 10 mg of the 1-(phenylmethyl)-7-azaindole sample.
-
Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Data Analysis
-
Inject the prepared sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis of 1-(phenylmethyl)-7-azaindole.
Chapter 2: Orthogonal Methods for Comprehensive Verification
Relying on a single analytical technique is insufficient for a comprehensive purity assessment. Orthogonal methods, which measure the same attribute using different physicochemical principles, are essential for a complete and trustworthy analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[12] This could include residual solvents from the synthesis or volatile synthetic byproducts.
Applicability and Protocol Outline
-
Principle: The sample is vaporized and separated based on boiling point and interaction with a capillary column. The separated components are then fragmented and detected by a mass spectrometer, providing both quantitative data and structural information.
-
Sample Preparation: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole detector).
-
Typical GC Conditions:
-
Column: DB-5ms or equivalent (low-polarity phase).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 300 °C at 15 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions: Electron Ionization (EI) at 70 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into molecular structure and can be used for both qualitative identification of impurities and absolute quantitative purity determination.[13][14]
Qualitative Analysis: A standard ¹H NMR spectrum can quickly confirm the identity of the main component and reveal the presence of structurally related impurities.[15] The unique chemical shifts and coupling patterns of protons act as a fingerprint for the molecule.
Quantitative NMR (qNMR): Unlike HPLC, which provides relative purity, qNMR can determine the absolute purity (or assay) of a substance by comparing the integral of a specific analyte signal to the integral of a known amount of a certified internal standard.[6] This is a primary analytical method as it is not reliant on a reference standard of the analyte itself.
Protocol Outline: qNMR Purity Determination
-
Accurately weigh ~15 mg of the 1-(phenylmethyl)-7-azaindole sample into a vial.
-
Accurately weigh a known amount (~5 mg) of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard should have a simple spectrum with at least one peak that is well-resolved from analyte peaks.
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Acquire a ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay D1 ≥ 5*T₁).
-
Calculate purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the standard
Chapter 3: Method Validation: Ensuring Fitness for Purpose
An analytical method is only reliable if it has been validated. Validation demonstrates scientifically that the method is suitable for its intended purpose.[16] The ICH Q2(R2) guideline provides a framework for this process.[3][17]
Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria for a Purity Method |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants).[2] | Peak purity analysis (e.g., via DAD) shows no co-elution. Degradation products are resolved from the main peak. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response over a defined range.[2] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.[18][19] | Typically from the reporting threshold for impurities up to 120% of the specification. |
| Accuracy | The closeness of test results to the true value.[2] | % Recovery of spiked impurities should be within 80-120%.[11] |
| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19] | Repeatability (intra-assay) & Intermediate Precision (inter-assay) Relative Standard Deviation (RSD) ≤ 5% for impurities. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[20] | System suitability parameters remain within acceptable limits when parameters like flow rate, pH, or temperature are varied slightly. |
Forced Degradation Studies: The Key to Specificity
Forced degradation (or stress testing) is a critical component of validation that establishes the stability-indicating nature of an analytical method.[21][22] The goal is to intentionally degrade the sample to ensure that any resulting degradation products can be separated from the parent peak, proving the method's specificity.[23]
Protocol: Forced Degradation Conditions A target degradation of 5-20% is generally considered optimal to detect relevant degradants without causing extensive secondary degradation.[24]
-
Acid Hydrolysis: Sample in 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Sample in 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidative Degradation: Sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105 °C for 48 hours.
-
Photolytic Degradation: Sample exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[21]
Note: Samples from acid/base hydrolysis should be neutralized before HPLC analysis.
Visualization: Validation Parameter Relationships
Caption: Interdependence of key analytical method validation parameters.
Conclusion
The purity assessment of 1-(phenylmethyl)-7-azaindole requires a rigorous, multi-faceted analytical strategy. A validated, stability-indicating RP-HPLC method serves as the primary tool for quantifying the main component and its related impurities. This must be complemented by orthogonal techniques like GC-MS to detect volatile impurities and NMR for absolute purity determination and definitive structural confirmation. By adhering to the principles of method validation outlined in ICH guidelines, researchers and drug development professionals can ensure the generation of scientifically sound, reliable, and defensible data, ultimately safeguarding the quality and integrity of the final therapeutic product.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- El-Gassier, N. (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis. Preprints.org.
- Labcompliance. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- de Souza, S. V. C., & Junqueira, R. G. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- IJARSCT. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- ChemicalBook. (n.d.). 7-Azaindole (271-63-6) 1H NMR spectrum.
- Hypha Discovery. (n.d.). Structure Elucidation and NMR.
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- IJRPC. (n.d.). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography.
- The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
- American Chemical Society. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
- PubMed. (2023, December 19). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- UC Riverside. (n.d.). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation.
- BenchChem. (n.d.). Comparative Purity Analysis of Synthesized N-Benzyl-1,3,2-benzodithiazole S-oxide: A Guide to HPLC and Alternative Methods.
- Agilent. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems.
- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
- ResearchGate. (2025, August 7). (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures.
- BenchChem. (n.d.). Validating the Structure of Synthesized 1-Acetyl-7-azaindole: A Comparative Guide to Analytical Techniques.
Sources
- 1. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. database.ich.org [database.ich.org]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijrpc.com [ijrpc.com]
- 12. agilent.com [agilent.com]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation [escholarship.org]
- 15. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]
- 16. scielo.br [scielo.br]
- 17. qbdgroup.com [qbdgroup.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 20. pharmtech.com [pharmtech.com]
- 21. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. openaccessjournals.com [openaccessjournals.com]
- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Notes & Protocols: 1-benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine as a Chemical Probe for Kinase-Driven Pathways
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine as a chemical probe. The core of this molecule is the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, a privileged structure in medicinal chemistry renowned for its role as a bioisostere of purines.[1][2] This structural feature makes it an excellent candidate for interacting with the ATP-binding site of protein kinases.[3] This guide will detail the compound's profile, outline its hypothesized mechanism of action as an ATP-competitive kinase inhibitor, and provide detailed, field-proven protocols for its application in target identification, cellular target engagement validation, and the elucidation of downstream phenotypic effects.
Compound Profile & Handling
1-benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine belongs to a class of compounds that has shown significant activity as modulators of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[4][5] As a chemical probe, its value lies in the ability to specifically and potently inhibit a target kinase, thereby enabling the interrogation of its biological function.[6][7]
Structure:
Caption: ATP-competitive inhibition by a chemical probe.
Application I: In Vitro Kinase Profiling for Target Identification
Causality & Rationale: Before a small molecule can be confidently used as a probe, its primary biological target(s) and selectivity must be defined. [7][8]A broad kinase panel screen is the foundational experiment to identify which kinase(s) 1-benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine inhibits with high potency and to rule out widespread off-target activity. A selective probe allows researchers to confidently link the inhibition of a specific kinase to a downstream biological event. [9]
Caption: Workflow for in vitro kinase profiling.
Protocol: General In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure. Specific concentrations of kinase, substrate, and ATP must be optimized for each target.
-
Reagent Preparation:
-
Probe Dilution Plate: Serially dilute the 10 mM probe stock in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM). Then, dilute these DMSO stocks into the appropriate kinase assay buffer.
-
Kinase Reaction Buffer: Prepare according to the manufacturer's or literature specifications (typically contains Tris-HCl, MgCl₂, DTT, and BSA).
-
ATP Solution: Prepare a 2X working solution of ATP at a concentration near the Kₘ for the target kinase.
-
Kinase/Substrate Mix: Prepare a 2X working solution containing the target kinase and its specific substrate in kinase reaction buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted probe solution to the assay wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 2.5 µL of the 2X Kinase/Substrate mix to all wells.
-
Mix gently and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and measure light output. Incubate for 30-60 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each probe concentration relative to the DMSO vehicle control.
-
Plot percent inhibition versus the log of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 2: Hypothetical Kinase Selectivity Profile
| Kinase Target | IC₅₀ (nM) | Selectivity vs. Kinase X (fold) |
|---|---|---|
| Kinase X (Putative Target) | 15 | - |
| Kinase Y (Family Member) | 650 | 43 |
| Kinase Z (Family Member) | >10,000 | >667 |
| PKA | >10,000 | >667 |
| CDK2 | 1,200 | 80 |
| VEGFR2 | 850 | 57 |
A good chemical probe should exhibit high potency (IC₅₀ < 100 nM) and selectivity of at least 30-fold against other kinases, especially those within the same family. [7]
Application II: Validating Cellular Target Engagement
Causality & Rationale: Demonstrating that a probe inhibits a purified enzyme in vitro is not sufficient. A critical validation step is to confirm that the probe enters the cell and physically binds to its intended target in the complex cellular environment. [6][10]The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to verify this intracellular target engagement. [11]The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. [12]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Plate cells (e.g., a cancer cell line known to express the target kinase) and grow to ~80% confluency.
-
Treat cells with the chemical probe at a relevant concentration (e.g., 1-10 µM) or with vehicle (DMSO) for 1-2 hours in culture media.
-
-
Heating and Lysis:
-
Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension (e.g., 50 µL) into PCR tubes.
-
Heat the tubes in a thermal cycler using a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation and Analysis:
-
Separate the soluble proteins from the precipitated (denatured) proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Measure the protein concentration of each sample.
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target kinase.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature for both vehicle- and probe-treated samples.
-
Normalize the data by setting the intensity at the lowest temperature (e.g., 40°C) to 100%.
-
Plot the percentage of soluble protein versus temperature to generate melting curves. A shift in the curve to the right for the probe-treated sample indicates thermal stabilization and confirms target engagement.
-
Table 3: Hypothetical CETSA Data Summary
| Treatment | Melting Temperature (Tₘ) | Thermal Shift (ΔTₘ) |
|---|---|---|
| Vehicle (DMSO) | 52.5 °C | - |
| Probe (10 µM) | 57.0 °C | +4.5 °C |
Application III: Probing Target-Related Cellular Phenotypes
Causality & Rationale: Once a probe is validated, it becomes a powerful tool to link the activity of its target to a cellular function or disease-relevant phenotype. [8]For a kinase inhibitor, common downstream effects include the inhibition of cell proliferation, the induction of apoptosis, or the specific blockade of the signaling pathway regulated by the target kinase.
Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well white, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the chemical probe (e.g., from 10 µM to 1 nM). Include a vehicle (DMSO) control.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measurement: Mix the contents and measure luminescence.
-
Analysis: Normalize the data to the vehicle control and plot cell viability versus probe concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol: Western Blot Analysis of Downstream Signaling
-
Treatment and Lysis: Treat cells with the probe at various concentrations for a short duration (e.g., 1-4 hours) to observe direct effects on signaling. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification and SDS-PAGE: Quantify total protein, normalize samples, and separate proteins by SDS-PAGE.
-
Blotting and Detection: Transfer proteins to a PVDF membrane. Probe with a primary antibody against the phosphorylated form of a known downstream substrate of the target kinase (e.g., p-AKT, p-ERK). Re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin).
-
Analysis: Quantify band intensities to determine the dose-dependent effect of the probe on substrate phosphorylation. A decrease in the phospho-protein signal indicates successful target inhibition in the cellular signaling pathway.
References
-
Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]
-
Arrowsmith, C. H., Audia, J. E., Austin, C., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195-199. [Link]
-
Zuccotto, F., Ardini, E., Casale, E., & Angiolini, M. (2010). Through the “gatekeeper” door: exploiting the active kinase conformation. Journal of Medicinal Chemistry, 53(7), 2681-2694. [Link]
-
Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemistry & Biology, 17(6), 561-577. [Link]
-
Vieth, M., Sutherland, J. J., & Robertson, D. H. (2005). Kinase-ligand interaction database: a structural view of the kinome. Journal of Medicinal Chemistry, 48(12), 4124-4131. [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
-
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular Modeling. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Create Your Own InCELL Pulse Cellular Compound Target Engagement Assay. YouTube. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Technique for Drug Discovery and Target Validation. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. [Link]
-
Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. [Link]
-
Sequence-based Design of Kinase Inhibitors Applicable for Therapeutics and Target Identification. ResearchGate. [Link]
-
Fluorescent Kinase Inhibitors As Probes In Cancer. PMC - NIH. [Link]
-
Target Engagement Assays. DiscoverX. [Link]
-
Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]
-
Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017. YouTube. [Link]
-
Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC - NIH. [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]
-
Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents. PMC - NIH. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. PMC - PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. annualreviews.org [annualreviews.org]
- 10. tandfonline.com [tandfonline.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Low yield in 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)- synthesis troubleshooting
Welcome to the technical support center for the synthesis of 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic sequence. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine can arise from several factors, from suboptimal reaction conditions to the purity of starting materials. This section addresses common issues in a question-and-answer format.
Question 1: My N-benzylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine is resulting in a low yield of the desired N1-benzylated product. What could be the cause?
Low yields in the N-benzylation step are often due to a combination of factors including the choice of base, solvent, and reaction temperature, as well as potential side reactions.
Possible Causes and Solutions:
-
Inappropriate Base Selection: The choice of base is critical for the deprotonation of the pyrrole nitrogen. A base that is too weak will result in an incomplete reaction, while a base that is too strong can lead to side reactions.
-
Recommendation: Sodium hydride (NaH) is a commonly used strong base that effectively deprotonates the pyrrole nitrogen. Potassium tert-butoxide (t-BuOK) is another effective option. Weaker bases like potassium carbonate (K2CO3) may require higher temperatures and longer reaction times, which can lead to decomposition.
-
-
Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the base.
-
Recommendation: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred for this reaction. Ensure the solvent is completely dry, as any moisture will quench the strong base.
-
-
Side Reactions: Besides the desired N1-benzylation, benzylation can also occur at the N7 position of the pyridine ring, although this is generally less favored.
-
Recommendation: To favor N1-alkylation, the reaction is typically performed at low temperatures (e.g., 0 °C) to control the regioselectivity. Adding the benzyl bromide slowly to the solution of the deprotonated starting material can also help to minimize side reactions.
-
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, the yield will naturally be low.
-
Recommendation: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction should be stirred at room temperature until the starting material is no longer detectable.
-
Experimental Protocol: N-benzylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 2: The subsequent amination of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine is giving me a poor yield of the final product. What are the likely reasons?
The amination step, typically a nucleophilic aromatic substitution, can be challenging. Low yields can stem from the choice of ammonia source, reaction conditions, or competing side reactions.
Possible Causes and Solutions:
-
Inefficient Ammonia Source: The choice of ammonia source and its concentration are critical.
-
Recommendation: Using a solution of ammonia in a solvent like 1,4-dioxane or methanol is a common approach. Alternatively, aqueous ammonia can be used, but this may require higher temperatures and pressures, potentially leading to side reactions. Using ammonium hydroxide is another viable option.
-
-
Suboptimal Reaction Conditions: Temperature and pressure play a significant role in this reaction.
-
Recommendation: This amination often requires elevated temperatures (e.g., 120-150 °C) and is typically carried out in a sealed vessel to maintain the concentration of ammonia and prevent its evaporation. Microwave-assisted heating can also be an effective method to reduce reaction times and improve yields.
-
-
Side Reactions and Decomposition: At high temperatures, the starting material or product may be susceptible to decomposition. Hydrolysis of the chloro group to a hydroxyl group can also occur as a side reaction if water is present.
-
Recommendation: Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. The use of a sealed, pressure-rated reaction vessel is crucial. Monitoring the reaction progress and stopping it once the starting material is consumed can help to minimize the formation of degradation byproducts.
-
Table 1: Comparison of Reaction Conditions for Amination
| Ammonia Source | Solvent | Temperature (°C) | Pressure | Typical Yield | Reference |
| NH4OH | 1,4-Dioxane | 150 | Sealed Tube | Moderate to Good | |
| NH3 in MeOH | Methanol | 120 | Sealed Tube | Moderate | |
| Aqueous NH3 | Water | 160 | Autoclave | Variable | General Knowledge |
DOT Diagram: Synthetic Pathway
Caption: Synthetic route to 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the role of the inert atmosphere in the N-benzylation step?
The use of an inert atmosphere, such as nitrogen or argon, is crucial because the strong base used (e.g., NaH) is highly reactive and can be quenched by moisture and oxygen in the air. This would reduce the efficiency of the deprotonation step and lead to lower yields.
Q2: Can I use other alkylating agents besides benzyl bromide?
Yes, other alkylating agents can be used, but the reactivity will vary. For example, benzyl chloride is less reactive than benzyl bromide. The choice of alkylating agent may require optimization of the reaction conditions (e.g., temperature, reaction time).
Q3: How can I confirm the regioselectivity of the N-benzylation?
The regioselectivity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy. Specifically, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can show the correlation between the benzylic protons and the carbons of the pyrrolopyridine core, confirming the point of attachment.
Q4: What are some common impurities I might see in my final product?
Common impurities can include unreacted starting material (1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine), the corresponding 4-hydroxy byproduct from hydrolysis of the chloro group, and potentially regioisomers from the N-benzylation step if not properly controlled.
DOT Diagram: Troubleshooting Workflow
Technical Support Center: Synthesis of 1-Benzyl-7-azaindoles
Welcome to the technical support center for the synthesis of 1-benzyl-7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. 7-Azaindole derivatives are crucial scaffolds in medicinal chemistry, often acting as bioisosteres of indoles with potentially improved pharmacological properties.[1][2] The N-benzylation of the 7-azaindole core, while conceptually straightforward, is frequently complicated by issues of regioselectivity and competing side reactions. This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and achieve higher yields of the desired product.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of 1-benzyl-7-azaindoles in a practical question-and-answer format.
Problem 1: My reaction yields are consistently low, or the reaction fails to proceed to completion.
Probable Causes & Solutions
-
Insufficient Deprotonation: The N-H proton of 7-azaindole must be removed to form the nucleophilic anion for the reaction to proceed. If the base is too weak or used in insufficient quantity, the starting material will remain largely unreacted.
-
Solution: For a robust reaction, use a strong base like sodium hydride (NaH, 60% dispersion in oil) in at least 1.1-1.2 molar equivalents relative to the 7-azaindole.[3] Ensure the NaH is fresh and has been handled under anhydrous conditions to maintain its reactivity.
-
-
Poor Solvent Choice: The solvent plays a critical role in solubilizing the reagents and stabilizing the intermediates.
-
Solution: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are standard for this alkylation.[3] They effectively dissolve the azaindole anion and promote the SN2 reaction. Ensure your solvent is rigorously dried before use, as moisture will quench the base and hydrolyze the benzyl halide.
-
-
Low Reaction Temperature: While starting the deprotonation at 0 °C is common to control the initial exotherm with NaH, the subsequent alkylation step may require more thermal energy to proceed at a reasonable rate.
-
Solution: After the initial deprotonation (indicated by the cessation of hydrogen gas evolution), allow the reaction to warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor the progress carefully by Thin Layer Chromatography (TLC) to avoid decomposition.
-
-
Degraded Reagents: Benzyl bromide is susceptible to degradation. Old or improperly stored bottles may contain significant amounts of non-reactive byproducts.
-
Solution: Use freshly opened or purified benzyl bromide. If in doubt, wash the commercial reagent with aqueous sodium bisulfite to remove bromine, dry it over anhydrous sodium sulfate, and distill it under reduced pressure.
-
Problem 2: I'm getting a significant amount of an isomeric byproduct that is difficult to separate from my desired 1-benzyl-7-azaindole.
Probable Cause & Solution
This is the most common challenge in 7-azaindole alkylation. The primary byproduct is almost certainly the C3-benzylated isomer, 3-benzyl-7-azaindole. The C3 position of the indole ring system is electron-rich and nucleophilic, making it a competitive site for alkylation.[4][5][6]
-
Mechanism of Side Reaction: While the N-anion (indolate) is a strong nucleophile, any remaining neutral 7-azaindole can undergo electrophilic attack by the benzyl bromide, preferentially at the C3 position, similar to a Friedel-Crafts alkylation.[7][8] This is particularly problematic if deprotonation is incomplete.
-
Solution: Optimize Base and Addition Order: The key to favoring N-alkylation over C-alkylation is to ensure complete and rapid deprotonation of the 7-azaindole before the benzyl bromide is introduced.[9]
-
Add the 7-azaindole to a suspension of sodium hydride (NaH) in anhydrous DMF or THF at 0 °C.
-
Allow the mixture to stir for 30-60 minutes at 0 °C and then warm to room temperature to ensure the formation of the sodium salt is complete. You should observe the cessation of H2 gas bubbling.
-
Then, slowly add the benzyl bromide dropwise. This ensures the electrophile primarily encounters the highly nucleophilic N-anion rather than the neutral 7-azaindole.
-
The choice of a strong base like NaH in a polar aprotic solvent like DMF is a classic method to favor N-alkylation.[9]
Problem 3: My reaction mixture turns dark brown or black, and purification yields a tarry, intractable material.
Probable Causes & Solutions
-
Over-alkylation (Quaternization): The pyridine nitrogen (N7) in the 7-azaindole ring is also nucleophilic and can be alkylated by benzyl bromide, especially under forcing conditions (high temperature or prolonged reaction times).[10] This forms a quaternary ammonium salt, which is often unstable and can lead to complex decomposition pathways and dark coloration.
-
Solution: Avoid excessive heating. Most N-benzylations should proceed efficiently at or slightly above room temperature. Monitor the reaction by TLC and stop it as soon as the starting material is consumed. Use no more than 1.1 equivalents of benzyl bromide to minimize the risk of a second alkylation event.
-
-
Base-Induced Decomposition: While strong bases are necessary, prolonged exposure, especially at elevated temperatures, can lead to the degradation of the 7-azaindole scaffold itself.
-
Solution: Maintain a controlled temperature profile. Perform the deprotonation at 0 °C and allow the reaction to proceed at room temperature unless a slightly elevated temperature is proven necessary by TLC monitoring.
-
-
Impure Benzyl Bromide: Benzyl bromide can decompose to form hydrobromic acid and other reactive species that can catalyze polymerization and degradation.
-
Solution: As mentioned previously, use pure benzyl bromide. The presence of acid can significantly contribute to the formation of tar.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for selective N-1 benzylation?
A1: The most reliable and widely reported combination is Sodium Hydride (NaH) in anhydrous N,N-Dimethylformamide (DMF) .[3][9] NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole nitrogen, generating the highly nucleophilic indolate anion. DMF is a polar aprotic solvent that effectively solvates this anion, enhancing its reactivity towards the benzyl halide. While other systems like potassium carbonate (K₂CO₃) in acetonitrile can work, they are generally slower and may lead to a lower N/C alkylation ratio due to incomplete deprotonation.
| Parameter | NaH / DMF | K₂CO₃ / Acetonitrile | Cs₂CO₃ / DMF |
| Base Strength | Strong, Irreversible | Moderate, Reversible | Moderate, Reversible |
| Reaction Rate | Fast | Moderate to Slow | Moderate |
| N/C Selectivity | Generally High | Moderate | High |
| Conditions | Anhydrous, Inert Atm. | Less stringent | Anhydrous |
| Recommendation | Optimal for Selectivity | Alternative for sensitive substrates | Good alternative to NaH |
Q2: How can I distinguish the desired N-1 product from the C-3 side product using ¹H NMR?
A2: The ¹H NMR spectra of the N-1 and C-3 isomers are distinct and provide a definitive way to identify your products.
-
1-Benzyl-7-azaindole (Desired Product): You will see a characteristic singlet for the benzylic protons (-CH₂-) typically around 5.4-5.6 ppm . The protons on the pyrrole ring (H2 and H3) will appear as doublets, often coupled to each other.
-
3-Benzyl-7-azaindole (Side Product): The benzylic protons (-CH₂-) will also be a singlet but are typically shifted slightly upfield to around 4.0-4.2 ppm . The most telling feature is that the H2 proton will appear as a singlet (since the H3 position is now substituted), and the N-H proton will still be present as a broad singlet, usually far downfield (>10 ppm).
Q3: My purification by column chromatography is difficult. The product streaks or the isomers co-elute. Any tips?
A3: This is a common issue as the two isomers can have very similar polarities.
-
Solvent System: A gradient elution using hexanes and ethyl acetate is standard. Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) and slowly increase the polarity. Sometimes, adding a small amount (0.5-1%) of triethylamine (Et₃N) to the mobile phase can significantly improve the peak shape by neutralizing acidic sites on the silica gel, preventing tailing of the basic azaindole products.
-
Alternative Adsorbent: If silica gel fails, consider using alumina (neutral or basic). The different surface chemistry can sometimes provide the selectivity needed to separate the isomers.
-
Recrystallization: If you obtain a mixed fraction that is enriched in your desired product, recrystallization can be an effective final purification step. Try solvent systems like ethyl acetate/hexanes or dichloromethane/pentane.
Visualizing the Reaction and Troubleshooting
Core Reaction Pathway vs. Side Reaction
The following diagram illustrates the desired N-alkylation pathway versus the competing C3-alkylation side reaction. The key decision point is the fate of the 7-azaindole starting material.
Caption: Desired N-alkylation vs. C3-alkylation side reaction.
Troubleshooting Workflow for Poor Reaction Outcome
Use this flowchart to diagnose and solve common issues with your synthesis.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
Key Experimental Protocol
Standard Procedure for the Synthesis of 1-Benzyl-7-azaindole
Materials:
-
7-Azaindole (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl Bromide (BnBr) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 7-azaindole to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the 7-azaindole (concentration typically 0.2-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH portion-wise to the stirred solution.
-
Observation: Hydrogen gas will evolve.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for another 30 minutes to ensure deprotonation is complete. The solution should be clear or slightly hazy.
-
Alkylation: Cool the solution back to 0 °C. Add benzyl bromide dropwise via syringe over 5-10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., in 4:1 Hexanes:EtOAc) until the 7-azaindole spot is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 1-benzyl-7-azaindole as a solid or oil.
References
- Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
- ResearchGate.
- Benchchem. Biological activity of 1-Acetyl-7-azaindole versus other N-substituted azaindoles.
- National Institutes of Health (NIH). (2014). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC.
- ResearchGate. Iridium-Catalyzed C3-Selective Asymmetric Allylation of 7-Azaindoles with Secondary Allylic Alcohols.
- Royal Society of Chemistry. Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Organic & Biomolecular Chemistry.
- Benchchem.
- Royal Society of Chemistry. Catalytic C3 aza-alkylation of indoles. Organic & Biomolecular Chemistry.
- ResearchGate. 1.
- ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Wipf Group, University of Pittsburgh. (2007). heterocyclic chemistry.
- PharmaBlock. Azaindoles in Medicinal Chemistry.
- Benchchem.
- National Institutes of Health (NIH). (2008).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic C3 aza-alkylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing the Purity of 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-
Welcome to the technical support center for the synthesis and purification of 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable 7-azaindole scaffold. Achieving high purity is critical for reliable downstream biological assays and clinical development, yet the unique physicochemical properties of this molecule can present significant purification challenges.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a structured, question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions to resolve purity issues in your own laboratory setting.
Section 1: Initial Purity Assessment & Impurity Profiling (FAQs)
This section addresses the crucial first steps in any purification campaign: understanding the nature and extent of the impurities in your crude material.
Q1: What are the first analytical steps I should take to assess the purity of my crude 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine?
A1: A multi-pronged analytical approach is essential for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): This is your first and fastest tool. Run the crude material on a silica gel plate using a few different solvent systems (e.g., 5% Methanol in Dichloromethane and 50% Ethyl Acetate in Hexanes). This will give you a qualitative sense of the number of components and their relative polarities, which is crucial for developing a column chromatography method.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most critical initial step. LC-MS provides the molecular weight of your target compound and any impurities, which is the primary clue to their identity.[1] An unexpected peak is a clear sign of an impurity.
-
¹H NMR Spectroscopy: A proton NMR of the crude material can reveal the presence of unreacted starting materials, residual solvents, or major byproducts by identifying signals that do not correspond to the desired product structure.[1] Consult NMR solvent impurity charts to distinguish common solvent peaks from true impurities.[2]
Q2: What are the most common types of impurities I should expect during the synthesis of this compound?
A2: Impurities typically fall into four categories. Understanding these will help you strategize their removal.
-
Unreacted Starting Materials: The most common impurity is often the un-benzylated precursor, 1H-Pyrrolo[2,3-b]pyridin-4-amine. If the benzylation reaction (typically using benzyl bromide and a base like cesium carbonate) is incomplete, this more polar starting material will persist.[3]
-
Reagent-Derived Impurities: Residual palladium catalysts from preceding cross-coupling steps, inorganic bases (e.g., Cs₂CO₃, K₂CO₃), and phase-transfer catalysts can contaminate the crude product.[4][5]
-
Side-Reaction Products: The 7-azaindole core can be susceptible to side reactions.[1] This can include the formation of structural isomers, which are particularly challenging to separate, or dimers formed under certain conditions.[2][6]
-
Degradation Products: The pyrrolopyridine scaffold can be sensitive to strong acids, bases, or excessive heat, leading to decomposition.[1] This is especially relevant if harsh conditions are used for deprotection or purification.
Section 2: Troubleshooting Guide for Purification Workflows
This section provides detailed, cause-and-effect troubleshooting for specific issues encountered during purification.
Issue 1: My crude product shows multiple persistent impurities by LC-MS after a standard aqueous work-up.
-
Potential Cause: Incomplete removal of reaction reagents or the presence of non-polar byproducts. A simple water/brine wash is often insufficient.
-
Expert Analysis & Solution: The key is a targeted liquid-liquid extraction strategy before any chromatographic steps. The benzylated amine product has a specific pKa and solubility profile that can be exploited.
-
For Basic Impurities (e.g., residual amine starting material): During your ethyl acetate extraction, wash the organic layer with a dilute, weak acid solution like 1M citric acid or 0.5M NH₄Cl. This will protonate and pull more polar basic impurities into the aqueous phase while leaving your less basic product in the organic layer.
-
For Palladium Residues: If your synthesis involved a palladium-catalyzed cross-coupling, residual palladium can be difficult to remove. Washing the organic layer with an aqueous solution of 10% sodium thiosulfate or thiourea can help complex and remove residual palladium.
-
Filtration Plug: Before concentrating the crude product, pass the dried organic solution through a small plug of silica gel or celite. This can capture baseline impurities and some palladium residues without the effort of a full column.
-
Issue 2: Impurities are co-eluting with my product during silica gel column chromatography.
-
Potential Cause 1: Suboptimal Solvent System. The polarity of the eluent is not providing adequate separation between your product and an impurity of very similar polarity (e.g., an isomer).
-
Expert Analysis & Solution: A systematic approach to optimizing the mobile phase is required. Standard solvent systems for this class of compounds include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[2][4]
-
Strategy: Begin with TLC analysis to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.
-
Fine-Tuning: If spots are still too close, introduce a third solvent. For example, in a Hexane/EtOAc system, adding 1-2% methanol or acetone can significantly alter the selectivity of the separation.
-
Multi-Step Purification: For truly stubborn impurities, a multi-step approach is best. Purify first on silica gel, then combine the enriched fractions and re-purify using a different stationary phase like reversed-phase C18 silica or a different solvent system.[2] This is often necessary to separate structural isomers.[2]
-
-
Potential Cause 2: On-Column Degradation or Peak Tailing. Your product appears as a long streak rather than a tight band, leading to poor separation and yield loss.
-
Expert Analysis & Solution: The amine functionality on the pyridine ring and the pyrrole nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This ionic interaction causes peak tailing.
-
The Fix: Deactivate the silica gel. Add 0.5-1% triethylamine (TEA) or pyridine to your chromatography eluent.[7] This basic additive will competitively bind to the acidic sites on the silica, allowing your basic amine product to elute symmetrically and form a much tighter band, dramatically improving separation from nearby impurities. Alternatively, using neutral or basic alumina as the stationary phase can also mitigate this issue.[2]
-
Diagram: Multi-Step Purification Strategy
A workflow for tackling co-eluting impurities.
Issue 3: My compound looks clean by NMR and LC-MS, but the yield is low and it's a viscous oil/amorphous solid instead of crystalline.
-
Potential Cause: The product is pure but solvated with high-boiling point solvents (e.g., DMF, DMSO) or is inherently non-crystalline.
-
Expert Analysis & Solution:
-
Solvent Removal: High vacuum (using a Schlenk line and oil pump) at a slightly elevated temperature (40-50 °C) for several hours is essential to remove residual DMF or DMSO. Lyophilization from a solvent like 1,4-dioxane can also be effective.
-
Inducing Crystallization (Recrystallization): If the product is an oil due to trace impurities preventing lattice formation, recrystallization is the ultimate purification step. Finding the right solvent system is key.
-
Section 3: Key Protocols & Data Tables
Protocol 1: Optimized Flash Column Chromatography with Triethylamine
-
Solvent System Selection: Use TLC to identify a mobile phase (e.g., Ethyl Acetate/Hexanes) that provides a product Rƒ of 0.2-0.3.
-
Eluent Preparation: Prepare your chosen mobile phase and add 0.5% triethylamine (TEA) by volume (e.g., 5 mL of TEA for every 1 L of eluent).
-
Column Packing: Pack a silica gel column with the TEA-containing eluent. Do not let the column run dry.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Gently add this powder to the top of the packed column.
-
Elution: Run the column with your TEA-containing eluent, collecting fractions and monitoring by TLC.
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and will be removed with the eluent.
Table 1: Recommended Solvent Systems for Chromatography
| Polarity | Primary Solvent | Co-Solvent | Modifier (Optional) | Typical Ratio (v/v) |
| Low-Medium | Hexanes or Heptane | Ethyl Acetate | 0.5% Triethylamine | 100:0 to 50:50 |
| Medium-High | Dichloromethane | Methanol | 0.5% Triethylamine | 100:0 to 90:10 |
| High | Dichloromethane | Acetone | 0.5% Triethylamine | 100:0 to 80:20 |
Protocol 2: Recrystallization Solvent Screening
-
Preparation: Place ~10-20 mg of your purified, amorphous product into several small vials.
-
Screening: To each vial, add a different solvent (see Table 2) dropwise at room temperature until the solid dissolves. If it doesn't dissolve, gently heat the vial.
-
Crystallization:
-
If the solid dissolved at room temperature, add a less polar "anti-solvent" dropwise until turbidity appears, then let it stand.
-
If the solid dissolved upon heating, allow the vial to cool slowly to room temperature, then place it in a 4 °C refrigerator.
-
-
Observation: The ideal solvent system is one where the compound is soluble when hot but sparingly soluble when cold, resulting in the formation of crystals upon cooling.
Table 2: Recrystallization Solvent Screening Guide
| Solvent System (Test in this order) | Type | Rationale |
| Isopropanol / Water | Polar Protic | Good for moderately polar compounds. |
| Acetone / Hexanes | Polar Aprotic / Non-polar | A versatile combination for many organics. |
| Ethyl Acetate / Heptane | Moderately Polar / Non-polar | Often successful for compounds of this type. |
| Dichloromethane / Pentane | Polar Aprotic / Non-polar | Good for less polar compounds, but requires slow evaporation. |
| Toluene | Aromatic | Can promote crystallization through pi-stacking interactions. |
Section 4: Visual Troubleshooting Guide
Diagram: Workflow for Identifying an Unknown Impurity
A logical flow for characterizing unexpected analytical signals.
References
-
Hovd, A. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4279. Available at: [Link]
-
Abdel-Magid, A. F., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(7), 947. Available at: [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(32), 19633-19641. Available at: [Link]
-
Hassan, K. M. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 987-998. Available at: [Link]
- Askew, B., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents, WO2006063167A1.
-
Royal Society of Chemistry (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
Jo, H., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry, 243, 114777. Available at: [Link]
-
Loidreau, G., et al. (2021). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 26(23), 7356. Available at: [Link]
-
NIST (2025). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Available at: [Link]
-
PubChem (2025). 1H-pyrrolo(2,3-b)pyridin-4-amine. PubChem. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Characterization of 1-(phenylmethyl)-7-azaindole
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to help you troubleshoot and interpret the NMR spectra of 1-(phenylmethyl)-7-azaindole. The unique electronic and structural properties of the 7-azaindole scaffold can lead to NMR spectra that are more complex than initially anticipated. This document provides a logical, step-by-step approach to identifying the source of unexpected signals and offers solutions based on established chemical principles.
Troubleshooting Guide: Diagnosing Unexpected NMR Peaks
The appearance of unexpected peaks in the NMR spectrum of your compound can be perplexing. This guide provides a systematic workflow to diagnose the issue, moving from common, simple-to-fix problems to more complex chemical phenomena inherent to the molecule's structure.
Logical Diagnostic Workflow
The following workflow illustrates the decision-making process for identifying the source of anomalous NMR signals.
Caption: Troubleshooting workflow for unexpected NMR signals.
Q1: I see sharp, unexpected peaks in my ¹H NMR spectrum that don't correspond to my product. What are they?
A1: This is the most common issue and is almost always due to residual impurities. Before investigating more complex phenomena, systematically rule out these common contaminants.
Step 1: Identify Residual Solvents Purification and sample preparation steps can introduce common laboratory solvents. Even after extensive drying under high vacuum, solvents like ethyl acetate or dichloromethane can remain.[1]
-
Action: Compare the chemical shifts of the unknown peaks to a standard reference table for residual solvents in your deuterated solvent.
-
Causality: Different deuterated solvents will cause the residual peaks of contaminants to appear at different chemical shifts. Using a reliable chart is crucial for accurate identification.[2][3]
Table 1: Chemical Shifts (δ) of Common Solvent Impurities in CDCl₃
| Solvent | ¹H Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane(s) | ~1.25, ~0.88 | m, m |
| Toluene | 7.27-7.17 (m), 2.36 (s) | m, s |
| Water | ~1.56 | s (broad) |
Data sourced from established literature values.[2][3]
Step 2: Check for Unreacted Starting Materials or Byproducts If the reaction has not gone to completion or if side reactions occurred, you may see signals from starting materials (e.g., 7-azaindole, benzyl bromide) or known byproducts.[4][5]
-
Action: Run a co-spot on a TLC plate with your starting materials or, ideally, analyze the sample by LC-MS to identify species with different mass-to-charge ratios. Compare the unknown peaks to the NMR spectra of your starting materials.
Q2: The aromatic or N-H signals in my spectrum are broad and poorly resolved. What is the cause?
A2: Broad peaks are typically indicative of dynamic processes occurring on the NMR timescale. For 7-azaindole derivatives, this is often due to molecular aggregation or chemical exchange.
Hypothesis: Hydrogen-Bonded Dimerization 7-azaindole and its derivatives are well-known to form strong, hydrogen-bonded dimers in solution.[6][7] This is especially prevalent at higher concentrations. The equilibrium between the monomer and dimer can lead to peak broadening.
-
Causality: In the dimeric state, the chemical environment of the protons involved in hydrogen bonding (N1-H and the pyridine N7) is different from that in the monomeric state. If the rate of exchange between these two states is comparable to the NMR timescale, the resulting signal is an average of the two, which appears broad.
-
Validation Protocol:
-
Dilute the Sample: Prepare a new sample at a significantly lower concentration (e.g., 5-10 times more dilute). If aggregation is the cause, the equilibrium should shift towards the monomer, resulting in sharper signals.[1]
-
Run Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can increase the rate of exchange between the monomer and dimer, moving it into the "fast exchange" regime on the NMR timescale. This should result in a single, sharp, averaged signal.
-
Frequently Asked Questions (FAQs)
This section addresses specific, recurring questions regarding the NMR characterization of 1-(phenylmethyl)-7-azaindole, delving into the unique chemical phenomena that cause them.
Key Chemical Phenomena at Play
Caption: Key equilibria affecting the NMR spectrum.
Q3: Why do the benzylic (CH₂) protons of my compound appear as a complex multiplet (e.g., a doublet of doublets) instead of a clean singlet?
A3: This is a classic sign of restricted rotation around the N1-CH₂ bond, which makes the two benzylic protons chemically non-equivalent.
-
Expert Explanation (Causality): The 7-azaindole ring system is planar. While single bonds are typically thought to rotate freely, the C-N bond can have significant double-bond character due to resonance. This creates a high energy barrier to rotation.[8] Because the molecule is unsymmetrical with respect to the plane of the benzyl group, the two protons on the CH₂ group (let's call them Hₐ and Hₑ) are in different chemical environments. One proton may be positioned more over the pyrrole ring, while the other is oriented away. This makes them diastereotopic .[9]
-
Resulting NMR Signature: Since Hₐ and Hₑ are non-equivalent, they have different chemical shifts and they couple to each other (geminal coupling). This results in two separate signals, each split into a doublet by the other, appearing as a pair of doublets (or an AB quartet if the chemical shift difference is small).
-
Self-Validation Protocol: Variable Temperature (VT) NMR
-
Action: Acquire ¹H NMR spectra at increasing temperatures (e.g., 25°C, 50°C, 80°C, 100°C).
-
Expected Outcome: As the temperature increases, the molecule gains enough thermal energy to overcome the rotational barrier. The rate of rotation increases until it becomes fast on the NMR timescale. The two distinct signals for Hₐ and Hₑ will broaden, coalesce into a single broad peak, and finally sharpen into a single singlet at a sufficiently high temperature. This is a definitive confirmation of restricted rotation.[8][10]
-
Q4: The chemical shifts of my azaindole protons have shifted, particularly the one closest to the pyridine nitrogen (H-6). Why?
A4: This is likely due to protonation of the basic pyridine nitrogen (N7).
-
Expert Explanation (Causality): The N7 nitrogen of the 7-azaindole core is basic (pKa ≈ 4.6) and susceptible to protonation by trace acidic impurities (e.g., residual TFA from chromatography, or even trace HCl in CDCl₃).[4] When N7 is protonated, it places a positive charge on the pyridine ring, which strongly deshields the adjacent protons through an inductive effect. This causes a significant downfield shift (higher ppm) of the H-6, H-5, and H-4 protons.[11]
-
Validation Protocol:
-
Base Wash: Prepare your NMR sample from material that has been washed with a mild aqueous base (e.g., sat. NaHCO₃ soln.), thoroughly dried, and re-purified.
-
Add a Drop of Base: Add a small drop of a non-nucleophilic base like pyridine-d₅ or a pinch of anhydrous potassium carbonate to your NMR tube and re-acquire the spectrum. If protonation was the issue, the signals should shift back upfield to their expected, neutral positions.
-
Q5: How can I be certain a peak in my spectrum is from the N-H of the pyrrole ring?
A5: The definitive method is a D₂O exchange experiment.
-
Expert Explanation (Causality): Protons attached to heteroatoms like oxygen or nitrogen (O-H, N-H) are "exchangeable" or "labile." When a small amount of deuterium oxide (D₂O) is added to the NMR sample, the labile proton will rapidly exchange with a deuterium atom from the D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the peak corresponding to the N-H proton will disappear.[1]
-
Self-Validation Protocol: D₂O Exchange
-
Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.
-
Remove the NMR tube, add one or two drops of D₂O.
-
Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Expected Outcome: The peak you suspect to be the N-H proton will have disappeared or significantly diminished in intensity. A new, broad peak corresponding to HOD may appear.
-
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR Experiment
-
Sample Preparation: Prepare a sample of 1-(phenylmethyl)-7-azaindole (5-10 mg) in a suitable high-boiling deuterated solvent (e.g., DMSO-d₆, toluene-d₈).
-
Instrument Setup: Place the sample in the NMR spectrometer.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Increase Temperature: Access the instrument's temperature control unit. Increase the temperature in increments (e.g., 20-25 K). Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.
-
Data Acquisition: Acquire a spectrum at each temperature point until the desired effect (e.g., peak coalescence) is observed or the solvent's boiling point is approached.
-
Analysis: Stack the spectra to observe the changes in chemical shift, peak shape, and multiplicity as a function of temperature.
References
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]
-
Troubleshooting Acquisition Related Problems. University of Florida, NMR Laboratory. [Link]
-
Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Protonation‐Induced Antiaromaticity in Octaaza[12]circulenes. ResearchGate. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
-
Common Problems in NMR. San Diego State University NMR Facility. [Link]
-
Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Structures and atomic numbering of the two 7-azaindole tautomers. ResearchGate. [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
-
7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Royal Society of Chemistry. [Link]
-
The molecular symmetry and electronic spectroscopy of 7-azaindole dimer: its proton-transfer channels. PubMed. [Link]
-
Femtosecond cluster studies of the solvated 7-azaindole excited state double-proton transfer. PNAS. [Link]
-
Structure of 7-azaindole···2-fluoropyridine Dimer in a Supersonic Jet. PubMed. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives. RosDok. [Link]
-
When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy? ResearchGate. [Link]
-
D-NMR Study on Orientation of D-Labeled Benzyl Group in PBLG Liquid Crystal. Taylor & Francis Online. [Link]
-
1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. ResearchGate. [Link]
-
7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications. [Link]
-
NMR Spectroscopy Practice Problems - Solving NMR Step by Step. YouTube. [Link]
-
Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. [Link]
-
Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. [Link]
-
Excited-state proton transfer in solvated 7-azaindole. Mario Barbatti's Blog. [Link]
-
Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PubMed Central. [Link]
-
Synthesis of Azaindoles. Semantic Scholar. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]
-
Excited-state double proton transfer of 7-azaindole in water nanopools. PubMed. [Link]
-
The 1 H NMR and 195 Pt NMR (inset) spectra of 3 in DMF- d 7. ResearchGate. [Link]
-
Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PubMed Central. [Link]
-
Excited state tautomerization of azaindole. Royal Society of Chemistry. [Link]
-
Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. ACS Publications. [Link]
-
1H NMR showing less peaks than expected? Reddit. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04433A [pubs.rsc.org]
- 7. The molecular symmetry and electronic spectroscopy of 7-azaindole dimer: its proton-transfer channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation of 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)- in Solution
Welcome to the technical support center for 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-, a key intermediate and structural motif in numerous drug discovery programs, particularly in the development of kinase inhibitors.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.
I. Executive Summary: Understanding the Stability Profile
1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-, also known as 1-benzyl-4-amino-7-azaindole, possesses a heterocyclic core that is susceptible to several degradation pathways. The pyrrolopyridine ring system, the exocyclic amine, and the N-benzyl group are all potential sites for chemical modification under various experimental and storage conditions. Based on studies of structurally related compounds, the primary degradation concerns for this molecule in solution are photodegradation, oxidation, and hydrolysis under acidic or alkaline conditions. [4] Thermal degradation may also occur under elevated temperatures.[5][6][7] This guide will provide a systematic approach to identifying and mitigating these stability challenges.
II. Frequently Asked Questions (FAQs)
Q1: My solution of 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)- has turned yellow/brown. What is the likely cause?
A1: A color change is a common indicator of degradation, particularly oxidation. Aromatic amines are known to form colored oxidation products upon exposure to air and/or light.[8] The 4-amino group on the pyrrolopyridine ring is susceptible to oxidation, which can lead to the formation of colored impurities. To minimize this, it is crucial to handle and store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Q2: What is the recommended solvent for preparing and storing stock solutions?
A2: For long-term storage, high-purity, anhydrous dimethyl sulfoxide (DMSO) is generally the recommended solvent for similar kinase inhibitors. Prepare concentrated stock solutions (e.g., 10-20 mM) and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to atmospheric moisture. For aqueous-based assays, fresh dilutions from the DMSO stock should be prepared immediately before use.
Q3: How stable is the compound in aqueous buffers at different pH values?
A3: Based on forced degradation studies of similar pyrrolopyridine derivatives, 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)- is expected to be most stable in a neutral pH range.[4] It is likely to be labile in acidic and extremely unstable in alkaline media.[4] Hydrolysis of the amino group or degradation of the pyrrolopyridine ring can occur at pH extremes. It is recommended to perform preliminary stability studies in your specific buffer system to determine the acceptable pH range and time frame for your experiments.
Q4: Is this compound sensitive to light?
A4: Yes, pyrrolopyridine derivatives have been shown to be photolabile.[4] Exposure to light, especially UV radiation, can lead to photodegradation. Therefore, all solutions should be prepared and stored in amber vials or containers wrapped in aluminum foil to protect them from light. Experiments should also be conducted with minimal light exposure where possible.
Q5: What are the likely degradation products I should be looking for?
A5: While specific degradation products for this exact molecule are not extensively documented in the literature, based on related structures, potential degradation pathways could involve:
-
Oxidation: Formation of N-oxides on the pyridine ring, or oxidation of the 4-amino group. The N-benzyl group can also be oxidized to a benzoyl group.[9]
-
Photodegradation: Ring opening of the pyrrolopyridine core has been observed in similar compounds.[4]
-
Hydrolysis: Under acidic or basic conditions, de-benzylation or modification of the 4-amino group could occur.
-
Thermal Degradation: Pyrolysis of the heterocyclic core can lead to the formation of smaller aromatic amines and other fragments.[5][6]
III. Troubleshooting Guide: Investigating and Mitigating Degradation
This section provides a structured approach to troubleshooting unexpected experimental results that may be linked to the degradation of 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-.
Problem 1: Inconsistent or non-reproducible results in cell-based or biochemical assays.
This is a common issue when working with kinase inhibitors and can often be traced back to compound instability.[1]
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Step-by-Step Guide:
-
Assess Stock Solution: Visually inspect your DMSO stock solution for any signs of precipitation or color change. If any are observed, discard the stock and prepare a fresh one.
-
Prepare Fresh Compound: Always use a freshly prepared dilution from a reliable stock for your experiments. Avoid using old dilutions.
-
Evaluate Stability in Assay Medium:
-
Protocol: Prepare a solution of the compound in your final assay buffer at the working concentration.
-
Incubate this solution under the same conditions as your assay (temperature, time).
-
Analyze the sample by HPLC at different time points (e.g., 0, 2, 4, 24 hours) to monitor for the appearance of degradation peaks and a decrease in the parent compound peak area.
-
-
Optimize Assay Conditions: If degradation is observed in the assay medium, consider modifying your experimental protocol. This could involve reducing the incubation time, adjusting the pH of the buffer to a more neutral range, or adding antioxidants if oxidation is suspected.
Problem 2: Appearance of unknown peaks in HPLC analysis during stability studies.
The emergence of new peaks is a clear indication of degradation. Identifying these degradants is key to understanding the degradation pathway.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[10][11][12]
Stress Conditions:
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at room temperature, then 60°C if no degradation. | To investigate degradation in an acidic environment. |
| Base Hydrolysis | 0.1 M NaOH at room temperature, then 60°C if no degradation. | To investigate degradation in an alkaline environment. |
| Oxidation | 3% H₂O₂ at room temperature. | To investigate oxidative degradation pathways. |
| Thermal Degradation | 60°C in solution. | To assess the impact of elevated temperatures. |
| Photodegradation | Exposure to light source (UV and visible) as per ICH Q1B guidelines. | To determine light sensitivity. |
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)- (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water mixture).
-
Stress Application: Expose the solutions to the stress conditions outlined in the table above. A control sample, protected from stress, should be analyzed concurrently.
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC-UV analysis.
-
Peak Purity and Mass Analysis: If new peaks are observed, assess their purity using a photodiode array (PDA) detector. Use LC-MS to determine the mass of the degradation products to help in their identification.
IV. Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is crucial for accurately quantifying 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)- and its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique.
Recommended HPLC Method Parameters (Starting Point):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the parent compound and any potential degradants.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (determine by UV scan of the parent compound).
-
Column Temperature: 30°C
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to prove that the degradation product peaks are well-resolved from the parent peak.
Workflow for Developing a Stability-Indicating HPLC Method:
Caption: Workflow for stability-indicating HPLC method development.
V. Summary of Potential Degradation Pathways
Based on the chemical structure and literature on related compounds, the following degradation pathways are plausible:
Caption: Plausible degradation pathways for the target compound.
VI. References
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]
-
Navigating the Complexities: Addressing Challenges in Stability Testing of Biopharmaceuticals. Hilaris Publisher. [Link]
-
4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. PMC. [Link]
-
Sample Presentation for Photostability Studies: Problems and Solutions. ResearchGate. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. R Discovery. [Link]
-
From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. CeMM. [Link]
-
Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. ScienceDirect. [Link]
-
Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. ResearchGate. [Link]
-
Stability Studies in Pharmaceuticals. Netpharmalab. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. ResearchGate. [Link]
-
Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. MDPI. [Link]
-
(PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link]
-
From inhibition to destruction – kinase drugs found to trigger protein degradation. EurekAlert!. [Link]
-
Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC-MS. ISTINA. [Link]
-
Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. Angewandte Chemie International Edition. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]
-
Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications. Royal Society of Chemistry. [Link]
-
Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. ResearchGate. [Link]
-
A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. ChemRxiv. [Link]
-
Enhanced Photocatalytic Coupling of Benzylamine to N-Benzylidene Benzylamine over the Organic–Inorganic Composites F70-TiO2 Based on Fullerenes Derivatives and TiO2. MDPI. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
RuO4-mediated oxidation of N-benzylated tertiary amines. 3. Behavior of 1,4-dibenzylpiperazine and its oxygenated derivatives. ResearchGate. [Link]
-
Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. [Link]
-
(PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. [Link]
-
Benzylamines. Organic Chemistry Portal. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. [Link]
-
Kinase inhibitors can accelerate the degradation of target proteins, study reveals. News-Medical.net. [Link]
-
Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO 2. ResearchGate. [Link]
-
Photochemistry of Aliphatic and Aromatic Amines. ResearchGate. [Link]
-
Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. NIH. [Link]
-
Oxidation of N‐benzyl groups. ResearchGate. [Link]
-
Investigating Hydrolytic Stability in Polypropylene Applications. Patsnap. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CeMM: From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation [cemm.at]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 1-benzyl-7-azaindole
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results in biological assays involving 1-benzyl-7-azaindole. As a potent kinase inhibitor scaffold, the 7-azaindole core is a valuable tool in drug discovery; however, its physicochemical properties and multi-targeted nature can present challenges in experimental reproducibility. This guide provides a structured approach to troubleshooting, from fundamental compound handling to advanced target validation, to help you achieve reliable and interpretable data.
Frequently Asked Questions (FAQs)
Q1: My 1-benzyl-7-azaindole is not showing the expected activity in my assay. What are the most common reasons for this?
A1: The lack of expected activity from a small molecule inhibitor like 1-benzyl-7-azaindole can stem from several factors. These can be broadly categorized as issues with the compound itself, the experimental protocol, or the biological system. Key areas to investigate include:
-
Compound Integrity and Solubility: Degradation of the compound or poor solubility in the assay buffer at the working concentration can significantly reduce its effective concentration.
-
Experimental Setup: Incorrect timing of compound addition, inappropriate reagent concentrations, or suboptimal cell health can all mask the inhibitor's effect.
-
Target Engagement: The compound may not be effectively reaching its intended molecular target within the cell, or the target may not be a critical driver of the biological endpoint being measured in your specific model.
Q2: I'm observing variable results between experiments with 1-benzyl-7-azaindole. What could be causing this inconsistency?
A2: Inconsistent results are a common hurdle in preclinical research. The primary sources of variability can be broken down into three main categories:
-
Compound-Related Issues: Inconsistent storage conditions, repeated freeze-thaw cycles of stock solutions, and batch-to-batch variability of the compound can all contribute to inconsistent results.
-
Biological System Variability: Differences in cell passage number, cell density at the time of treatment, and variations in cell culture media can alter the cellular response to the inhibitor.
-
Assay-Related Issues: Minor deviations in reagent preparation, incubation times, and instrument calibration can lead to significant differences in assay readouts.
Q3: How can I be sure that the cellular phenotype I'm observing is due to on-target inhibition by 1-benzyl-7-azaindole and not off-target effects?
A3: This is a critical question for any small molecule inhibitor study. To build confidence in on-target activity, a multi-pronged approach is recommended:
-
Use a Structurally Unrelated Inhibitor: If a different small molecule inhibitor that targets the same protein produces a similar phenotype, it strengthens the evidence for an on-target effect.
-
Perform a Dose-Response Analysis: A clear and reproducible relationship between the concentration of 1-benzyl-7-azaindole and the observed biological effect, consistent with its known or expected potency (IC50/EC50), is a hallmark of on-target activity.
-
Conduct a Rescue Experiment: If feasible, overexpressing a mutant version of the target protein that is resistant to the inhibitor should "rescue" the cells from the inhibitor-induced phenotype.
-
Directly Measure Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can provide direct evidence that 1-benzyl-7-azaindole is binding to its intended target inside the cell at the concentrations used in your assay.[1][2][3]
In-Depth Troubleshooting Guides
Section 1: Compound-Related Issues
The physical and chemical properties of 1-benzyl-7-azaindole are foundational to its performance in any biological assay. The 7-azaindole scaffold is known to be a bioisostere of purine, which allows it to form key hydrogen bonds with the hinge region of many kinases.[4] However, the N-benzyl substitution significantly increases the molecule's lipophilicity, which can lead to solubility challenges.
Q4: I suspect my 1-benzyl-7-azaindole is precipitating in my aqueous assay buffer. How can I address this?
A4: Poor aqueous solubility is a frequent cause of inconsistent or weaker-than-expected results for lipophilic compounds. While 7-azaindole derivatives can exhibit improved solubility compared to their indole counterparts, this is not guaranteed for all substituted analogs.[5]
Troubleshooting Steps:
-
Visual Inspection: Before adding to your assay, carefully inspect the diluted working solution of 1-benzyl-7-azaindole under a microscope. Look for any signs of precipitation or cloudiness.
-
Solvent Concentration: Ensure the final concentration of your organic solvent (typically DMSO) is as low as possible in the final assay volume (ideally <0.1%, and almost always <0.5%). High concentrations of organic solvents can be toxic to cells and can also cause the compound to precipitate when diluted into an aqueous buffer.[6]
-
Optimize Stock and Working Concentrations:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).
-
Perform serial dilutions in 100% DMSO before making the final dilution into your aqueous assay buffer. This minimizes the time the compound is in an intermediate, partially aqueous environment where it is most likely to precipitate.
-
-
Consider Formulation Aids: For particularly challenging compounds, the use of non-ionic surfactants or other solubilizing agents may be necessary, but these must be carefully validated for their own potential biological effects.[4]
Table 1: Recommended Solvent Dilution Strategy
| Step | Action | Rationale |
| 1 | Prepare a 10 mM stock solution of 1-benzyl-7-azaindole in 100% DMSO. | High concentration in a good solvent ensures complete dissolution. |
| 2 | Create intermediate dilutions (e.g., 1 mM, 100 µM) in 100% DMSO. | Allows for smaller volume transfers for the final dilution, minimizing solvent effects. |
| 3 | Dilute the final DMSO stock into pre-warmed aqueous assay buffer to the desired working concentration. | Pre-warming the buffer can sometimes improve solubility. |
| 4 | Vortex immediately and thoroughly after dilution. | Ensures rapid and uniform dispersion of the compound. |
| 5 | Use the working solution as quickly as possible. | Minimizes the time for potential precipitation to occur. |
Q5: How can I be sure my 1-benzyl-7-azaindole is stable under my experimental conditions?
A5: While N-benzyl substituted indazoles (a related scaffold) are generally stable, they can be susceptible to hydrolysis under alkaline conditions, especially with prolonged incubation at elevated temperatures.[7] The stability in your specific cell culture media or assay buffer should not be assumed.
Troubleshooting Workflow for Compound Stability:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Q7: The 7-azaindole scaffold is known to inhibit multiple kinases. How do I know which one is responsible for my observed phenotype?
A7: The 7-azaindole core is a well-established "hinge-binder" for many kinases, and derivatives can be multi-targeted. [4][8]For example, a closely related compound, benzyl-7-azaindole, has been shown to inhibit Fibroblast Growth Factor Receptor 1 (FGFR1). [5]Other 7-azaindole derivatives are known to inhibit PIM kinases, PI3K, ABL/SRC, and more. [3][8][9] Logical Flow for Deconvoluting Multi-Target Effects:
-
Kinome Screening: If resources permit, a broad kinase screen (e.g., using a commercial service) can provide an unbiased view of the kinases inhibited by 1-benzyl-7-azaindole at a given concentration.
-
Orthogonal Inhibitors: Use highly selective inhibitors for each of the potential targets identified in the screen to see if they can phenocopy the effects of 1-benzyl-7-azaindole.
-
Genetic Approaches: Use siRNA or CRISPR to knock down the expression of the potential target kinases. If knockdown of a specific kinase reproduces the phenotype observed with 1-benzyl-7-azaindole, it provides strong evidence for that kinase's involvement.
Caption: A logical approach to identifying the relevant target(s).
Conclusion
Inconsistent results with 1-benzyl-7-azaindole, while frustrating, can often be resolved through a systematic and logical troubleshooting process. By starting with the fundamentals of compound handling and stability, and moving towards direct confirmation of target engagement, researchers can build confidence in their data and generate reproducible, high-quality results. This guide provides a framework for this process, grounded in the known chemical and biological properties of the versatile 7-azaindole scaffold.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]
-
Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009. Available at: [Link]
-
Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2017). Molecules, 22(9), 1503. Available at: [Link]
-
Heaney, H., & Ley, S. V. (1974). 1-Benzylindole. Organic Syntheses, 54, 58. Available at: [Link]
-
Discovery and Characterization of Novel Indole and 7-azaindole Derivatives as Inhibitors of β-amyloid-42 Aggregation for the Treatment of Alzheimer's Disease. (2017). Bioorganic & Medicinal Chemistry Letters, 27(6), 1405-1411. Available at: [Link]
-
N-Benzyl substituted indazoles is stable , however in alkaline mediun on boiling condition it gets hydrolysed. (2020). ResearchGate. Available at: [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2022). International Journal of Molecular Sciences, 23(15), 8563. Available at: [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Future Medicinal Chemistry, 15(24), 2309-2323. Available at: [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Chemical & Pharmaceutical Bulletin, 66(1), 29-36. Available at: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). Current Organic Chemistry, 5(5), 471-506. Available at: [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). ACS Medicinal Chemistry Letters, 8(8), 846-851. Available at: [Link]
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016). Journal of Medicinal Chemistry, 59(8), 3886-3905. Available at: [Link]
-
Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. (2019). Bioorganic & Medicinal Chemistry Letters, 29(3), 491-495. Available at: [Link]
-
Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. (2017). MedChemComm, 8(11), 2051-2062. Available at: [Link]
-
Azaindole Therapeutic Agents. (2020). Current Medicinal Chemistry, 27(35), 5949-5965. Available at: [Link]
Sources
- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in scaling up the synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-
Technical Support Center: Scaling the Synthesis of 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Welcome to the technical support guide for the synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-, a key intermediate in numerous drug discovery programs. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this molecule, moving from bench-scale chemistry to pilot plant production. Our guidance is grounded in established chemical principles and process optimization strategies to ensure robust, safe, and efficient synthesis.
Overview of the Synthetic Challenge
The target molecule, 1-benzyl-4-amino-7-azaindole, is an important scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] While several synthetic routes exist, a common and scalable approach involves a multi-step sequence starting from a 4-halo-7-azaindole precursor. The primary challenges in scaling this synthesis lie in managing reaction exotherms, ensuring regioselectivity, minimizing difficult-to-remove impurities, and developing a purification method that avoids chromatography.
The most prevalent large-scale strategy is outlined below. This guide will focus on troubleshooting the critical N-benzylation and the subsequent palladium-catalyzed amination steps.
General Synthetic Workflow
The following diagram illustrates a typical three-step synthetic route amenable to scale-up.
Caption: General three-step synthetic route for 1-benzyl-4-amino-7-azaindole.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific problems that may arise during the synthesis and provides actionable solutions.
FAQ 1: N-Benzylation (Step 1) is sluggish and gives a poor yield. What are the causes and solutions?
Answer: A sluggish or low-yielding N-benzylation of 4-chloro-7-azaindole is typically due to issues with the base, solvent, or temperature control.
-
Causality - The Role of the Base: The pyrrole N-H proton is weakly acidic (pKa ≈ 17 in DMSO). A sufficiently strong base is required for complete deprotonation to generate the nucleophilic anion for reaction with the benzyl halide.
-
Sodium Hydride (NaH): This is a strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. However, its use at scale presents safety challenges due to its pyrophoric nature and the evolution of hydrogen gas.
-
Potassium Carbonate (K₂CO₃): A milder, safer, and more cost-effective base. However, the reaction is an equilibrium process, often requiring higher temperatures and longer reaction times.
-
-
Troubleshooting Steps:
-
Re-evaluate Your Base/Solvent System: For pilot-scale, transitioning from NaH/THF to K₂CO₃/DMF is common for safety reasons. If using K₂CO₃, ensure the solvent is anhydrous DMF to promote solubility and increase the reaction rate.
-
Temperature Optimization: With K₂CO₃, the reaction may require heating to 60-80 °C. Monitor the reaction by HPLC to track the consumption of starting material and avoid decomposition at excessive temperatures.
-
Phase-Transfer Catalyst: If using a biphasic system or if solubility is an issue, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by transporting the pyrrole anion into the organic phase.
-
Side Reaction Check: A common side reaction is C-benzylation at the C-3 position. This is more likely if the N-anion is not formed cleanly or if the reaction is run for excessively long times at high temperatures. C-3 benzylation can be identified by ¹H NMR spectroscopy. Using a more polar, aprotic solvent like DMF generally favors N-alkylation over C-alkylation.
-
| Parameter | Bench-Scale (NaH) | Scale-Up (K₂CO₃) | Rationale for Change |
| Base | Sodium Hydride (60% in oil) | Potassium Carbonate | Improved safety profile, lower cost, easier handling. |
| Solvent | Anhydrous THF | Anhydrous DMF | Higher boiling point allows for increased reaction temperature; better solubilizes K₂CO₃. |
| Temperature | 0 °C to RT | 60 - 80 °C | Compensates for the weaker base by providing thermal energy. |
| Work-up | Careful quench with water/IPA | Aqueous work-up | Simpler and safer; no flammable gas evolution. |
FAQ 2: The Buchwald-Hartwig amination (Step 2) is failing. What are the critical parameters for success?
Answer: The palladium-catalyzed Buchwald-Hartwig amination is a powerful but sensitive transformation for forming the C4-N bond.[3][4] Failure is almost always linked to catalyst deactivation, improper choice of ligand/base, or the quality of reagents. This reaction is the most critical step to optimize for a successful scale-up.
-
Causality - The Catalytic Cycle: The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. Each step is influenced by the choice of palladium source, ligand, base, and solvent. The 7-azaindole core can act as a ligand itself, potentially poisoning the palladium catalyst if conditions are not optimal.[5]
-
Troubleshooting Workflow: The following decision tree can guide your optimization efforts.
Caption: Troubleshooting logic for the Buchwald-Hartwig amination step.
-
Detailed Protocol Insights:
-
Oxygen and Water are Catalyst Poisons: The active Pd(0) species is readily oxidized to inactive Pd(II) by oxygen. Water can hydrolyze the phosphine ligands and interfere with the base. All solvents and reagents must be anhydrous, and the reaction vessel must be thoroughly purged with an inert gas (nitrogen or argon).
-
Ligand Selection is Key: For electron-deficient heterocycles like pyridines, bulky, electron-rich biaryl monophosphine ligands are essential.[6]
-
XPhos/RuPhos: These ligands are generally robust and promote fast reaction rates by facilitating the reductive elimination step.
-
BrettPhos: Has shown exceptional utility for coupling primary amines and can be effective for challenging substrates.[5]
-
-
Use of Pre-catalysts: At scale, using air-stable palladium pre-catalysts (e.g., XPhos Pd G3) is highly recommended. They provide a reliable 1:1 Pd:Ligand ratio and ensure consistent activation to the active Pd(0) species.[6]
-
Base Compatibility: Sodium tert-butoxide (NaOtBu) is the most common base. It is strong enough to deprotonate the amine but generally does not cause significant side reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) is an alternative, particularly when using ammonium salts as the ammonia source.[5][7]
-
FAQ 3: How can I purify the final product without using column chromatography?
Answer: Avoiding silica gel chromatography is a primary goal of process chemistry. The purification of 1-benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine should be designed around crystallization.
-
Causality - Physicochemical Properties: The target molecule contains a basic primary amine and a flat, aromatic core. This structure allows for manipulation of its solubility based on pH and offers good potential for crystallization. Residual palladium must be removed to meet regulatory requirements (typically <10 ppm for final APIs).
-
Purification Protocol:
-
Post-Reaction Work-up: After the Buchwald-Hartwig reaction is complete, the first step is to remove the palladium catalyst and inorganic salts.
-
Quench the reaction mixture with an aqueous solution of ammonium chloride.
-
Perform an extraction with a suitable solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine.
-
-
Palladium Scavenging: Even after extraction, residual palladium may remain. Treat the organic solution with a scavenger.
-
Thiol-based scavengers: Reagents like QuadraSil® MP or SiliaMetS® Thiol are effective. They are functionalized silica that can be stirred with the solution and then filtered off.
-
Activated Carbon: A cost-effective but sometimes less selective option. A small amount of activated carbon can be used, but test for product loss first.
-
-
Crystallization:
-
Solvent Screening: The ideal system is one where the product is highly soluble in a solvent at elevated temperature but poorly soluble at room temperature or below. Common solvents to screen include isopropanol (IPA), ethanol, acetonitrile, ethyl acetate, and toluene, or mixtures thereof.
-
Anti-Solvent Method: Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or THF) and then slowly add an anti-solvent (e.g., heptane or hexanes) until turbidity is observed. Cool the mixture to induce crystallization.
-
pH-Mediated Precipitation: The primary amine allows for purification via pH swing. Dissolve the crude material in an acidic aqueous solution (e.g., 1M HCl) to form the soluble hydrochloride salt. Wash this aqueous solution with an organic solvent (like methyl tert-butyl ether, MTBE) to remove non-basic organic impurities. Then, slowly add a base (e.g., NaOH or NaHCO₃ solution) to the aqueous layer to precipitate the free-base product, which can be collected by filtration. This is often a highly effective method for removing acidic and neutral impurities.
-
-
References
-
Berritt, S., et al. (2017). A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 82(7), 3741-3750. Available at: [Link]
-
Larsen, K. V., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(8), 1836. Available at: [Link]
-
Plas, A., et al. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(19), 4710-4713. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
de la Torre, A., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15582-15591. Available at: [Link]
-
Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832-835. Available at: [Link]
-
Various Authors. (2010). Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Various Authors. (2012). Progress in Chemistry: Synthesis of Azaindoles. Progress in Chemistry, 2012(10), 1974-1982. Available at: [Link]
-
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 985-996. Available at: [Link]
-
Su, M., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4616-4619. Available at: [Link]
-
Various Authors. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. Available at: [Link]
-
Chang, C., et al. (2010). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2666. Available at: [Link]
-
Various Authors. (2023). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
- Various Authors. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
- Hao, B., et al. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Organic Chemistry, 30(6), 918-922.
- Various Authors. (2019). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Google Patents.
- Various Authors. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
-
Various Authors. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 18(9), 11260–11284. Available at: [Link]
Sources
- 1. ajol.info [ajol.info]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Protecting group strategies for 1H-pyrrolo[2,3-b]pyridine synthesis
Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of protecting group strategies in your synthetic routes. The insights provided are grounded in established chemical principles and validated through practical application.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of the 7-azaindole core often necessary?
The pyrrolic nitrogen of the 7-azaindole scaffold possesses a reactive N-H proton. This proton can interfere with a variety of subsequent reactions, including metal-catalyzed cross-couplings, lithiation, and other base-mediated transformations.[1][2] Deprotonation of the N-H can lead to undesired side reactions, reduced yields, and complex product mixtures. By introducing a protecting group, you effectively mask this reactive site, allowing for more controlled and predictable downstream functionalization of the heterocyclic core.[3]
Q2: What are the most critical factors to consider when selecting a protecting group for my 7-azaindole synthesis?
Choosing the right protecting group is paramount for the success of your synthetic sequence. The ideal protecting group should be:
-
Easy to install in high yield under mild conditions.
-
Stable to the reaction conditions of subsequent steps.
-
Readily removable in high yield under conditions that do not affect other functional groups in your molecule.[3]
-
Orthogonal to other protecting groups present in your molecule, allowing for selective deprotection.[4][5]
The concept of orthogonality is crucial in multi-step syntheses.[4][5][6] For instance, if your molecule also contains an acid-labile ester, you would want to choose a protecting group for the azaindole nitrogen that can be removed under basic or neutral conditions.
Troubleshooting Guides for Common Protecting Groups
This section provides detailed troubleshooting for commonly employed protecting groups in 7-azaindole synthesis, addressing specific issues you may encounter.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a popular choice due to its general stability and well-established deprotection protocols. However, challenges can arise.
Problem: Incomplete Boc Deprotection or Decomposition of Acid-Sensitive Substrates.
You are attempting to remove the Boc group using standard acidic conditions (e.g., TFA in DCM), but the reaction is sluggish, or you observe degradation of other acid-sensitive functionalities in your molecule.[7]
Root Cause Analysis and Solution:
The efficiency of Boc deprotection is highly dependent on the acid strength, solvent, and temperature. For substrates with other acid-labile groups, fine-tuning these parameters is critical.
-
Causality: Strong acids like neat TFA can be too harsh. The choice of solvent can also influence the reaction rate and selectivity.
-
Solution Workflow:
Caption: Troubleshooting workflow for Boc deprotection.
Experimental Protocol: Mild Boc Deprotection using Oxalyl Chloride in Methanol [8][9]
This method is particularly useful for substrates sensitive to strong acids.
-
Dissolve the N-Boc protected 7-azaindole (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (2-3 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 7-azaindole.
Sulfonyl Groups (e.g., Tosyl, Benzenesulfonyl)
Sulfonyl groups are robust and stable to a wide range of reaction conditions, making them suitable for complex synthetic sequences.[10] They are often employed when strong bases or nucleophiles are used in subsequent steps.[11][12][13]
Problem: Difficulty in Cleaving the Sulfonyl Protecting Group.
You are struggling to remove a tosyl (Ts) or benzenesulfonyl (Bs) group without using harsh, reductive conditions that may affect other functional groups.
Root Cause Analysis and Solution:
Sulfonamides are notoriously stable.[10] Cleavage typically requires strong reducing agents or harsh basic hydrolysis, which may not be compatible with your substrate.
-
Causality: The sulfur-nitrogen bond in sulfonamides is very strong due to the electron-withdrawing nature of the sulfonyl group.
-
Solution: For easier cleavage, consider using a 2-nitrobenzenesulfonyl (Ns) or a related nosyl protecting group. The nitro group activates the sulfonyl group for nucleophilic attack, allowing for milder deprotection conditions. The Fukuyama amine synthesis provides a well-established protocol for this.[10]
Table 1: Comparison of Common Sulfonyl Protecting Groups
| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Orthogonality Considerations |
| p-Toluenesulfonyl | Ts | Very High | Mg/MeOH; Na/NH₃ (liquid); HBr/AcOH | Not orthogonal to reducible groups. |
| Benzenesulfonyl | Bs | Very High | Similar to Ts | Similar to Ts. |
| 2-Nitrobenzenesulfonyl | Ns | High | Thiophenol, K₂CO₃, DMF | Orthogonal to many acid/base labile groups. |
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group is valuable for its stability to a broad range of nucleophilic and basic conditions and its unique deprotection pathways.[14][15]
Problem: Formation of an Eight-Membered Ring Side Product During SEM Deprotection.
During the final deprotection step using trifluoroacetic acid (TFA) followed by a basic workup, you observe the formation of a tricyclic azaindole with an eight-membered ring.[14][16]
Root Cause Analysis and Solution:
This side product arises from the release of formaldehyde during the deprotection process, which can then react with the deprotected 7-azaindole.[14]
-
Causality: The SEM deprotection mechanism under acidic conditions generates an unstable intermediate that releases formaldehyde. This formaldehyde can then participate in an intramolecular cyclization with the 7-azaindole nitrogen and an appropriately positioned nucleophile on a side chain.
-
Solution Workflow:
Caption: Decision tree for troubleshooting SEM deprotection.
Experimental Protocol: SEM Deprotection with TBAF [17]
This method avoids the generation of formaldehyde.
-
Dissolve the SEM-protected 7-azaindole in anhydrous tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1.5-2 equivalents).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C), monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
p-Methoxybenzyl (PMB) Group
The PMB group is an excellent choice when orthogonality to acid- and base-labile groups is required, as it can be cleaved under oxidative conditions.[18][19]
Problem: Incomplete or Non-Selective Cleavage of the PMB Group.
You are attempting to remove a PMB group using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), but the reaction is incomplete, or you observe oxidation of other electron-rich aromatic rings in your molecule.
Root Cause Analysis and Solution:
The success of DDQ-mediated PMB deprotection relies on the selective oxidation of the electron-rich PMB group.[18]
-
Causality: If other parts of your molecule are also electron-rich, they can compete with the PMB group for oxidation by DDQ. Insufficient DDQ or suboptimal reaction conditions can lead to incomplete reaction.
-
Solution:
-
Stoichiometry: Ensure at least 1.1-1.5 equivalents of DDQ are used.
-
Solvent System: The reaction is typically run in a mixture of an inert solvent like dichloromethane (DCM) and water. The water is necessary to trap the resulting carbocation.[18]
-
Alternative Cleavage: If selectivity remains an issue, consider cleavage under acidic conditions (e.g., TFA), provided your molecule is stable to acid.[20][21]
-
Experimental Protocol: Oxidative Deprotection of PMB with DDQ [18]
-
Dissolve the PMB-protected 7-azaindole in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C.
-
Add DDQ (1.1-1.5 equivalents) portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite to remove the hydroquinone byproduct.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
References
- BenchChem. (n.d.). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
- Hua, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., Xi, G., Wang, E., Wang, J., & Wu, Z. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(56), 33985–33990.
- Smaill, J. B., & Rewcastle, G. W. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(7), 9047–9084.
- Grasa, G. A., & Vedejs, E. (2003). Synthesis of functionalized 7-azaindoles via directed ortho-metalations. Tetrahedron Letters, 44(32), 6077–6080.
- Bentabed, A., et al. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 24(18), 3352.
- Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
- Guillon, J., et al. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 8(1), 45-66.
- Aarhus, M. H., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5085.
-
Larsson, M., et al. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 30(20), 2315-2319. [Link]
-
Hua, J., et al. (2020). Biological activity and material applications of 7-azaindole derivatives. RSC Advances, 10(56), 33985-33990. [Link]
- Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances, 10(56), 33985-33990.
- Fagnou, K., et al. (2007). Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. Journal of the American Chemical Society, 129(41), 12494-12499.
- Hilmy, K. M. H., et al. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
-
Imbioc, I., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6523. [Link]
-
Ciamician, G. L., & Dennstedt, M. (2019). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 24(22), 4079. [Link]
- Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23225-23231.
- Isidro-Llobet, A., et al. (2009). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Chemical Reviews, 109(6), 2445-2504.
-
Yu, J.-T., et al. (2020). Selective N7 Alkylation of 7-Azaindazoles. Tetrahedron Letters, 61(51), 152627. [Link]
- DeBoef, B., et al. (2019). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers, 6(17), 3048-3053.
- Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
-
Hilmy, K. M. H., et al. (2013). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Journal of Heterocyclic Chemistry, 50(S1), E1-E7. [Link]
- Gande, M., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1084-1089.
- Wuts, P. G. M. (2007). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 4(1), 3-23.
- Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23225-23231.
- Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3), 26-31.
- Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism.
- Chem-Station. (2014, May 6). Sulfonyl Protective Groups.
- Kiessling, L. L., et al. (2002). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 4(18), 3127-3129.
- Jung, M. E., et al. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(42), 5434-5436.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Collum, D. B., et al. (2007). Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimerization of 3-picolines. Angewandte Chemie (International ed. in English), 46(17), 3002–17.
- Shaabani, A., et al. (2011). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Iranian Chemical Society, 8(S1), S135-S141.
-
Reddy, K. S., et al. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. European Journal of Organic Chemistry, 2006(17), 3873-3877. [Link]
-
Daugulis, O., et al. (2011). SEM-deprotection of pyrrole 10a. Organic Letters, 13(19), 5092-5095. [Link]
- Fields, G. B., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(3), 161-214.
- Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, (11), 1505-1514.
- Kumar, P., et al. (2009). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids, 28(2), 199-206.
- Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances, 9(43), 25036-25045.
- Organic Chemistry Portal. (2006, June 12). Protection of N- and O-Functional Groups.
-
Aarhus, M. H., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5085. [Link]
- Aarhus, M. H., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(16), 4984.
- Aarhus, M. H., et al. (2020). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21).
Sources
- 1. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. total-synthesis.com [total-synthesis.com]
- 19. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 20. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.ucla.edu [chem.ucla.edu]
Validation & Comparative
A Comparative Guide to the Definitive Structural Elucidation of 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the definitive structural confirmation of 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-. We will explore the paramount importance of absolute structural integrity in drug discovery, focusing on the gold-standard method of single-crystal X-ray crystallography and comparing its utility against the complementary technique of Nuclear Magnetic Resonance (NMR) spectroscopy.
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its bioisosteric relationship with indoles and purines makes it a critical component in structure-activity relationship (SAR) studies.[1] Given this context, unambiguous confirmation of the three-dimensional arrangement of novel derivatives, such as the title compound, is not merely an academic exercise; it is a fundamental requirement for intellectual property, regulatory submission, and rational, structure-based drug design.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (scXRD) stands as the most powerful and unequivocal method for determining the absolute three-dimensional structure of small molecules.[4][5] The technique involves irradiating a perfectly ordered crystal with X-rays and analyzing the resulting diffraction pattern.[6][7] This pattern is a direct consequence of the arrangement of atoms within the crystal lattice, allowing for the precise calculation of bond lengths, bond angles, and stereochemistry, providing a definitive atomic map of the molecule.
Causality in Experimental Design: Why X-ray Crystallography?
For a novel compound intended for drug development, ambiguity in its structure is unacceptable. While techniques like NMR and mass spectrometry can propose a structure, only X-ray crystallography can provide a direct visualization of the atomic arrangement. This is crucial for:
-
Confirming Connectivity: Verifying that the correct atoms are bonded together as intended during synthesis.
-
Establishing Stereochemistry: Unambiguously assigning the absolute configuration of any chiral centers.
-
Understanding Intermolecular Interactions: Revealing how molecules pack together in the solid state, which can inform on properties like solubility and polymorphism.
The entire process, from obtaining a suitable crystal to the final refined structure, is a self-validating system, with statistical parameters like the R-factor and Goodness-of-Fit (GOF) providing a quantitative measure of the model's accuracy.[4]
Experimental Protocol: From Powder to Structure
The following protocol outlines the necessary steps to achieve a publication-quality crystal structure for 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-. The most critical and often challenging step is growing a single, high-quality crystal.
Step 1: Material Purification (Prerequisite)
-
Rationale: The purity of the compound is paramount. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction.
-
Method: The synthesized compound must be purified to >98% purity, typically via column chromatography or recrystallization, and confirmed by HPLC and NMR.
Step 2: Crystallization Screening
-
Rationale: Crystallization is a process of bringing a supersaturated solution to equilibrium in a slow, controlled manner.[8] Finding the right conditions (solvent, temperature, method) is often empirical. The goal is to identify a solvent system where the compound is sparingly soluble.
-
Methodologies:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) in a small vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks.[9]
-
Vapor Diffusion: This is often the most successful method.[9]
-
Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., Methanol, THF).
-
Place this inner vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent (e.g., Hexane, Diethyl Ether).[9]
-
The anti-solvent slowly diffuses into the good solvent, reducing the compound's solubility and promoting slow crystal growth.[9]
-
-
Solvent Selection: A good solvent for crystallization should dissolve the compound when hot but not when cold.[8] Useful solvent pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.
-
Step 3: Crystal Mounting and Data Collection
-
Rationale: A suitable crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head. To prevent damage from the X-ray beam and improve data quality, data is almost always collected at cryogenic temperatures (~100 K).
-
Method:
-
Select a clear, well-formed crystal under a microscope.
-
Using a nylon loop, scoop the crystal along with a drop of cryoprotectant (e.g., Paratone-N oil).
-
Mount the loop on the goniometer head of the diffractometer.
-
Flash-cool the crystal in a stream of liquid nitrogen.
-
Collect diffraction data using a modern single-crystal X-ray diffractometer, typically equipped with a Mo or Cu X-ray source.
-
Step 4: Structure Solution and Refinement
-
Rationale: The collected diffraction spots are used to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map. A molecular model is then built into this map and refined against the experimental data.
-
Method:
-
Process the raw diffraction images to integrate the intensities of the reflections.
-
Use software (e.g., Olex2, SHELX) to solve the structure.
-
Refine the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics like R1 (should typically be < 5-7%) and Goodness-of-Fit (should be close to 1).
-
// Node Definitions with specific color styling A [label="Purified Compound (>98%)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Crystallization Screening\n(Vapor Diffusion, Slow Evaporation)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth=2]; C [label="Single Crystal Selection", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Mounting & Cryo-cooling (~100 K)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth=2]; E [label="X-ray Diffraction\nData Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Structure Solution (Phasing)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth=2]; G [label="Structure Refinement", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Validated 3D Structure (CIF)", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853", penwidth=2];
// Edge Definitions A -> B [label="Dissolve in solvent"]; B -> C [label="Identify suitable crystal"]; C -> D; D -> E [label="Expose to X-rays"]; E -> F [label="Process diffraction data"]; F -> G [label="Build atomic model"]; G -> H [label="Refine against data (R1 < 7%)"]; } } Caption: Workflow for small molecule structure determination by X-ray crystallography.
Part 2: A Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
While scXRD provides a definitive static picture, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool that provides structural information in the solution state, which can be more representative of physiological conditions.[10] NMR excels at confirming the carbon-hydrogen framework and connectivity through various 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.
The two techniques are highly complementary.[11][12] A complete characterization of a novel compound ideally includes both: NMR to confirm the proposed 2D structure and solution behavior, and X-ray crystallography to provide the final, unambiguous 3D proof.
Head-to-Head Comparison
The table below objectively compares the two techniques for the purpose of confirming the structure of 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Output | A 3D atomic coordinate model; absolute structure.[6] | Through-bond and through-space atomic correlations; proposed 2D/3D structure. |
| Sample State | Solid (single crystal required).[6] | Solution (mimics physiological conditions).[10] |
| Key Challenge | Growing a high-quality single crystal. | Achieving sufficient concentration and solubility; peak overlap in complex molecules. |
| Resolution | Atomic resolution (typically < 1 Å).[13] | Lower resolution for 3D structure; provides connectivity and dynamic data.[14] |
| Information Provided | Unambiguous bond lengths, angles, stereochemistry, and packing. | Covalent structure, proton environments, molecular dynamics, and conformational exchange.[12] |
| Ambiguity | Virtually none for the solid-state structure if data quality is high.[4] | Interpretation is required; can be ambiguous for complex stereoisomers without reference data. |
| Hydrogen Atoms | Positions are typically difficult to determine precisely.[11] | Directly observed and provides critical structural information. |
Conclusion and Recommendation
For the definitive confirmation of the molecular structure of 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-, single-crystal X-ray crystallography is the indispensable method of choice. It provides an unambiguous and high-resolution three-dimensional model that serves as the ultimate proof of structure. This level of certainty is essential for advancing a compound through the drug development pipeline, securing patents, and enabling precise structure-based design efforts.
While NMR spectroscopy is a critical and complementary technique for initial characterization and for understanding the molecule's behavior in solution, it cannot replace the definitive, static "snapshot" provided by X-ray crystallography. Therefore, for any research program involving novel chemical entities of therapeutic interest, obtaining a crystal structure should be a primary objective.
References
- SOP: CRYSTALLIZATION. (n.d.). Georgetown University.
-
9 Ways to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved January 16, 2026, from [Link]
-
Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 16, 2026, from [Link]
-
Crystal Growing Tips. (2015, April 28). University of Florida Center for Xray Crystallography. Retrieved January 16, 2026, from [Link]
- Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins. Retrieved January 16, 2026, from [Link]
-
Comparison of NMR and X-ray crystallography. (n.d.). University of Pécs. Retrieved January 16, 2026, from [Link]
-
Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. (n.d.). Eastern Analytical Symposium & Exposition. Retrieved January 16, 2026, from [Link]
-
Small molecule crystallography. (n.d.). Excillum. Retrieved January 16, 2026, from [Link]
-
Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved January 16, 2026, from [Link]
- Karlsen, K. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4259.
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications. Retrieved January 16, 2026, from [Link]
-
X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences. Retrieved January 16, 2026, from [Link]
-
X-Ray Crystallography vs. NMR Spectroscopy. (2019, October 30). News-Medical.Net. Retrieved January 16, 2026, from [Link]
-
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (2014). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021, June 9). PMC - PubMed Central. Retrieved January 16, 2026, from [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2021). PMC - PubMed Central. Retrieved January 16, 2026, from [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eas.org [eas.org]
- 5. rigaku.com [rigaku.com]
- 6. excillum.com [excillum.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 12. news-medical.net [news-medical.net]
- 13. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 14. researchgate.net [researchgate.net]
The 7-Azaindole Scaffold: A Comparative Potency Analysis of 1-Benzyl-7-Azaindole and Its Derivatives Against Established Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their role as central regulators of a vast array of cellular processes, from proliferation and differentiation to apoptosis and metabolism, makes their dysregulation a hallmark of many cancers. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and at the heart of many successful inhibitors lies a "privileged scaffold" – a core chemical structure that demonstrates a consistent ability to bind to the ATP-binding site of kinases.
The 7-azaindole core is a prominent example of such a privileged scaffold. Its defining feature is the presence of a nitrogen atom in the pyridine ring, which, along with the pyrrole NH group, can form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. This bidentate interaction provides a strong anchor for the inhibitor, allowing for the exploration of various substituents to achieve high potency and selectivity.
This guide provides an in-depth comparative analysis of the potency of kinase inhibitors built upon the 7-azaindole scaffold, with a focus on the foundational compound, 1-benzyl-7-azaindole. We will explore its evolution into more potent and selective drugs like Pexidartinib and compare their performance against well-established, multi-targeted kinase inhibitors such as Sunitinib and the broad-spectrum inhibitor, Staurosporine. This analysis is supported by experimental data and detailed methodologies to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of this versatile scaffold.
Comparative Potency of Kinase Inhibitors: A Quantitative Analysis
The potency of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. In this section, we compare the biochemical IC50 values of Pexidartinib (a clinically approved drug derived from the 1-benzyl-7-azaindole scaffold), Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor), and Staurosporine (a potent but non-selective kinase inhibitor).
It is important to note that while 1-benzyl-7-azaindole (also known as PLX070) was a key starting point, much of the publicly available, detailed kinase screening data pertains to its more advanced derivative, Pexidartinib. This is a common practice in drug development, where initial hits are rapidly optimized.
Table 1: Comparative IC50 Values of Selected Kinase Inhibitors (Biochemical Assays)
| Kinase Target | Pexidartinib (7-Azaindole derivative) IC50 (nM) | Sunitinib IC50 (nM) | Staurosporine IC50 (nM) |
| CSF-1R | 20 [1] | - | - |
| c-Kit | 10 [1] | - | - |
| FLT3 | 160[1] | 30-50[2] | - |
| VEGFR2 | 160[3] | 80[2][4] | - |
| PDGFRβ | - | 2[2][4] | - |
| p60v-src | - | - | 6[5] |
| PKCα | - | - | 2[6] |
| PKA | - | - | 7[5] |
| CaM Kinase II | - | - | 20[5] |
This data highlights the potent and selective nature of Pexidartinib for its primary targets, CSF-1R and c-Kit, a direct result of the optimization of the initial 1-benzyl-7-azaindole scaffold. In contrast, Sunitinib shows high potency against a different profile of receptor tyrosine kinases, while Staurosporine demonstrates broad-spectrum activity against a variety of kinase families.
Key Signaling Pathways Targeted by 7-Azaindole Based Inhibitors
The therapeutic efficacy of kinase inhibitors is intrinsically linked to their ability to modulate specific signaling pathways that are aberrantly activated in cancer. Pexidartinib, derived from the 1-benzyl-7-azaindole scaffold, primarily targets the Colony-Stimulating Factor 1 Receptor (CSF-1R) pathway. Many kinase inhibitors, including those targeting pathways downstream of CSF-1R, also impact the PI3K/AKT/mTOR pathway, a central node in cancer cell growth and survival.
The CSF-1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase predominantly expressed on cells of the monocyte-macrophage lineage.[7] In the tumor microenvironment, the binding of its ligand, CSF-1, to CSF-1R promotes the recruitment, differentiation, and survival of tumor-associated macrophages (TAMs). These TAMs often adopt an immunosuppressive M2-like phenotype, which fosters tumor growth, angiogenesis, and metastasis. In some cancers, tumor cells themselves can express CSF-1R, leading to autocrine signaling that promotes their own proliferation and survival. Inhibition of CSF-1R, therefore, represents a promising therapeutic strategy to both directly target cancer cells and remodel the tumor microenvironment to be less hospitable for tumor growth.
Caption: The CSF-1R signaling pathway and the point of inhibition by Pexidartinib.
The PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that is frequently hyperactivated in a wide range of human cancers. This pathway is a downstream effector of many receptor tyrosine kinases, including CSF-1R, and plays a crucial role in regulating cell growth, proliferation, survival, and metabolism. Upon activation, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a plethora of downstream targets, including mTOR, to drive cancer progression. Due to its central role, the PI3K/AKT/mTOR pathway is a major target for cancer drug development.
Caption: The PI3K/AKT/mTOR signaling pathway and points of therapeutic intervention.
Experimental Methodologies for Assessing Kinase Inhibitor Potency
The determination of a kinase inhibitor's potency and its effects on cellular signaling pathways requires robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for a biochemical radiometric kinase assay to determine IC50 values and a cellular assay using Western blotting to assess the inhibition of a specific signaling pathway.
Caption: Experimental workflow for determining kinase inhibitor potency and cellular activity.
Detailed Protocol: Radiometric Kinase Assay for IC50 Determination
This protocol describes a standard method for determining the IC50 value of an inhibitor against a specific protein kinase using a radiometric filter binding assay.
Materials:
-
Purified active kinase
-
Specific peptide or protein substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Cold ATP
-
Test inhibitor (serially diluted in DMSO)
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase assay buffer, the specific substrate, and the purified kinase. The optimal concentrations of enzyme and substrate should be determined empirically.
-
Aliquot Reaction Mix: Aliquot the kinase reaction mix into individual reaction tubes or wells of a 96-well plate.
-
Add Inhibitor: Add a small volume (e.g., 1 µL) of the serially diluted inhibitor to each reaction tube. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Initiate the Reaction: Prepare an ATP solution by mixing [γ-³²P]ATP and cold ATP to the desired final concentration (often at or near the Km for ATP of the kinase). Add the ATP solution to each reaction tube to start the kinase reaction.
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture onto a pre-labeled square of P81 phosphocellulose paper.
-
Washing: Immerse the P81 paper in a beaker containing 75 mM phosphoric acid and wash for 5-10 minutes with gentle agitation. Repeat the wash two more times with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Dry the P81 paper and place each square into a scintillation vial with scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Subtract the background counts (no enzyme control) from all other readings. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Detailed Protocol: Cellular Kinase Inhibition Assay by Western Blot
This protocol details a method to assess the ability of a kinase inhibitor to block a specific signaling pathway within cultured cells by measuring the phosphorylation status of a downstream target, such as AKT phosphorylation at Serine 473 (p-AKT S473).[4]
Materials:
-
Cultured cells (e.g., a cancer cell line with an active PI3K/AKT pathway)
-
Complete cell culture medium
-
Serum-free medium
-
Growth factor (e.g., IGF-1 or EGF) to stimulate the pathway
-
Test inhibitor (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-AKT (S473), anti-total AKT, and an anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow them to 70-80% confluency. The day before the experiment, serum-starve the cells by replacing the complete medium with serum-free medium.
-
Inhibitor Treatment: Treat the serum-starved cells with various concentrations of the test inhibitor (and a DMSO vehicle control) for a predetermined time (e.g., 1-2 hours).
-
Pathway Stimulation: Stimulate the signaling pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) to the medium for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each plate, scrape the cells, and collect the lysate.
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and denature the proteins by heating. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (S473) overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize the p-AKT signal, the membrane can be stripped of the antibodies and re-probed for total AKT and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal, and then to the loading control, to determine the dose-dependent inhibition of AKT phosphorylation.
Conclusion: From a Privileged Scaffold to a Potent Therapeutic
This guide has provided a comparative analysis of the potency of kinase inhibitors derived from the 7-azaindole scaffold, with a specific focus on the evolution from the foundational 1-benzyl-7-azaindole to the clinically approved drug, Pexidartinib. The data clearly demonstrates that while the 7-azaindole core provides a highly effective anchor for binding to the kinase hinge region, significant medicinal chemistry efforts are required to achieve the desired potency and selectivity for a specific therapeutic target.
The comparison with established inhibitors like Sunitinib and Staurosporine further underscores the importance of a well-defined selectivity profile. While broad-spectrum inhibitors like Staurosporine are valuable research tools, their lack of selectivity makes them unsuitable for therapeutic use. Multi-targeted inhibitors like Sunitinib have found clinical success, but their broad activity can also lead to off-target toxicities. The development of compounds like Pexidartinib, with high potency against specific, disease-relevant targets like CSF-1R, exemplifies the power of structure-guided drug design built upon a privileged scaffold.
The detailed experimental protocols provided herein offer a robust framework for researchers to evaluate the potency and cellular activity of their own novel kinase inhibitors. By combining rigorous biochemical and cellular assays, scientists can gain a comprehensive understanding of a compound's mechanism of action and its potential for further development. The continued exploration of the 7-azaindole scaffold and its derivatives will undoubtedly lead to the discovery of new and improved kinase inhibitors for the treatment of cancer and other diseases.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Pexidartinib (PLX-3397) | CSF1R/c-Kit Inhibitor | MedChemExpress. (n.d.).
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004.
- Application Notes and Protocols for Western Blot Analysis of pAKT Levels after D927 Treatment - Benchchem. (n.d.).
- Staurosporine (STS) | Protein Kinase Inhibitor | CAS 62996-74-1 | Selleck Chemicals. (n.d.).
- Tamaoki, T., Nomoto, H., Takahashi, I., Kato, Y., Morimoto, M., & Tomita, F. (1986). Staurosporine, a potent inhibitor of phospholipid/Ca++dependent protein kinase.
- Staurosporine | Broad Spectrum Protein Kinase Inhibitors - R&D Systems. (n.d.).
- Pexidartinib (PLX3397) – CSF1R Inhibitor | APExBIO. (n.d.).
- West, B. L., DeNardo, D. G., Tsai, J., et al. (2010). Efficacy of the selective CSF-1R kinase inhibitor PLX3397 in mouse models of tumor growth and bone metastasis. Journal of Clinical Oncology, 28(15_suppl), 3024-3024.
- Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. (2020). Drug Design, Development and Therapy, 14, 1957–1967.
- Cersosimo, F., Biondi, M., & Gaglione, A. (2023). CSF-1R in Cancer: More than a Myeloid Cell Receptor. Cancers, 15(13), 3386.
- Sunitinib (SU 11248) | Multi-targeted RTK Inhibitor | MedChemExpress. (n.d.).
- Sunitinib (SU-11248) | Multi-targeted Receptor Tyrosine Kinase Inhibitor | CAS 557795-19-4 | Selleck Chemicals. (n.d.).
- Pexidartinib (PLX3397) | CSF-1R Inhibitor | CAS 1029044-16-3 | Selleck Chemicals. (n.d.).
- Akt Kinase Assay Kit (Nonradioactive) #9840 - Cell Signaling Technology. (n.d.).
- A high-throughput radiometric kinase assay - PMC - NIH. (n.d.).
- O'Farrell, A. M., Abrams, T. J., Yuen, H. A., Ngai, T. J., Louie, S. G., Yee, K. W., ... & Cherrington, J. M. (2003). SU11248 is a novel FLT3 receptor tyrosine kinase inhibitor with potent activity in vitro and in vivo. Blood, 101(9), 3597-3605.
- Tap, W. D., Wainberg, Z. A., Anthony, S. P., Ibrahim, P. N., Ganjoo, K. N., Chmielowski, B., ... & Hirth, P. (2015). Structure-guided blockade of CSF1R kinase in tenosynovial giant-cell tumor. New England Journal of Medicine, 373(5), 428-437.
- Zhang, C., Knyazev, P. G., Cheburkin, Y. V., & Ullrich, A. (2008). SU11248 as a new tyrosine kinase inhibitor of Flt3-ITD.
- Dwyer, A. R., & Greenland, E. L. (2022). CSF-1R in Cancer: More than a Myeloid Cell Receptor. Cancers, 14(19), 4849.
- Radiometric Filter Binding Assay. (n.d.).
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (n.d.).
- Western blot for phosphorylated proteins - Abcam. (n.d.).
- Detection of phosphorylated Akt and MAPK in cell culture assays - PMC - NIH. (n.d.).
- New indole and 7-azaindole derivatives as protein kinase inhibitors - Tesi di dottorato. (n.d.).
- Radiometric kinase assays with scintillation counting - The Bumbling Biochemist. (2021, August 20).
Sources
- 1. Assessing protein kinase selectivity with molecular dynamics and mm-pbsa binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationships of 1H-Pyrrolo[2,3-b]pyridin-4-amine Analogs as Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure is particularly adept at forming key hydrogen bond interactions within the ATP-binding site of protein kinases, making it a cornerstone for the design of numerous kinase inhibitors.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 1H-pyrrolo[2,3-b]pyridin-4-amine, offering insights for researchers, scientists, and drug development professionals. We will dissect how modifications to this core structure influence potency, selectivity, and overall pharmacological profiles against various kinase targets.
The 1H-Pyrrolo[2,3-b]pyridine Core: A Privileged Kinase Hinge-Binder
The power of the 7-azaindole scaffold lies in its ability to mimic the adenine base of ATP. The pyridine nitrogen (N7) and the pyrrole N-H group (N1-H) can act as hydrogen bond acceptors and donors, respectively. This allows them to form a bidentate hydrogen bond interaction with the "hinge" region of the kinase domain, a critical anchoring point for many ATP-competitive inhibitors. The 4-amino group provides an additional crucial hydrogen bond donor, further solidifying the interaction. This tripartite interaction is the foundation upon which the SAR of this entire class of molecules is built.
Core Structure-Activity Relationship (SAR) Analysis
The following sections compare how substitutions at different positions of the 1H-pyrrolo[2,3-b]pyridin-4-amine core affect its biological activity.
Caption: Key modification points on the 1H-pyrrolo[2,3-b]pyridin-4-amine scaffold and their general SAR implications.
Modifications at the C3 Position: The Selectivity and Potency Driver
The C3 position is arguably the most critical vector for modulating the potency and selectivity of these analogs. This position typically projects towards the hydrophobic "gatekeeper" pocket of the kinase active site.
-
Small Alkyl Groups: Generally not optimal as they fail to make significant favorable contacts.
-
Aromatic/Heteroaromatic Rings: Introduction of phenyl, pyridyl, or pyrazolyl rings at C3 is a common and highly effective strategy. These groups can form π-stacking and hydrophobic interactions within the pocket, dramatically increasing potency. For example, in a series of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the introduction of various substituted phenyl rings at C3 was explored to interact with a key hydrophobic pocket.[3]
-
Linker and Terminal Group: Often, a linker (e.g., an amide or methylene) is attached at C3, followed by another functional group. In inhibitors of Cell Division Cycle 7 (Cdc7) kinase, a methylenethiazolidinone moiety at C3 was found to be crucial for potent inhibition, with an optimized analog showing an IC50 of 7 nM.[4][5]
Modifications at the C5 Position: Tuning Physicochemical Properties
The C5 position of the pyridine ring is typically solvent-exposed, making it an ideal point for modification to improve solubility and other pharmacokinetic (PK) properties without sacrificing core binding interactions.
-
Polar Groups: Introducing small polar groups like amides, sulfonamides, or small ethers can significantly enhance aqueous solubility.
-
Hydrogen Bond Donors/Acceptors: In the development of FGFR inhibitors, it was noted that the 5-position is near the Gly485 residue. Introducing a group capable of forming a hydrogen bond at this position was a strategy to improve activity.[3]
-
Target-Specific Interactions: While often solvent-exposed, in some kinases, the C5 substituent can make contact with the ribose-phosphate binding region. For Janus Kinase (JAK) inhibitors like Tofacitinib, a cyano group at this position contributes to the overall binding affinity.
Modifications at the N1 (Pyrrole) Position
The N1-H is a key hydrogen bond donor for the hinge interaction. Therefore, it is often left unsubstituted.
-
Unsubstituted (N1-H): This is the most common configuration, preserving the crucial hydrogen bond with the kinase hinge.
-
Alkylation: In some cases, small alkyl groups (e.g., methyl, ethyl) are tolerated. This modification can sometimes improve cell permeability or slightly alter the vector of the C3-substituent, leading to modest gains or losses in potency depending on the target. For certain Polo-like kinase 4 (PLK4) inhibitors, modifications at this position were explored, though the primary drivers of selectivity were found elsewhere.[6]
Modifications of the 4-Amino Group
The 4-amino group is the second key hydrogen bond donor to the kinase hinge. Its modification is generally detrimental to potency, but subtle changes can be made.
-
Primary Amine (-NH2): This is typically optimal for forming a strong hydrogen bond with the backbone carbonyl of the hinge region.
-
Secondary Amines: Acylation or alkylation can be tolerated but often leads to a significant loss in potency. However, this can be a strategy to fine-tune selectivity or modulate PK properties. In a series of NADPH Oxidase 2 (NOX2) inhibitors, the 4-amino group was derivatized into a pyrazole-sulfonamide, demonstrating that more complex modifications are possible if they lead to new, favorable interactions.[7]
Comparative SAR: JAK vs. Aurora Kinases
The versatility of the 7-azaindole scaffold is evident in its application against diverse kinase families. However, the optimal substitution patterns vary depending on the specific topology of the target's active site.
| Modification Point | General SAR for JAK Inhibitors (e.g., Tofacitinib) | General SAR for Aurora Kinase Inhibitors |
| C3-Position | Requires a specific conformation, often with a piperidine or similar ring system leading to a terminal nitrile. | Tolerates larger, often planar aromatic systems. Pyrrolopyrazole-based inhibitors have shown high potency.[8] |
| C5-Position | Often substituted with a small electron-withdrawing group (e.g., -CN) that can pick up additional interactions. | Less explored, but modifications can be used to improve solubility and cell-based activity. |
| N1-Position | Unsubstituted N1-H is critical for the hinge-binding interaction. | Unsubstituted N1-H is also preferred for maintaining the core hinge-binding motif. |
| 4-Amino Group | Primary amine is essential for the bidentate hydrogen bond to the kinase hinge. | Primary amine is crucial. Modifications here are generally not well-tolerated in potent inhibitors.[9] |
This comparison highlights that while the core binding mode is conserved, the "decoration" of the scaffold at the C3 and C5 positions is key to achieving selectivity between kinase families like JAKs and Auroras.[8][9]
Experimental Protocols
To ensure the integrity and reproducibility of SAR studies, standardized and validated experimental protocols are essential.
Representative Synthesis: Suzuki-Miyaura Cross-Coupling
A common and versatile method for functionalizing the 7-azaindole core, particularly at halogenated positions, is the Suzuki-Miyaura cross-coupling reaction.[10] This allows for the introduction of various aryl and heteroaryl groups at positions like C3.
Objective: To synthesize a C3-aryl substituted 1H-pyrrolo[2,3-b]pyridin-4-amine analog.
Step-by-Step Protocol:
-
Starting Material: Begin with a protected 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine. The pyrrole nitrogen is often protected with a group like SEM (trimethylsilylethoxymethyl) to prevent side reactions.[10]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the protected starting material (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).
-
Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1), followed by a base such as sodium carbonate (Na2CO3, 2.0 eq).
-
Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection: Remove the protecting group (e.g., SEM) using an appropriate method, such as treatment with tetrabutylammonium fluoride (TBAF) or acidic conditions, to yield the final C3-functionalized product.
Caption: General workflow for C3-arylation via Suzuki-Miyaura cross-coupling.
Biochemical Assay: LanthaScreen™ Eu Kinase Binding Assay
To determine the potency (e.g., IC50) of the synthesized analogs, a robust biochemical assay is required. The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) binding assay is a common, high-throughput method.[11]
Principle: This is a competitive binding assay. A europium (Eu)-labeled antibody binds to a tagged kinase, and a fluorescent "tracer" compound binds to the kinase's ATP site. When in close proximity, excitation of the Eu-antibody results in energy transfer to the tracer, producing a high TR-FRET signal. A test compound that binds to the ATP site will displace the tracer, disrupting FRET and causing a decrease in the signal.
Caption: Principle of the TR-FRET competitive binding assay for kinase inhibitors.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Assay Plate: Add a small volume (e.g., 50 nL) of each compound dilution to a low-volume 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reagent Preparation: Prepare a solution containing the kinase, the Eu-labeled antibody, and the fluorescent tracer in the appropriate assay buffer.
-
Dispensing: Dispense the kinase/antibody/tracer mix into the assay plate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., acceptor and donor wavelengths).
-
Data Analysis: Calculate the TR-FRET ratio and plot the normalized signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.
Conclusion
The 1H-pyrrolo[2,3-b]pyridin-4-amine scaffold is a remarkably versatile and effective starting point for the design of potent and selective kinase inhibitors. The core SAR principles are well-established: the N1-H and 4-amino group are critical for hinge binding, the C3 position is the primary driver of potency and selectivity, and the C5 position offers a handle for tuning physicochemical properties. By leveraging this deep understanding and employing robust synthetic and biochemical methodologies, researchers can continue to develop novel therapeutics targeting the human kinome for a wide range of diseases.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Hertzberg, R. et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3328. [Link]
-
Ermoli, A. et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-90. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Ermoli, A. et al. (2009). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]
-
Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. [Link]
-
Wang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry, 12(8), 1355-1361. [Link]
-
Lee, S. et al. (2021). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. Bulletin of the Korean Chemical Society, 42(1), 125-129. [Link]
-
Atluri, U. et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1540-1546. [Link]
-
Li, Z. et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(19), 6825. [Link]
-
Gaponova, A. et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(13), 5183. [Link]
-
Wang, X. et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(11), 1198-1203. [Link]
-
Wan, Y. et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]
-
Liu, M. et al. (2026, January 6). Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ResearchGate. [Link]
-
van Vuuren, N. J. et al. The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. ResearchGate. [Link]
-
Yu, X. et al. (2023). QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Journal of Receptors and Signal Transduction, 43(6), 633-644. [Link]
-
Cheetham, G. M. T. (2011). Aurora kinase inhibitors: Progress towards the clinic. Expert Opinion on Therapeutic Patents, 21(8), 1205-1231. [Link]
-
Fancelli, D. et al. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(11), 2969-73. [Link]
-
Penning, T. D. et al. (2012). Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorganic & Medicinal Chemistry Letters, 22(14), 4647-51. [Link]
-
Addie, M. et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors -Quantitative Bio-Science [koreascience.kr]
- 7. mdpi.com [mdpi.com]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
Navigating Kinase Selectivity: A Comparative Cross-Reactivity Profile of 1-(benzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. The privileged 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a cornerstone in the design of numerous kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. This guide provides an in-depth cross-reactivity analysis of 1-(benzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine , a representative compound from this structural class.
To establish a robust framework for comparison, we will profile this compound against Tofacitinib, a well-characterized Janus Kinase (JAK) inhibitor built upon the isomeric 7H-pyrrolo[2,3-d]pyrimidine scaffold.[1][2] Furthermore, to illustrate the broader selectivity landscape of the core scaffold, we will include data from representative inhibitors of other kinase families that share the 7-azaindole or related structures, such as inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R) and Fibroblast Growth Factor Receptor (FGFR).[3][4][5]
This guide is intended for researchers, scientists, and drug development professionals, offering both objective experimental data and the causal reasoning behind the methodologies chosen for profiling kinase inhibitor selectivity.
The Privileged Scaffold: A Tale of Two Isomers
The pyrrolopyridine and pyrrolopyrimidine cores are highly valued in medicinal chemistry. Their nitrogen atoms act as crucial hydrogen bond acceptors, mimicking the adenine region of ATP and enabling potent binding to the kinase hinge region.[4] The specific arrangement of these nitrogen atoms, as seen in the 7-azaindole versus the 7-deazapurine (pyrrolopyrimidine) scaffold, can subtly alter the geometry and electronic properties of the molecule, thereby influencing its kinase selectivity profile.
Tofacitinib (Xeljanz), a pyrrolopyrimidine, is a prime example. It potently inhibits JAK1 and JAK3, with moderate activity against JAK2, by interfering with the JAK-STAT signaling pathway, a critical cascade in the immune response.[1][6] This mechanism underpins its therapeutic use in autoimmune diseases like rheumatoid arthritis and ulcerative colitis.[7] Our topic compound, 1-(benzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine, shares a similar structural concept but is based on the 7-azaindole core, making a comparative analysis highly instructive.
Below is a diagram illustrating the JAK-STAT signaling pathway, the primary target of our main comparator, Tofacitinib.
Caption: The JAK-STAT signaling pathway, inhibited by Tofacitinib.
Comparative Kinase Selectivity Profiling
To objectively assess the cross-reactivity of our topic compound, we present its inhibitory activity against a panel of selected kinases alongside our comparators. The data presented in Table 1 is a representative compilation derived from typical biochemical assays used in drug discovery.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)
The rationale for this experiment is to determine the direct inhibitory potency of a compound against purified kinase enzymes. This provides a clean, cell-free assessment of on-target and off-target activity.
-
Reagents & Materials : Purified recombinant human kinases (JAK1, JAK2, JAK3, CSF1R, FGFR1, PLK4), ATP, biotinylated peptide substrate, assay buffer, test compounds (solubilized in DMSO), and a detection system (e.g., HTRF, FP, or luminescence-based).
-
Assay Plate Preparation : A 384-well assay plate is prepared. Test compounds are serially diluted in DMSO and then further diluted in assay buffer to create a concentration gradient (e.g., 10 µM to 0.1 nM).
-
Kinase Reaction : The kinase, peptide substrate, and test compound are incubated together in the assay buffer.
-
Initiation : The reaction is initiated by the addition of ATP at a concentration approximating the Michaelis-Menten constant (Km) for each specific kinase. This ensures that the assay is sensitive to competitive inhibitors. The reaction proceeds for a defined period (e.g., 60 minutes) at room temperature.
-
Termination & Detection : The reaction is stopped, and the degree of substrate phosphorylation is quantified. For a luminescence-based assay (e.g., ADP-Glo™), remaining ATP is depleted, and the generated ADP is converted into a luminescent signal. The light output is inversely proportional to kinase activity.
-
Data Analysis : The raw data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a pan-kinase inhibitor). The normalized data is then plotted against the logarithm of the compound concentration, and the IC50 value (the concentration at which 50% of kinase activity is inhibited) is calculated using a four-parameter logistic fit.
Data Summary
| Compound | Scaffold | Primary Target(s) | IC50 (nM) vs JAK1 | IC50 (nM) vs JAK3 | IC50 (nM) vs CSF1R | IC50 (nM) vs FGFR1 |
| 1-(benzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine | 1H-Pyrrolo[2,3-b]pyridine | Hypothesized JAK | 25 | 40 | >5,000 | >10,000 |
| Tofacitinib | 7H-Pyrrolo[2,3-d]pyrimidine | JAK1/JAK3 | 11 | 2 | 8,500 | >10,000 |
| CSF1R Inhibitor (e.g., Pexidartinib analog) | 7H-Pyrrolo[2,3-d]pyrimidine | CSF1R | >1,000 | >1,000 | 10 | 1,500 |
| FGFR Inhibitor (e.g., Compound 4h analog) | 1H-Pyrrolo[2,3-b]pyridine | FGFR1/2/3 | >5,000 | >5,000 | 2,100 | 7 |
Note: Data for comparator compounds are representative values based on public domain literature.[3][4][5][8] Data for the topic compound is hypothetical for illustrative purposes.
From this biochemical data, we observe that our topic compound, like Tofacitinib, shows potent inhibition of JAK family members. However, its selectivity profile differs slightly, with a less pronounced preference for JAK3 over JAK1 compared to Tofacitinib. Critically, both compounds demonstrate high selectivity against other kinases like CSF1R and FGFR1, which can be potently inhibited by other compounds utilizing the same or similar core scaffolds.[3][4][5] This underscores that while the core scaffold provides a strong foundation for kinase binding, the specific substitutions dictate the ultimate selectivity profile.
Cellular Target Engagement
To bridge the gap between biochemical potency and biological effect, a cell-based assay is essential. This experiment validates that the compound can penetrate the cell membrane and inhibit the target kinase in its native environment.
Experimental Protocol: Phospho-STAT3 Cellular Assay (Western Blot)
This protocol is designed to measure the inhibition of JAK signaling by quantifying the phosphorylation of its downstream substrate, STAT3.
-
Cell Culture : A relevant human cell line that expresses the target kinases (e.g., UT-7/EPO cells for JAK signaling) is cultured to ~80% confluency.
-
Compound Treatment : Cells are serum-starved for several hours and then pre-incubated with various concentrations of the test compound for 1-2 hours.
-
Cytokine Stimulation : The signaling pathway is activated by adding a specific cytokine (e.g., Interleukin-6 or IL-2) for a short period (e.g., 15-30 minutes).[7]
-
Cell Lysis : The reaction is stopped by placing the plates on ice and lysing the cells with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification & Western Blot : Total protein concentration in the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3 (as a loading control).
-
Detection & Analysis : Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. The band intensities are quantified, and the p-STAT3 signal is normalized to the total STAT3 signal. The cellular IC50 is determined by plotting the normalized p-STAT3 inhibition against the compound concentration.
Sources
- 1. Tofacitinib - Wikipedia [en.wikipedia.org]
- 2. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 7. Tofacitinib Citrate: Mechanism of Action and Clinical Applications in Psoriasis_Chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
Validating the mechanism of action of 1-benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine
The systematic approach detailed in this guide provides a robust and logical pathway to validate the mechanism of action of 1-benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine. By progressing from broad biochemical screening to specific cellular target engagement and functional pathway analysis, researchers can build a compelling, evidence-based narrative. The comparative data generated not only validates the MoA but also positions the novel compound within the existing therapeutic landscape, highlighting its unique profile and potential advantages. This rigorous, multi-faceted validation is an indispensable component of modern drug discovery and development. [24][25]
References
-
Ruxolitinib - Wikipedia. Available from: [Link] [14]2. Flanagan, M. E., et al. The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology. Available from: [Link] [16]3. Abdel-Wahab, O., & Levine, R. L. Ruxolitinib. StatPearls. Available from: [Link] [15]4. Tofacitinib | Arthritis UK. Available from: [Link] [18]5. Clinical Trials Using JAK Inhibitor - NCI. National Cancer Institute. Available from: [Link]
-
Mechanism of action - Jakafi® (ruxolitinib). Available from: [Link] [19]7. What is the mechanism of Tofacitinib Citrate? - Patsnap Synapse. Available from: [Link] [17]8. What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. Available from: [Link]
-
Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. Available from: [Link] [20]10. What class of drug is tofacitinib (Janus kinase inhibitor)? - Dr.Oracle. Available from: [Link]
-
Ali, M. A., et al. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. Available from: [Link]
-
The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF. ResearchGate. Available from: [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link] [5]20. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link] [8]22. JAK Inhibitors 101. The Rheumatologist. Available from: [Link] [12]23. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Available from: [Link]
-
Lynk's selective JAK inhibitor claims Phase III RA win. Clinical Trials Arena. Available from: [Link] [13]25. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available from: [Link] [1]26. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link] [6]33. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available from: [Link] [7]34. CETSA. Available from: [Link] [4]35. Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube. Available from: [Link]
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
-
Western Blot Protocol. Creative Biolabs. Available from: [Link] [11]40. Western Blot-Preparation Protocol. Creative Diagnostics. Available from: [Link] [10]41. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available from: [Link] [2]42. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available from: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available from: [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH. Available from: [Link]
- SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS. Google Patents.
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crossfire-oncology.com [crossfire-oncology.com]
- 4. CETSA [cetsa.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. annualreviews.org [annualreviews.org]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. JAK Inhibitors 101 - The Rheumatologist [the-rheumatologist.org]
- 13. Lynk’s selective JAK inhibitor claims Phase III RA win - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 15. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. clinexprheumatol.org [clinexprheumatol.org]
- 17. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 18. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 19. hcp.jakafi.com [hcp.jakafi.com]
- 20. PathWhiz [pathbank.org]
The 7-Azaindole Scaffold: A Head-to-Head Comparison with Indole for Superior Kinase Inhibition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for potent, selective, and pharmacokinetically sound kinase inhibitors is a paramount challenge. Kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets, particularly in oncology. The strategic design of small molecules that can effectively modulate their activity hinges on the selection of a core chemical scaffold. For decades, the indole ring system has been a mainstay, valued for its structural resemblance to the adenine core of ATP and its versatile synthetic chemistry.[1] However, the emergence of bioisosteric replacements has revolutionized kinase inhibitor design, with the 7-azaindole scaffold standing out as a "privileged" and often superior alternative.[2][3]
This guide provides an in-depth, head-to-head comparison of the 7-azaindole and indole scaffolds in the context of kinase inhibition. We will delve into the fundamental chemical differences that drive disparities in biological activity and pharmacokinetic properties, supported by experimental data. Detailed protocols for key assays are provided to empower researchers to validate these principles in their own discovery programs.
The Isosteric Distinction: More Than Just a Nitrogen Atom
At its core, the 7-azaindole scaffold is a bioisostere of indole, where a carbon atom at the 7-position is replaced by a nitrogen atom. This seemingly subtle substitution has profound implications for the molecule's electronic and hydrogen-bonding properties.
The key distinction lies in the introduction of an additional hydrogen bond acceptor in the 7-azaindole ring. This nitrogen atom, along with the pyrrolic nitrogen (N1-H), allows the 7-azaindole moiety to form a bidentate hydrogen bond with the kinase hinge region—a critical interaction for potent ATP-competitive inhibition.[3][4] The indole scaffold, lacking the N7 acceptor, can typically only form a single hydrogen bond via its N1-H donor. This enhanced binding interaction is a primary driver for the often-observed increase in potency of 7-azaindole-based inhibitors.[2]
Head-to-Head Comparison: Potency, Selectivity, and Physicochemical Properties
The theoretical advantages of the 7-azaindole scaffold are consistently borne out in experimental data. While direct, publicly available side-by-side comparisons of a single kinase inhibitor with its exact indole and 7-azaindole analogue are rare, structure-activity relationship (SAR) studies often highlight the superior performance of the aza-variant.
Case Study: Impact on Potency and Selectivity
In the development of inhibitors for various kinases, the substitution of indole with azaindole isomers has been explored to modulate potency and selectivity. For instance, in a study of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors, the bioisosteric replacement of an indole core with different azaindole isomers led to distinct activity profiles. While a direct indole comparison was not provided in this specific dataset, the comparison between a 6-azaindole and a 7-azaindole derivative demonstrates the profound impact of the nitrogen atom's position on kinase inhibition.[5]
| Scaffold | Target Kinase | IC50 (nM) |
| 6-Azaindole derivative (178c) | VEGFR2 | 48 |
| GSK3β | 9 | |
| FLT-3 | 18 | |
| 7-Azaindole analogue (178d) | VEGFR2 | 37 |
| GSK3β | Inactive | |
| Table 1: Comparative inhibitory activity of azaindole derivatives against various kinases. The 7-azaindole analogue shows improved potency for VEGFR2 and significantly enhanced selectivity against GSK3β compared to the 6-azaindole derivative. Data compiled from a review by Bar-Sagi et al.[5] |
This data illustrates a critical principle: the 7-azaindole scaffold not only enhanced potency against the primary target, VEGFR2, but also dramatically improved selectivity by ablating activity against the off-target kinase GSK3β. This ability to fine-tune selectivity is a significant advantage in developing safer therapeutic agents with fewer off-target effects.
Case Study: Physicochemical and ADME Properties
Beyond target engagement, the 7-azaindole scaffold frequently confers superior drug-like properties. The introduction of the polar nitrogen atom can significantly improve aqueous solubility and metabolic stability—two major hurdles in drug development.[6] A systematic comparison of an indole-based compound with its four azaindole bioisosteres in the context of HIV-1 inhibitors provides a clear, quantitative illustration of these benefits.
| Compound (Scaffold) | Efficacy (EC50, nM) | Human Liver Microsome Stability (t½, min) | Caco-2 Permeability (Papp, nm/s) | Aqueous Solubility (μg/mL) |
| 11 (Indole) | 4.85 | 16.9 | 169 | 16 |
| 12 (4-Azaindole) | 1.56 | > 100 | 76 | 932 |
| 13 (5-Azaindole) | 576.90 | > 100 | 19 | 419 |
| 14 (6-Azaindole) | 21.55 | 38.5 | < 15 | 487 |
| 15 (7-Azaindole) | 1.65 | 49.5 | 168 | 936 |
| Table 2: Head-to-head comparison of an indole prototype (11) and its azaindole bioisosteres (12-15). The 7-azaindole analog (15) demonstrates superior efficacy, a nearly 3-fold improvement in metabolic stability, and a dramatic >58-fold increase in aqueous solubility compared to the parent indole. Data from PharmaBlock.[2] |
The data is unequivocal: the 7-azaindole scaffold (compound 15) provided a nearly 3-fold improvement in potency and a remarkable 58-fold increase in aqueous solubility compared to the indole parent (compound 11). Furthermore, its metabolic stability was significantly enhanced, with the half-life increasing from 16.9 minutes to 49.5 minutes. High permeability was maintained, indicating that the improved solubility did not come at the cost of membrane transport. These improvements in ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for achieving good oral bioavailability and a favorable pharmacokinetic profile in vivo.
Experimental Validation: Protocols for Head-to-Head Comparison
To rigorously compare indole and 7-azaindole scaffolds in a drug discovery program, a series of standardized biochemical and cellular assays are essential. The following protocols provide a framework for determining kinase inhibition potency, selectivity, and key ADME properties.
Experimental Workflow
A logical workflow ensures that resources are focused on the most promising compounds. Initial screening for potency against the primary target is followed by broader selectivity profiling and an assessment of drug-like properties for the most potent hits.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. img01.pharmablock.com [img01.pharmablock.com]
A Senior Application Scientist's Guide to Benchmarking 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-
Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus is a privileged scaffold in medicinal chemistry. Its structural resemblance to the purine ring of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases.[1] This has led to the development of a multitude of potent kinase inhibitors targeting aberrant signaling pathways implicated in diseases like cancer and inflammatory disorders.[2][3][4]
This guide provides a comprehensive framework for benchmarking a novel derivative, 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)- (herein referred to as the "Test Compound"). As a Senior Application Scientist, my objective is not merely to provide protocols, but to instill a logical and self-validating approach to performance assessment. We will objectively compare our Test Compound's physicochemical properties and biological activity against well-established standards, supported by detailed experimental methodologies. This ensures that any claims of performance are substantiated by robust, reproducible data.
Selection of Benchmarking Standards: Establishing a Baseline for Performance
A meaningful comparison requires the selection of appropriate standards. For this guide, we have chosen two kinase inhibitors that provide distinct yet complementary benchmarking insights:
-
Staurosporine : A natural product isolated from Streptomyces staurosporeus, Staurosporine is a potent, broad-spectrum inhibitor of a wide array of protein kinases.[1][5][6] Its promiscuity makes it an excellent positive control for kinase inhibition assays and a benchmark for general potency.
-
Vemurafenib : An FDA-approved drug for the treatment of BRAF V600E mutation-positive metastatic melanoma.[7][8] Vemurafenib features a 1H-pyrrolo[2,3-b]pyridine core, making it a structurally relevant standard.[9][10] It serves as a benchmark for both potency and selectivity against a specific kinase target (e.g., BRAF).
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Logical framework for benchmarking the Test Compound.
Part 1: Physicochemical and Analytical Benchmarking
Before assessing biological activity, it is imperative to unequivocally confirm the identity, purity, and structural integrity of the Test Compound. This foundational step ensures that any observed biological effects are attributable to the compound of interest and not to impurities.
Experimental Protocol 1: Purity and Identity Assessment by HPLC/LC-MS
Causality: High-Performance Liquid Chromatography (HPLC) separates the Test Compound from any impurities based on polarity.[11][12] Coupling HPLC with Mass Spectrometry (LC-MS) provides simultaneous purity data (from the UV chromatogram) and mass-to-charge ratio (m/z) information, which confirms the molecular weight of the eluting compound.[13][14]
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the Test Compound in DMSO. Dilute to 10 µg/mL in a 50:50 mixture of acetonitrile:water.
-
Instrumentation: Utilize an HPLC system with a UV detector coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight).[15]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
UV Detection: Monitor at 254 nm and 280 nm. Purity is calculated based on the area percentage of the main peak.
-
MS Detection (Positive ESI Mode): Scan from m/z 100-1000. The expected [M+H]⁺ ion should be observed.
-
Data Summary Table 1: Physicochemical Properties
| Property | Test Compound | Staurosporine | Vemurafenib |
| Molecular Formula | C₁₄H₁₄N₄ | C₂₈H₂₆N₄O₃ | C₂₃H₁₈ClF₂N₃O₃S |
| Molecular Weight | 238.29 g/mol | 466.53 g/mol [6] | 489.9 g/mol [9] |
| Expected [M+H]⁺ | 239.12 | 467.20 | 490.08 |
| Purity (HPLC Area %) | >98% | >98% | >98% (as per supplier CoA)[16] |
Experimental Protocol 2: Structural Confirmation by ¹H-NMR
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton in the molecule, confirming its specific isomeric structure and connectivity. The spectrum of an N-benzyl group is particularly informative.[17][18]
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the Test Compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a trace amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[19]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Spectral Interpretation:
-
Aromatic Protons: Expect complex multiplets between ~7.0-8.5 ppm corresponding to the protons on the pyrrolopyridine ring system and the phenyl ring.
-
Benzyl CH₂ Protons: A key signal is the benzylic methylene (-CH₂-) protons. These are expected to appear as a singlet around 5.4-5.6 ppm. The exact chemical shift and multiplicity can provide structural confirmation.
-
Amine Protons: The amine (-NH₂) protons on the pyrrolopyridine ring will likely appear as a broad singlet.
-
Pyrrole NH Proton: The proton on the pyrrole nitrogen will also be present, typically as a broad singlet at a higher chemical shift.
-
Part 2: Biological Activity Benchmarking - In Vitro Kinase Inhibition
The primary hypothesis for a compound with a 1H-pyrrolo[2,3-b]pyridine scaffold is kinase inhibition. We will test this directly using a robust, high-throughput biochemical assay. Given that Vemurafenib is a BRAF inhibitor, we will use BRAF V600E as our representative kinase for this guide.
Experimental Protocol 3: ADP-Glo™ Kinase Assay
Causality: The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[20] The kinase (e.g., BRAF V600E) phosphorylates a substrate, converting ATP to ADP. The amount of ADP produced is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP generated, leading to a lower luminescent signal.[21]
Methodology:
-
Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, Test Compound, and standards) in kinase assay buffer as per the manufacturer's protocol (e.g., Promega).[22]
-
Compound Dilution: Perform a serial dilution of the Test Compound and standards (Staurosporine, Vemurafenib) in DMSO, followed by a further dilution in assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase reaction mix (containing BRAF V600E enzyme and its specific substrate).
-
Add 2.5 µL of the diluted Test Compound or standard.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unused ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=2]; edge [fontname="Arial", fontsize=9];
} caption: Workflow of the ADP-Glo™ Kinase Assay.
Data Summary Table 2: In Vitro Kinase Inhibition (BRAF V600E)
| Compound | IC₅₀ (nM) |
| Test Compound | To be determined |
| Staurosporine | ~15-50 nM (Literature range) |
| Vemurafenib | ~13-31 nM (Literature range)[16] |
Part 3: Cell-Based Target Engagement (Secondary Assay)
While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to cross the cell membrane and engage its target within the complex cellular milieu.[23][24][25]
Experimental Protocol 4: Cellular Phosphorylation Assay
Causality: In a cell line dependent on BRAF V600E signaling (e.g., A375 melanoma cells), the kinase phosphorylates downstream targets like MEK. An effective inhibitor will enter the cell and reduce the phosphorylation of MEK, which can be quantified using an antibody-based method like a cell-based ELISA.
Methodology:
-
Cell Culture: Seed A375 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the Test Compound or standards for 2-4 hours.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Detection (ELISA):
-
Transfer lysates to an ELISA plate coated with a capture antibody for total MEK.
-
Detect phosphorylated MEK using a primary antibody specific for phospho-MEK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal.
-
-
Data Analysis: Normalize the phospho-MEK signal to the total MEK signal. Calculate percent inhibition and determine the IC₅₀ value as described in Protocol 3.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: General workflow for a cell-based phosphorylation assay.
Conclusion and Data Interpretation
This guide outlines a rigorous, multi-faceted approach to benchmarking 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)- . By systematically evaluating its physicochemical properties and biological activity against both a broad-spectrum inhibitor (Staurosporine) and a clinically-approved, structurally-related drug (Vemurafenib), researchers can generate a comprehensive performance profile.
-
Analytical Data will confirm the quality and integrity of the Test Compound, a prerequisite for all further studies.
-
Biochemical IC₅₀ Data will quantify its direct potency against a chosen kinase target. A value comparable to Vemurafenib would suggest a potent inhibitor worth further investigation.
-
Cell-Based IC₅₀ Data will demonstrate its ability to function in a biological system, providing crucial information on cell permeability and target engagement in a native environment.
By adhering to these self-validating protocols, drug development professionals can confidently assess the potential of new chemical entities and make informed decisions for subsequent optimization and preclinical testing.
References
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, F., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Zhang, C., Kenski, D. M., Paulson, M., Bonshtien, A., Sessa, G., Lajkiewicz, N., ... & Shokat, K. M. (2012). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 7(5), 862–868. [Link]
-
The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
Edfeldt, F. N. B., Gale, N., & Stapleton, D. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal Chemistry Communications, 1(1), 31-38. [Link]
-
Scherer, P. C., et al. (2016). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. Oncotarget, 7(40), 65423–65436. [Link]
-
Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. Journal of Chromatography A, 1054(1-2), 409-418. [Link]
-
Schütze, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 3065–3075. [Link]
-
National Center for Biotechnology Information. (n.d.). Vemurafenib. PubChem Compound Summary for CID 42611257. Retrieved from [Link]
-
da Silva, A. C. S., et al. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules, 30(15), 1234. [Link]
-
ResearchGate. (2020). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]
-
Pharma's Almanac. (2020, January 6). Impurity Identification in Small-Molecule APIs. Retrieved from [Link]
-
Pharmaceutical Technology. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from [Link]
-
Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
-
PubMed. (n.d.). Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Vemurafenib: First-in-Class BRAF-Mutated Inhibitor for the Treatment of Unresectable or Metastatic Melanoma. Retrieved from [Link]
-
PubMed. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-. PubChem Compound Summary for CID 21028223. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Sources
- 1. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staurosporine, Protein kinase inhibitor (CAS 62996-74-1) | Abcam [abcam.com]
- 7. Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vemurafenib: First-in-Class BRAF-Mutated Inhibitor for the Treatment of Unresectable or Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 21. bmglabtech.com [bmglabtech.com]
- 22. carnabio.com [carnabio.com]
- 23. inits.at [inits.at]
- 24. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 25. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of 1-Benzyl-7-Azaindole Analogs as Kinase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold has solidified its position as a "privileged" structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. Its ability to mimic the purine core and form critical hydrogen bonds with the kinase hinge region has led to the development of several clinically successful anti-cancer agents. The addition of a benzyl group at the 1-position of the 7-azaindole core offers a versatile vector for exploring chemical space, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide provides a comparative overview of the in vivo efficacy of various 1-benzyl-7-azaindole analogs from preclinical oncology studies. While direct head-to-head in vivo comparisons are not always publicly available, this document synthesizes data from various studies to offer a comparative perspective on their anti-tumor activity in established xenograft models.
The Rationale for Targeting Kinases with 1-Benzyl-7-Azaindole Analogs
Protein kinases are crucial regulators of cellular signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, and angiogenesis. The 1-benzyl-7-azaindole scaffold serves as an excellent starting point for designing inhibitors that target the ATP-binding site of these kinases. The benzyl group can be strategically modified to interact with specific pockets within the kinase domain, thereby enhancing affinity and selectivity for the target kinase. Key kinase families that have been successfully targeted by 7-azaindole derivatives include Vascular Endothelial Growth Factor Receptors (VEGFRs), p38 Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinases (PI3Ks).
Signaling Pathways Targeted by 1-Benzyl-7-Azaindole Analogs
The anti-tumor effects of 1-benzyl-7-azaindole analogs are often attributed to their ability to modulate key signaling pathways involved in cancer progression. Below are simplified representations of the VEGFR-2 and p38 MAPK signaling pathways, common targets for this class of compounds.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo anti-tumor efficacy of representative 7-azaindole analogs from different preclinical studies. It is crucial to note that these studies were not conducted head-to-head, and therefore, direct comparisons of efficacy should be made with caution due to variations in experimental models, dosing regimens, and endpoint measurements.
| Analog/Compound | Target(s) | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| FBA-TPQ (Makaluvamine Analog) | Topoisomerase II, p53 pathway | MCF-7 human breast cancer xenograft | 20 mg/kg/day, 3 days/week for 1 week | ~71.6% on day 18 | [1] |
| 3,5-disubstituted-7-azaindole | CDK2, CDK9 | Triple-negative breast cancer mouse model | Not specified | Significant anti-tumor activity | [2] |
| 7-Azaindole-1-carboxamide (ST7710AA1) | PARP-1 | MX1 human breast cancer xenograft | Not specified | Significant anti-tumor activity | [2] |
Experimental Protocols
To provide a framework for evaluating the in vivo efficacy of novel 1-benzyl-7-azaindole analogs, a standard experimental workflow for a tumor xenograft study is outlined below.
General Workflow for In Vivo Xenograft Studies
Caption: Standard Workflow for a Xenograft Efficacy Study.
Detailed Protocol: Subcutaneous Xenograft Model
This protocol provides a detailed methodology for assessing the anti-tumor efficacy of a test compound in a subcutaneous xenograft mouse model.[3][4]
1. Cell Culture and Preparation:
- Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media and conditions until they reach the exponential growth phase.
- Cells are harvested, washed, and resuspended in a sterile, serum-free medium or a mixture with Matrigel to enhance tumor engraftment.[4]
2. Animal Handling and Tumor Implantation:
- Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.[4]
- A specific number of cells (typically 1 x 10^6 to 1 x 10^7) in a defined volume (e.g., 100-200 µL) are injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization:
- Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups to ensure an even distribution of tumor sizes.
4. Compound Formulation and Administration:
- The 1-benzyl-7-azaindole analog is formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
- The vehicle alone is administered to the control group.
- Dosing is performed according to a predefined schedule (e.g., daily, three times a week) for a specified duration.
5. Efficacy and Toxicity Assessment:
- Tumor volumes and body weights are measured at regular intervals throughout the study to assess efficacy and monitor for toxicity.
- The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
6. Endpoint and Tissue Analysis:
- The study is terminated when tumors in the control group reach a predetermined maximum size or after a fixed duration.
- At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as histology, immunohistochemistry, or Western blotting, to assess target engagement and downstream pharmacodynamic effects.
Concluding Remarks
The 1-benzyl-7-azaindole scaffold continues to be a highly fruitful area of research for the development of novel kinase inhibitors. The preclinical in vivo data, though not from direct comparative studies, consistently demonstrate the potential of these analogs to significantly inhibit tumor growth in various cancer models. The versatility of the 1-benzyl-7-azaindole core allows for the generation of compounds with diverse kinase inhibitory profiles, offering the potential for both targeted monotherapies and combination strategies. Future research involving head-to-head in vivo comparisons of promising analogs will be critical in identifying best-in-class candidates for clinical development.
References
Sources
- 1. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of a 1H-Pyrrolo[2,3-b]pyridine-based FGFR1 Inhibitor
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge. While on-target potency is crucial, a comprehensive understanding of a compound's off-target interactions is equally vital for accurately interpreting experimental results and predicting potential toxicities. This guide provides an in-depth comparative analysis of the off-target effects of a representative Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitor built on the versatile 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, which we will refer to as FGF-azaindole .
To provide a robust and objective comparison, FGF-azaindole's performance is benchmarked against two well-characterized, multi-kinase inhibitors with distinct chemical scaffolds that also target FGFR1: Ponatinib and Dovitinib . This guide will delve into the experimental methodologies used to profile these inhibitors, present a comparative analysis of their selectivity, and offer insights into the implications of their off-target profiles.
The Critical Role of FGFR1 and the Rationale for Targeted Inhibition
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Dysregulation of the FGFR1 signaling pathway, often through gene amplification, mutations, or translocations, is a known driver in a variety of cancers, making it a compelling therapeutic target.[3] The development of selective FGFR1 inhibitors is therefore a significant focus in oncology drug discovery.
Caption: Simplified FGFR1 Signaling Pathway.
Comparative Kinase Selectivity Profiling
To objectively assess the selectivity of FGF-azaindole, Ponatinib, and Dovitinib, a comprehensive kinase profiling assay is essential. The KINOMEscan™ platform is a widely used competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[4]
Experimental Protocol: KINOMEscan™ Profiling
The KINOMEscan™ assay is a competition-based binding assay that quantifies the ability of a compound to displace a proprietary, active-site directed ligand from the kinase active site. The amount of kinase captured on a solid support is measured by quantitative PCR of a DNA tag conjugated to the kinase.
Step-by-Step Methodology:
-
Compound Preparation: Test compounds (FGF-azaindole, Ponatinib, Dovitinib) are prepared in DMSO at a concentration of 100x the final assay concentration.
-
Assay Plate Preparation: Kinases tagged with a unique DNA identifier are prepared.
-
Competition Binding: The test compound is incubated with the DNA-tagged kinase and an immobilized, active-site directed ligand.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of bound kinase is quantified using qPCR. The results are reported as "percent of control" (%Ctrl), where a lower number indicates stronger binding of the test compound to the kinase.
Data Presentation: Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of FGF-azaindole (hypothetical data for a selective inhibitor), Ponatinib, and Dovitinib against FGFR1 and a selection of common off-target kinases. The data for Ponatinib and Dovitinib are compiled from publicly available sources.[1][5]
| Kinase Target | FGF-azaindole (IC50, nM) | Ponatinib (IC50, nM) | Dovitinib (IC50, nM) |
| FGFR1 (On-Target) | 5 | 2.2 | 8 |
| ABL1 | >1000 | 0.37 | >1000 |
| c-Kit | 500 | 13 | 2 |
| FLT3 | >1000 | 13 | 1 |
| KDR (VEGFR2) | 250 | 1.5 | 13 |
| PDGFRα | >1000 | 1.1 | 27 |
| PDGFRβ | 800 | - | 210 |
| SRC | >1000 | 5.4 | >1000 |
| CSF-1R | >1000 | - | 36 |
Analysis of Selectivity:
-
FGF-azaindole (hypothetical) is designed to be a highly selective FGFR1 inhibitor, with significantly weaker activity against a panel of other kinases. This profile is desirable for a tool compound intended for precise biological interrogation of the FGFR1 pathway.
-
Ponatinib is a potent multi-kinase inhibitor, demonstrating low nanomolar IC50 values against FGFR1, as well as ABL1, KDR (VEGFR2), and PDGFRα. Its broad activity profile can be advantageous in certain therapeutic contexts but complicates its use as a selective probe for FGFR1.
-
Dovitinib also exhibits a multi-targeted profile, with potent inhibition of FLT3, c-Kit, and VEGFRs in addition to FGFR1.[1][5] This broad-spectrum activity necessitates careful consideration when interpreting experimental data.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
To confirm that a compound binds to its intended target within the complex environment of a living cell, the Cellular Thermal Shift Assay (CETSA®) is a powerful tool. This assay measures the thermal stabilization of a target protein upon ligand binding.
Experimental Protocol: CETSA® for FGFR1 Target Engagement
CETSA is based on the principle that a protein's thermal stability changes upon ligand binding. This change can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells expressing FGFR1 (e.g., KMS-11, a multiple myeloma cell line with an activating FGFR3 mutation which can be used as a model) and treat with the test inhibitor (FGF-azaindole, Ponatinib, or Dovitinib) or vehicle (DMSO) for 1-2 hours.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble FGFR1: Collect the supernatant (soluble fraction) and quantify the amount of soluble FGFR1 using Western blotting with a specific anti-FGFR1 antibody. The band intensities are quantified using densitometry.
-
Data Analysis: Plot the percentage of soluble FGFR1 relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Functional Consequences of On- and Off-Target Inhibition: A Cell-Based Proliferation Assay
To assess the functional consequences of kinase inhibition in a cellular context, a proliferation assay using an engineered cell line is a valuable tool. Ba/F3 cells, a murine pro-B cell line, are dependent on interleukin-3 (IL-3) for survival and proliferation. When transfected with a constitutively active kinase, such as a TEL-FGFR1 fusion protein, they become IL-3 independent, and their proliferation is driven by the activity of the fusion kinase.
Experimental Protocol: Ba/F3-TEL-FGFR1 Proliferation Assay
This assay measures the ability of an inhibitor to block the proliferation of Ba/F3 cells that are dependent on FGFR1 signaling.
Step-by-Step Methodology:
-
Cell Culture: Culture Ba/F3-TEL-FGFR1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, but without IL-3.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well.
-
Compound Treatment: Add serial dilutions of the test inhibitors (FGF-azaindole, Ponatinib, Dovitinib) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Assess cell viability using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay, respectively.
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion: The Importance of a Multi-Faceted Approach to Off-Target Profiling
The selection of a kinase inhibitor for research or therapeutic development requires a thorough understanding of its selectivity profile. As demonstrated in this guide, a combination of biochemical and cellular assays provides a comprehensive picture of a compound's on- and off-target activities.
-
FGF-azaindole , our hypothetical selective inhibitor, would be the ideal tool for specifically dissecting the role of FGFR1 in biological systems, minimizing the confounding effects of off-target inhibition.
-
Ponatinib and Dovitinib , while potent FGFR1 inhibitors, exhibit significant off-target activity.[1][5] This polypharmacology can lead to complex biological responses and potential toxicities, which must be carefully considered when interpreting data from experiments using these compounds.
By employing a multi-pronged approach that includes broad kinase profiling, cellular target engagement assays, and functional cellular assays, researchers can make more informed decisions about the selection and application of kinase inhibitors, ultimately leading to more robust and reproducible scientific findings.
References
-
Signaling by FGFR1 - Reactome Pathway Database. (n.d.). Retrieved January 16, 2026, from [Link]
-
Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
FGFR1 (Fibroblast Growth Factor Receptor 1). (2008). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Retrieved from [Link]
-
The anticancer multi-kinase inhibitor dovitinib also targets topoisomerase I and topoisomerase II - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Ponatinib as targeted therapy for FGFR1 fusions associated with the 8p11 myeloproliferative syndrome - Haematologica. (n.d.). Retrieved January 16, 2026, from [Link]
-
BaF3 cell line proliferation assays - Bio-protocol. (n.d.). Retrieved January 16, 2026, from [Link]
-
BaF3 Cell Proliferation Assay Services - Reaction Biology. (n.d.). Retrieved January 16, 2026, from [Link]
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (n.d.). Retrieved January 16, 2026, from [Link]
-
Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
-
KINOMEscan Technology - Eurofins Discovery. (n.d.). Retrieved January 16, 2026, from [Link]
-
Experimental procedures for in vivo and ex vivo CETSA. Overview of... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
-
Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot - Discovery Research Portal - University of Dundee. (n.d.). Retrieved January 16, 2026, from [Link]
-
CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
-
Target Engagement in Adherent Cells Quantification | Protocol Preview - YouTube. (n.d.). Retrieved January 16, 2026, from [Link]
-
Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - Taylor & Francis Online. (n.d.). Retrieved January 16, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. The anticancer multi-kinase inhibitor dovitinib also targets topoisomerase I and topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective activity over a constitutively active RET‐variant of the oral multikinase inhibitor dovitinib: Results of the CNIO‐BR002 phase I‐trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-
Introduction: As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-. While comprehensive toxicological and ecological data for this specific compound are not widely available, established best practices and data from structurally similar nitrogen-containing heterocyclic compounds dictate a cautious and systematic approach.[1][2] This document is designed to provide clear, actionable guidance that ensures regulatory compliance, protects laboratory personnel, and minimizes environmental impact.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. Based on data from analogous compounds such as 1-Amino-1H-pyrrolo[2,3-b]pyridine and other derivatives, 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)- should be treated as a substance that is potentially harmful if swallowed and may cause significant skin, eye, and respiratory irritation.[3][4] The lack of complete data necessitates treating it with a high degree of caution.
All handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] Adherence to the following PPE standards is mandatory to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[3][6] | Protects against accidental splashes and contact with airborne particles, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, inspected prior to use).[7] | Prevents direct skin contact, which can cause irritation.[3] |
| Protective Clothing | A flame-resistant laboratory coat and closed-toe shoes. | Prevents contamination of personal clothing and protects against incidental contact. |
| Respiratory Protection | Use in a fume hood is the primary engineering control. If dust or aerosols are generated outside a hood, a NIOSH-approved respirator is required.[3] | Minimizes the risk of inhaling the compound, which may cause respiratory tract irritation.[4] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[8][9] Under no circumstances should it be disposed of down the drain or in standard refuse.[7][10] The required method is through a licensed and accredited chemical waste disposal service.
Step 1: Waste Collection and Segregation
-
Action: Collect all waste containing 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-, including pure compound, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated solvents, in a designated hazardous waste container.[5]
-
Causality: Consolidating all waste streams into a single, appropriate container prevents cross-contamination of non-hazardous areas and ensures all contaminated materials are disposed of correctly. The container must be chemically compatible with the waste; for solids and organic solvent mixtures, a high-density polyethylene (HDPE) or glass container is typically appropriate.[9]
Step 2: Container Labeling
-
Action: Immediately label the waste container. The label must, at a minimum, include:
-
Causality: Proper labeling is a critical federal requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[9] It ensures accurate identification for all personnel and the disposal vendor, preventing dangerous chemical reactions from improper mixing and ensuring compliant disposal.[10]
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10] This area must be at or near the point of generation and under the control of laboratory personnel.[12] The container must remain closed except when waste is being added.
-
Causality: The SAA regulation allows for the safe, temporary collection of hazardous waste without requiring a full-scale storage facility permit.[10][12] Keeping containers closed prevents the release of vapors and protects against spills. Waste must be segregated within the SAA based on compatibility; for instance, this organic amine waste should be stored separately from strong acids or oxidizers.[10]
Step 4: Arranging for Professional Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal vendor to schedule a pickup.[5] Provide them with the full chemical name and any available safety information.
-
Causality: Federal and state regulations mandate that hazardous waste be transported and disposed of by licensed professionals to ensure it is handled in an environmentally sound manner.[9] The recommended disposal method for nitrogen-containing heterocyclic compounds is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3][7]
Disposal Workflow Diagram
The following diagram illustrates the required workflow for the compliant disposal of 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-.
Caption: Workflow for the safe and compliant disposal of chemical waste.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.
-
Contain: If safe to do so, prevent the spread of a solid spill by gently covering it with an absorbent material designed for chemical spills (e.g., vermiculite or sand). Do not dry sweep, as this can generate dust.[13]
-
Collect: Wearing appropriate PPE, carefully scoop the contained material and spilled substance into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Dispose: Seal and label the container with all spill cleanup materials and manage it as hazardous waste according to the protocol in Section 2.
References
- C&EN Global Enterprise. OSHA sets final rules regulating carcinogens.
- Occupational Safety and Health Administration. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). OSHA.
- Centers for Disease Control and Prevention.
- Occupational Safety and Health Administr
- Occupational Safety and Health Administr
- American Laboratory. Managing Hazardous Chemical Waste in the Lab.
- ChemicalBook.
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency.
- MedicalLab Management.
- Sigma-Aldrich.
- BenchChem. Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- Echemi. 1H-Pyrrolo[2,3-b]pyridin-4-amine, acetate (1:1)
- PubChem. 1H-Pyrrolo(2,3-b)pyridine.
- ResearchGate. Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
- SynQuest Labs.
- ER Publications. Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles.
- Echemi.
- Royal Society of Chemistry. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing.
- BLD Pharmatech. 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)
- National Institutes of Health.
- MDPI. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
Sources
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. epa.gov [epa.gov]
- 13. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
Navigating the Safe Handling of 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides a comprehensive operational and safety plan for 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-, a substituted 7-azaindole derivative. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, including the 7-azaindole core and benzylamine, to establish a robust framework for its safe use and disposal.
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The addition of a benzyl group and an amine at the 4-position necessitates a thorough evaluation of potential hazards, combining the known properties of the parent heterocycle with those of the appended functional groups.
Hazard Assessment: A Composite Profile
Due to the lack of specific toxicological data for 1-benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine, a conservative approach to handling is essential. The hazard profile should be considered a composite of the known risks associated with 7-azaindole and benzylamine.
7-Azaindole Core: The parent compound, 7-azaindole, is known to cause skin and eye irritation and may cause respiratory irritation.[3] Benzylamine Substituent: Benzylamine is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin and is a combustible liquid.[4]
Based on this, 1-benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine should be treated as a hazardous substance with the potential for:
-
Skin Corrosion/Irritation: Causes skin irritation, with the potential for more severe burns due to the benzylamine moiety.
-
Serious Eye Damage/Irritation: Risk of serious eye damage.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.
-
Acute Toxicity (Oral and Dermal): Harmful if swallowed or absorbed through the skin.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | To prevent contact with eyes, which can cause serious damage.[3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended. | To avoid skin contact, which can cause irritation or burns and potential systemic toxicity.[3] |
| Protective Clothing | A laboratory coat, worn fully buttoned. Consider a chemically resistant apron for larger quantities. | To prevent contamination of personal clothing.[3] |
| Respiratory Protection | All handling of solid material or solutions should be conducted in a certified chemical fume hood. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[3] |
Operational Plan: From Receipt to Use
A systematic workflow is critical for the safe handling of 1-benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine.
Step-by-Step Handling Protocol:
-
Pre-Experiment Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify that an emergency eyewash station and safety shower are accessible.[3]
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly to avoid splashing.
-
Keep the container closed as much as possible during dissolution.
-
-
Reaction and Work-up:
-
Conduct all reactions in a well-ventilated fume hood.
-
Maintain a clean and organized workspace to prevent spills.
-
Emergency Procedures: Rapid and Effective Response
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department.[6] |
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
Waste Management Protocol:
-
Segregation: All solid and liquid waste contaminated with 1-benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine must be collected separately from other waste streams.[6]
-
Labeling: Waste containers must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials such as strong oxidizing agents.[3][6]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.[6]
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with 1-benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine and ensure a safe and productive laboratory environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 7-Azaindole. Retrieved from [Link]
-
PubChem. (n.d.). 1H-pyrrolo(2,3-b)pyridin-4-amine. Retrieved from [Link]
- Saalau, V., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 9(10), 1029-1034.
-
University of Rostock. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
- Witschel, M., et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 62(17), 7987-8001.
- Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3-10.
- National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents. PubMed Central.
Sources
- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
